Maurotoxin
Description
Properties
Molecular Formula |
C145H231N45O47S8 |
|---|---|
Molecular Weight |
3612.55 Da |
Appearance |
White lyophilized solidPurity rate: > 95 %AA sequence: Val-Ser-Cys3-Thr-Gly-Ser-Lys-Asp-Cys9-Tyr-Ala-Pro-Cys13-Arg-Lys-Gln-Thr-Gly-Cys19-Pro-Asn-Ala-Lys-Cys24-Ile-Asn-Lys-Ser-Cys29-Lys-Cys31-Tyr-Gly-Cys34-NH2Disulfide bonds: Cys3-Cys24, Cys9-Cys29, Cys13-Cys19 and Cys31 -Cys34Length (aa): 34 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Maurotoxin: A Technical Guide to its Discovery and Characterization from Scorpio maurus palmatus Venom
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of maurotoxin (MTX), a potent potassium channel blocker isolated from the venom of the Tunisian scorpion Scorpio maurus palmatus.[1][2] This document details the discovery, purification, structural characterization, and mechanism of action of this compound, presenting a comprehensive resource for researchers in toxinology, pharmacology, and drug development.
Introduction to this compound
This compound is a 34-amino acid peptide toxin cross-linked by four disulfide bridges.[2][3] It represents a unique class of scorpion toxins, structurally intermediate between the larger sodium channel toxins (60-70 residues, four disulfide bridges) and the smaller potassium channel toxins (less than 40 residues, three disulfide bridges).[1] MTX has garnered significant interest due to its potent and broad-spectrum activity on various types of voltage-gated and calcium-activated potassium channels.[1][2][4]
Physicochemical and Structural Properties
This compound is a basic polypeptide with its C-terminus amidated.[2] Its amino acid sequence is VSCTGSKDCYAPCRKQTGCPNAKCINKSCKCYGC.[1] A defining feature of this compound is its atypical disulfide bridge pattern (Cys3-Cys24, Cys9-Cys29, Cys13-Cys19, and Cys31-Cys34), which is distinct from other known scorpion toxins.[1] The three-dimensional structure of MTX, determined by NMR, reveals a compact fold consisting of an α-helix connected to a two-stranded antiparallel β-sheet.[5][6][7]
A structurally related peptide, maurotoxin1 (MTX1), has also been isolated from the same venom. MTX1 shares 85.3% sequence identity with MTX, differing by only five amino acid residues.[8]
Quantitative Analysis of this compound Activity
This compound exhibits a wide range of affinities for different potassium channels. The following tables summarize the reported inhibitory concentrations (IC50) and dissociation constants (Kd) of native and synthetic this compound, as well as the related peptide MTX1, on various potassium channel subtypes.
Table 1: Inhibitory Activity (IC50) of this compound and Related Peptides on Potassium Channels
| Toxin | Channel Target | IC50 Value | Experimental System | Reference |
| This compound (MTX) | Kv1.1 | 45 nM | Xenopus oocytes | [2][3] |
| 37 nM (Kd) | Rat brain synaptosomes | [7] | ||
| This compound (MTX) | Kv1.2 | 0.8 nM | Xenopus oocytes | [2][3] |
| 0.7 nM | Not specified | [5] | ||
| 0.1 nM | Not specified | [4] | ||
| 0.8 nM (Kd) | Rat brain synaptosomes | [7] | ||
| This compound (MTX) | Kv1.3 | 180 nM | Xenopus oocytes | [2][3][8] |
| 150 nM (Kd) | Rat brain synaptosomes | [7] | ||
| This compound (MTX) | Apamin-sensitive SKCa channels | 5 nM | Rat brain synaptosomes | [2][8] |
| This compound (MTX) | Intermediate Conductance Ca2+-activated K+ channels (IKCa1/IK1) | 1.4 nM (86Rb efflux) | CHO cells | [4] |
| 1 nM (currents) | CHO cells | [4] | ||
| 14 pM (low ionic strength) | Not specified | [4] | ||
| Maurotoxin1 (MTX1) | Kv1.2 | 0.26 nM | Xenopus oocytes | [8][9] |
| Maurotoxin1 (MTX1) | Kv1.3 | 180 nM | Xenopus oocytes | [8][9] |
| Maurotoxin1 (MTX1) | Apamin-sensitive SKCa channels | 1.7 nM | Rat brain synaptosomes | [8] |
Table 2: Competitive Binding Inhibition of this compound
| Toxin | Radioligand | Target Preparation | IC50 Value | Reference |
| This compound (MTX) | [125I]Apamin | Rat brain synaptosomes | 5 nM | [2] |
| This compound (MTX) | [125I]Kaliotoxin | Rat brain synaptosomes | 30 pM | [2] |
| Synthetic this compound | 125I-Apamin | Rat brain synaptosomes | 5 nM | [10] |
| Synthetic this compound | 125I-Kaliotoxin | Rat brain synaptosomes | 0.2 nM | [10] |
| Maurotoxin1 (MTX1) | 125I-Apamin | Rat brain synaptosomes | 1.7 nM | [9] |
| Maurotoxin1 (MTX1) | 125I-Charybdotoxin | Rat brain synaptosomes | 5 nM | [9] |
Experimental Protocols
This section details the methodologies employed in the isolation, purification, and characterization of this compound.
Venom Extraction and Initial Fractionation
-
Venom Source : Venom was obtained from Scorpio maurus palmatus specimens collected in Tunisia by electrical stimulation.[3]
-
Crude Venom Preparation : The collected venom was dissolved in distilled water (50 mg/ml) and centrifuged at 10,000 x g for 15 minutes to remove insoluble material.[3]
-
Gel Filtration Chromatography : The supernatant was loaded onto a Sephadex G-50 column (1.7 x 150 cm) equilibrated with 0.1 M ammonium acetate buffer (pH 8.2).[3] The column effluent was monitored at 280 nm, and fractions were collected.[3]
-
Toxicity Screening : Fractions were screened for toxic activity via intracerebroventricular (i.c.v.) injection into mice.[3]
High-Performance Liquid Chromatography (HPLC) Purification
-
Reverse-Phase HPLC (RP-HPLC) : The toxic fraction from the gel filtration step was subjected to RP-HPLC on a C18 column (4.6 x 250 mm, 5 µm particle size).[3]
-
Elution Gradient : A linear gradient of 5-25% acetonitrile in 0.1% trifluoroacetic acid (TFA)/water was applied over 25 minutes at a flow rate of 1 ml/min.[3]
-
Detection : The elution profile was monitored at 215 nm to detect peptides.[3]
Structural Analysis
-
Amino Acid Sequencing : The primary structure of the purified this compound was determined by automated Edman degradation.[3][8]
-
Mass Spectrometry : The molecular weight of the native peptide was determined to confirm the amino acid sequence and post-translational modifications (e.g., C-terminal amidation).
-
Disulfide Bridge Analysis : The connectivity of the four disulfide bridges was determined through enzymatic cleavage of the synthetic toxin followed by peptide mapping and sequencing.[10]
-
NMR Spectroscopy : The three-dimensional structure of this compound in solution was determined using 2D-NMR techniques.[6][7]
Electrophysiological Analysis
-
Channel Expression : cRNA encoding various potassium channels (e.g., Kv1.1, Kv1.2, Kv1.3) was injected into Xenopus laevis oocytes.
-
Two-Electrode Voltage Clamp : Whole-cell currents were recorded from the oocytes using the two-electrode voltage-clamp technique.
-
Toxin Application : Purified this compound was applied to the bath solution at varying concentrations to determine its effect on the channel currents.
-
Data Analysis : Dose-response curves were generated by plotting the percentage of current inhibition against the toxin concentration to calculate the IC50 values.[3]
Mechanism of Action and Signaling Pathways
This compound acts as a pore blocker for several types of potassium channels.[1] Its mechanism involves the occlusion of the ion conduction pathway by binding to the external vestibule of the channel pore.[1] The interaction is mediated by strong electrostatic interactions between key residues on the toxin, such as Lysine-23, and the glycine-tyrosine-glycine-aspartate (GYGD) motif, a signature sequence of the potassium channel selectivity filter.[1] Despite the unusual disulfide bridge pattern, the overall mechanism of action of this compound is similar to that of other potassium channel toxins with three disulfide bridges.[11]
The interaction of this compound with the Kv1.2 channel is thought to be guided by a dipole moment that orients the toxin onto the pore.[7]
Visualizations
The following diagrams illustrate the key processes and concepts described in this guide.
Caption: Workflow for the discovery and characterization of this compound.
Caption: Mechanism of this compound action on potassium channels.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a four disulfide bridge toxin from Scorpio maurus venom: purification, structure and action on potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. This compound: a potent inhibitor of intermediate conductance Ca2+-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rcsb.org [rcsb.org]
- 7. Solution structure of this compound, a scorpion toxin from Scorpio maurus, with high affinity for voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–Function Relationship of a Novel MTX-like Peptide (MTX1) Isolated and Characterized from the Venom of the Scorpion Maurus palmatus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Structure–Function Relationship of a Novel MTX-like Peptide (MTX1) Isolated and Characterized from the Venom of the Scorpion Maurus palmatus | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of this compound action on Shaker potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of Maurotoxin: A Technical Guide to its Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maurotoxin (MTX) is a potent neurotoxin isolated from the venom of the Tunisian scorpion Scorpio maurus palmatus.[1] As a member of the scorpion toxin family, it exhibits high affinity and specificity for various potassium channels, making it a valuable molecular probe for studying the structure and function of these ion channels.[2] This technical guide provides a comprehensive overview of the structural characterization of this compound, its mechanism of action, and the key experimental protocols employed in its study.
Structural Characterization
This compound is a 34-amino acid peptide with a unique structural architecture characterized by four disulfide bridges.[1] This distinguishes it from many other scorpion toxins that typically have three. The primary structure and disulfide connectivity are fundamental to its potent biological activity.
Physicochemical Properties and Amino Acid Sequence
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | VSCTGSKDCYAPCRKQTGCPNAKCINKSCKCYGC | [3] |
| Molecular Weight | ~3775 Da | [1] |
| Disulfide Bridges | Cys3-Cys24, Cys9-Cys29, Cys13-Cys19, Cys31-Cys34 | [3] |
Three-Dimensional Structure
The three-dimensional structure of this compound in solution has been determined using 2D-NMR spectroscopy.[2] The peptide adopts a compact fold consisting of an α-helix (residues 6-16) and a two-stranded antiparallel β-sheet (residues 23-26 and 28-31).[2] This α/β scaffold is a common motif among scorpion toxins, despite this compound's unusual four-disulfide bridge pattern. The four disulfide bridges play a crucial role in stabilizing this tertiary structure.[4]
Mechanism of Action
This compound exerts its inhibitory effect by physically occluding the pore of target potassium channels. This blockade is highly specific and involves a key interaction between a specific residue on the toxin and the channel's selectivity filter.
Target Potassium Channels and Binding Affinity
This compound exhibits a broad range of activity against various voltage-gated (Kv) and calcium-activated (KCa) potassium channels. The binding affinities, expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), are summarized below.
| Channel Subtype | Binding Affinity (Kd/IC50) | Reference |
| Kv1.1 | 37 nM (Kd) | [2] |
| Kv1.2 | 0.8 nM (Kd) | [2] |
| Kv1.3 | 150 nM (Kd) | [2] |
| Shaker B | Potent inhibitor | [3] |
| Apamin-sensitive SKCa | 5 nM (IC50) | [1] |
| Intermediate conductance KCa (IKCa1) | Potent inhibitor | [3] |
Molecular Interactions
The mechanism of channel blockade involves the insertion of a critical lysine residue (Lys23) from this compound into the external vestibule of the potassium channel pore.[3] This lysine residue forms a strong interaction with the highly conserved glycine-tyrosine-glycine-aspartate (GYGD) motif within the channel's selectivity filter, effectively blocking the passage of potassium ions.[3]
Experimental Protocols
The characterization of this compound relies on a combination of biochemical, biophysical, and electrophysiological techniques. This section provides an overview of the key experimental methodologies.
Purification of this compound from Scorpion Venom
This compound is purified from the crude venom of Scorpio maurus palmatus using a multi-step chromatographic process.
Experimental Workflow for this compound Purification
Caption: A typical workflow for the purification of this compound from crude scorpion venom.
Methodology:
-
Solubilization: Crude venom is dissolved in an appropriate aqueous buffer (e.g., 20 mM sodium borate, pH 9.0) and centrifuged to remove insoluble material.[5]
-
Gel Filtration: The soluble venom extract is first fractionated by size-exclusion chromatography, often using a Sephadex G-50 column, to separate peptides based on their molecular weight.[6]
-
Ion-Exchange Chromatography: Fractions containing peptides of the approximate molecular weight of this compound are further purified by ion-exchange chromatography to separate molecules based on their net charge.[6]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step is typically performed on a C8 or C18 reverse-phase HPLC column.[6] A linear gradient of an organic solvent like acetonitrile in water with 0.1% trifluoroacetic acid is used for elution.[6][7]
Structural Determination by 2D-NMR Spectroscopy
The three-dimensional structure of this compound is determined using two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy.
Methodology:
-
Sample Preparation: A concentrated solution of purified this compound (typically 1-2 mM) is prepared in a suitable buffer, often containing a small percentage of D₂O for the lock signal.
-
NMR Data Acquisition: A series of 2D-NMR experiments are performed, including:
-
Total Correlation Spectroscopy (TOCSY): To identify amino acid spin systems.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): To identify protons that are close in space (< 5 Å), providing distance constraints.
-
Correlation Spectroscopy (COSY): To identify scalar-coupled protons.
-
-
Structure Calculation: The distance and dihedral angle constraints obtained from the NMR data are used as input for molecular dynamics and simulated annealing calculations to generate a family of low-energy structures that are consistent with the experimental data.[5]
Determination of Disulfide Bridges
The pattern of disulfide bridges is determined by a combination of enzymatic digestion and mass spectrometry.
Methodology:
-
Partial Reduction and Alkylation: The peptide is partially reduced using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to break a subset of the disulfide bonds. The resulting free sulfhydryl groups are then alkylated.[8]
-
Enzymatic Digestion: The native or partially reduced and alkylated peptide is digested with a specific protease (e.g., trypsin, chymotrypsin).
-
LC-MS/MS Analysis: The resulting peptide fragments are separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS). The masses of the fragments containing intact disulfide bonds are used to deduce the connectivity of the cysteine residues.[9]
Functional Characterization by Patch-Clamp Electrophysiology
The effect of this compound on ion channel function is studied using the patch-clamp technique, often with heterologous expression systems like Xenopus laevis oocytes.
Methodology:
-
Oocyte Preparation and Injection: Xenopus oocytes are surgically removed and treated to remove the vitelline membrane. They are then injected with cRNA encoding the potassium channel of interest.
-
Electrophysiological Recording: After a few days of incubation to allow for channel expression, ionic currents are recorded in the whole-cell or single-channel configuration. A glass micropipette forms a high-resistance seal with the oocyte membrane.
-
Toxin Application: this compound is applied to the bath solution at various concentrations, and the resulting changes in the potassium current are measured to determine the inhibitory effect and calculate the IC50 value.
Radioligand Binding Assays
Radioligand binding assays are used to determine the binding affinity (Kd) of this compound for its target receptors.
Methodology:
-
Membrane Preparation: Membranes from cells or tissues expressing the target potassium channel are prepared by homogenization and centrifugation.[10]
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., ¹²⁵I-labeled apamin or kaliotoxin) in the presence of varying concentrations of unlabeled this compound (competitor).[1]
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[11]
-
Quantification: The amount of radioactivity on the filters is measured using a gamma counter. The data is then analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibition constant (Ki) can be calculated.[12]
Signaling Pathway and Logical Relationships
The interaction of this compound with potassium channels directly impacts cellular signaling by altering the cell's membrane potential.
Signaling Pathway of this compound Action
Caption: The signaling pathway illustrating this compound's blockade of potassium channels and its downstream cellular effects.
Conclusion
This compound is a structurally unique and pharmacologically potent scorpion toxin that serves as an invaluable tool for the study of potassium channels. Its well-characterized structure, mechanism of action, and the detailed experimental protocols for its investigation provide a solid foundation for its use in basic research and as a potential lead compound in drug development. The methodologies outlined in this guide offer a comprehensive framework for researchers and scientists working to further elucidate the intricate roles of potassium channels in health and disease.
References
- 1. This compound, a four disulfide bridge toxin from Scorpio maurus venom: purification, structure and action on potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solution structure of this compound, a scorpion toxin from Scorpio maurus, with high affinity for voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evolution Stings: The Origin and Diversification of Scorpion Toxin Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purification and characterization of a novel type of neurotoxic peptides from the venom of the Iranian scorpion Hemiscorpius lepturus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Purification and characterization of a novel short-chain insecticidal toxin with two disulfide bridges from the venom of the scorpion Liocheles australasiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
What are the four disulfide bridges of Maurotoxin?
An In-depth Technical Guide to the Disulfide Bridges of Maurotoxin
Introduction to this compound
This compound (MTX) is a 34-amino acid peptide toxin originally isolated from the venom of the scorpion Scorpio maurus palmatus. It belongs to the family of short-chain scorpion toxins that adopt a common and stable three-dimensional fold, known as the α/β scaffold. This scaffold is characterized by the presence of a short α-helix packed against a two- or three-stranded antiparallel β-sheet. The structural integrity and potent biological activity of this compound are critically dependent on its four disulfide bridges, which create a highly constrained and stable conformation. This guide provides a detailed overview of these disulfide bridges, the experimental protocols used for their determination, and their significance in the toxin's function as a potent potassium channel blocker.
The Four Disulfide Bridges of this compound
The covalent linkages of the four disulfide bridges in this compound have been determined through a combination of enzymatic cleavage, mass spectrometry, and Edman degradation. The specific cysteine pairings are crucial for the toxin's three-dimensional structure and its ability to bind to and block specific voltage-gated potassium (Kv) channels.
The established disulfide connectivity for this compound is as follows:
-
Cys3 – Cys24
-
Cys9 – Cys29
-
Cys13 – Cys18
-
Cys20 – Cys31
This arrangement forms a compact, stable core essential for the toxin's biological function.
Quantitative Analysis of this compound Activity
This compound is a potent blocker of several types of voltage-gated potassium (Kv) channels, as well as the intermediate-conductance calcium-activated potassium (IKCa1) channel. Its high affinity for these channels is directly related to its rigidly defined structure. The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the toxin required to block 50% of the channel's current.
| Channel Subtype | IC50 (nM) | Reference Organism |
| Kv1.1 (rKv1.1) | 37 nM | Rat |
| Kv1.2 (hKv1.2) | 0.8 nM | Human |
| Kv1.3 (hKv1.3) | 33 nM | Human |
| IKCa1 (hIKCa1) | 1.5 nM | Human |
| Shaker B | 0.1 nM | Drosophila |
Table 1: Inhibitory activity (IC50) of this compound on various potassium channel subtypes. Data is compiled from multiple electrophysiological studies.
Experimental Protocols for Disulfide Bridge Determination
The determination of the disulfide bridge arrangement in this compound is a multi-step process that involves selectively cleaving the peptide backbone while leaving the disulfide bonds intact. The resulting fragments are then analyzed to identify the connected cysteine residues. The following is a representative protocol based on the methodologies described in the primary literature.
Enzymatic Digestion of Native this compound
Objective: To cleave the this compound peptide backbone at specific sites without disrupting the existing disulfide bonds, thereby generating a mixture of disulfide-linked peptide fragments.
Materials:
-
Purified native this compound
-
Trypsin (TPCK-treated)
-
Chymotrypsin
-
Ammonium bicarbonate buffer (e.g., 100 mM, pH 8.0)
-
Reaction tubes
Protocol:
-
Dissolve purified this compound in the ammonium bicarbonate buffer to a final concentration of 1 mg/mL.
-
Perform separate digestions with Trypsin and Chymotrypsin to generate overlapping fragments.
-
Tryptic Digestion: Add Trypsin to the this compound solution at an enzyme-to-substrate ratio of 1:50 (w/w).
-
Chymotryptic Digestion: In a separate reaction, add Chymotrypsin to the this compound solution at an enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubate both reaction mixtures at 37°C for 4-6 hours.
-
Terminate the reactions by adding an acidifier, such as 1% trifluoroacetic acid (TFA), to lower the pH to < 4.0.
Separation of Peptide Fragments by RP-HPLC
Objective: To separate the complex mixture of peptide fragments generated by enzymatic digestion.
Materials:
-
Digested peptide mixture
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
C18 column (e.g., Vydac C18, 5 µm particle size)
-
Solvent A: 0.1% (v/v) TFA in water
-
Solvent B: 0.1% (v/v) TFA in acetonitrile
Protocol:
-
Equilibrate the C18 column with Solvent A.
-
Inject the acidified digest mixture onto the column.
-
Elute the peptides using a linear gradient of Solvent B. A typical gradient might be 0-60% Solvent B over 60 minutes.
-
Monitor the elution profile by measuring absorbance at 214 nm or 280 nm.
-
Collect the individual peptide fractions as they elute.
Analysis of Peptide Fragments
Objective: To determine the mass and amino acid sequence of the isolated fragments to deduce the disulfide linkages.
Methods:
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS):
-
Mix a small aliquot of each collected HPLC fraction with a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid).
-
Spot the mixture onto a MALDI target plate and allow it to dry.
-
Acquire the mass spectrum. The observed mass is compared with the theoretical masses of all possible disulfide-linked fragments to identify potential candidates.
-
-
N-terminal Sequencing (Edman Degradation):
-
Subject the purified peptide fragments to automated Edman degradation.
-
This process sequentially removes amino acid residues from the N-terminus.
-
When a cysteine residue involved in a disulfide bond is reached, a characteristic gap or a modified phenylthiohydantoin (PTH)-cysteine derivative is observed.
-
By sequencing a fragment containing two peptide chains linked by a disulfide bond, the positions of the connected cysteines can be confirmed. For example, if a fragment yields two N-terminal sequences simultaneously, it confirms it consists of two disulfide-linked chains.
-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maurotoxin (MTX) is a potent neurotoxin isolated from the venom of the Tunisian scorpion Scorpio maurus palmatus.[1][2] It belongs to the α-KTx family of scorpion toxins and is distinguished by its unique structural features, particularly its four disulfide bridges, which is atypical for a toxin of its size.[1][3] This technical guide provides a comprehensive overview of the primary amino acid sequence of this compound, the experimental methodologies used for its characterization, and its mechanism of action as a potassium channel blocker. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in neuroscience, pharmacology, and drug development.
Primary Amino Acid Sequence and Physicochemical Properties
This compound is a 34-amino acid peptide with the following primary sequence:
VSCTGSKDCYAPCRKQTGCPNAKCINKSCKCYGC [2]
The determination of this sequence was a crucial step in understanding the toxin's structure and function. Key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Count | 34 | [2] |
| Molecular Weight | 3630 Da | [4] |
| Disulfide Bridges | 4 (Cys3-Cys24, Cys9-Cys29, Cys13-Cys19, Cys31-Cys34) | [1][2] |
Experimental Protocols
The characterization of this compound's primary structure and function has relied on a combination of protein purification and analytical techniques. The following sections detail the methodologies typically employed.
Purification of this compound from Scorpion Venom
The isolation of this compound from the crude venom of Scorpio maurus palmatus is a multi-step process involving chromatographic techniques to separate the toxin from other venom components.
1. Venom Extraction and Preparation:
-
Crude venom is obtained from Scorpio maurus palmatus specimens by electrical stimulation.
-
The collected venom is then dissolved in double-distilled water and centrifuged to remove insoluble material. The resulting supernatant contains the soluble venom components, including this compound.
2. Gel Filtration Chromatography:
-
The soluble venom is first subjected to gel filtration chromatography, typically using a Sephadex G-50 column.[5]
-
The column is equilibrated and eluted with a suitable buffer, such as ammonium acetate.
-
Fractions are collected and monitored for protein content by measuring absorbance at 280 nm.
-
This step separates proteins based on their size, providing an initial fractionation of the venom.
3. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Fractions from gel filtration that exhibit toxic activity are pooled and further purified by RP-HPLC.[5][6]
-
A C8 or C18 column is commonly used for the separation of scorpion toxins.[5]
-
A linear gradient of increasing organic solvent concentration (e.g., acetonitrile) in an aqueous solution containing an ion-pairing agent (e.g., 0.1% trifluoroacetic acid) is used to elute the bound peptides.[5]
-
The elution profile is monitored at 215 nm and 280 nm, and fractions corresponding to individual peaks are collected.
-
The purity of the isolated this compound is confirmed by analytical RP-HPLC, where it should appear as a single, symmetrical peak.
Determination of Primary Amino Acid Sequence
1. Edman Degradation:
-
The primary amino acid sequence of purified this compound is determined by automated Edman degradation.[7]
-
This method sequentially removes amino acid residues from the N-terminus of the peptide.[7]
-
The purified peptide is loaded onto a protein sequencer.
-
In each cycle, the N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[8]
-
The PTC-amino acid is then cleaved from the peptide chain using a strong acid, typically trifluoroacetic acid (TFA), without hydrolyzing the remaining peptide bonds.[9]
-
The released thiazolinone derivative of the amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid.[7]
-
The PTH-amino acid is then identified by chromatography, typically RP-HPLC, by comparing its retention time to that of known standards.[9]
-
This cycle is repeated to determine the sequence of the entire peptide. For a 34-amino acid peptide like this compound, this process is repeated 34 times.
2. Mass Spectrometry:
-
The molecular weight of the purified this compound is confirmed using mass spectrometry, typically Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.[10][11]
-
A small amount of the purified toxin is mixed with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto a MALDI target plate.[11]
-
The sample is irradiated with a laser, causing desorption and ionization of the peptide.
-
The mass-to-charge ratio (m/z) of the ions is determined by their time of flight to the detector.
-
This technique provides a highly accurate measurement of the molecular mass of the toxin, which can be compared to the theoretical mass calculated from the amino acid sequence obtained by Edman degradation.
Biological Activity and Mechanism of Action
This compound is a potent blocker of several types of voltage-gated potassium channels (Kv) and calcium-activated potassium channels (KCa).[2][12] Its inhibitory activity is highly specific, with different affinities for various channel subtypes.
| Channel Subtype | IC50 (nM) | Reference |
| Kv1.1 | 37 - 45 | [1][4] |
| Kv1.2 | 0.1 - 0.8 | [1][12] |
| Kv1.3 | 150 - 180 | [1][4] |
| IKCa1 (KCa3.1) | 1.0 - 1.4 | [12] |
The mechanism of action of this compound involves the physical occlusion of the potassium channel pore.[13] The toxin binds to the external vestibule of the channel, with key amino acid residues interacting with the channel's pore region.[13] This binding event prevents the flow of potassium ions through the channel, thereby altering the electrical signaling properties of the cell.
Conclusion
This compound represents a fascinating and powerful tool for the study of potassium channels. Its well-defined primary amino acid sequence, coupled with a detailed understanding of its purification and characterization, provides a solid foundation for its use in a variety of research applications. The methodologies outlined in this guide, from venom extraction to sophisticated analytical techniques, have been instrumental in elucidating the structure and function of this potent neurotoxin. For professionals in drug development, the high affinity and selectivity of this compound for specific potassium channel subtypes make it an attractive lead compound for the design of novel therapeutics targeting channelopathies and other diseases involving aberrant potassium channel activity. Further research into the structure-activity relationships of this compound and its analogs will undoubtedly continue to provide valuable insights into the pharmacology of ion channels.
References
- 1. This compound, a four disulfide bridges scorpion toxin acting on K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. rcsb.org [rcsb.org]
- 5. Purification and characterization of a novel type of neurotoxic peptides from the venom of the Iranian scorpion Hemiscorpius lepturus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Edman degradation - Wikipedia [en.wikipedia.org]
- 8. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 10. aims.chem.utoronto.ca [aims.chem.utoronto.ca]
- 11. Evaluation of sample preparation protocols for spider venom profiling by MALDI-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: a potent inhibitor of intermediate conductance Ca2+-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural Basis of the Selective Block of Kv1.2 by this compound from Computer Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Maurotoxin as a Blocker of Voltage-gated Potassium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Maurotoxin (MTX), a potent scorpion-venom-derived peptide, and its activity as a blocker of voltage-gated potassium (Kv) channels. MTX has garnered significant interest within the scientific community due to its high affinity and selectivity for specific Kv channel subtypes, making it a valuable molecular tool for studying channel function and a potential lead compound in drug development.
Introduction to this compound and Voltage-gated Potassium Channels
This compound is a 34-amino acid peptide originally isolated from the venom of the scorpion Scorpio maurus palmatus.[1][2] Structurally, it is cross-linked by four disulfide bridges, a feature that distinguishes it from many other scorpion toxins that typically have three.[1][2] This unique structural motif contributes to its stability and specific pharmacological profile.
Voltage-gated potassium (Kv) channels are a large and diverse family of transmembrane proteins that play a crucial role in regulating cellular excitability in both excitable and non-excitable cells.[3] They are involved in a wide array of physiological processes, including the repolarization of the cell membrane during action potentials, setting the resting membrane potential, and regulating neurotransmitter release. The Kv1 subfamily, which includes Kv1.1, Kv1.2, and Kv1.3, are particularly important targets for therapeutic intervention in various pathological conditions, including autoimmune diseases, cardiac arrhythmias, and cancer.[3]
This compound exhibits a distinct selectivity profile, potently blocking certain Kv channel subtypes while having a lower affinity for others. This guide will delve into the quantitative aspects of this interaction, the experimental methodologies used to characterize it, and the molecular mechanisms underlying its blocking activity.
Quantitative Data: this compound's Blocking Potency on Kv Channels
The inhibitory potency of this compound on various voltage-gated potassium channels has been quantified using electrophysiological and binding assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a blocker's effectiveness. The following table summarizes the reported IC50 values for this compound against different Kv channel subtypes.
| Channel Subtype | IC50 (nM) | Experimental System | Reference |
| Kv1.1 | 45 | Xenopus oocytes | [1] |
| 37 or >100 | Not specified | [4] | |
| Kv1.2 | 0.8 | Xenopus oocytes | [1][5] |
| 0.1 | CHO cells | [6] | |
| 0.7 | Not specified | [7] | |
| Kv1.3 | 180 | Xenopus oocytes | [1] |
| 150 or 3000 | Not specified | [4] | |
| Shaker B | 3 | Xenopus oocytes | [8] |
Note: Variations in IC50 values can be attributed to different experimental conditions, such as the expression system, ionic concentrations, and temperature.
Experimental Protocols
The characterization of this compound's interaction with Kv channels relies on a combination of electrophysiological, molecular biology, and biochemical techniques.
Electrophysiological Recording of Kv Channel Currents
Objective: To measure the inhibitory effect of this compound on the ionic currents flowing through specific Kv channels.
Methodology: Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the desired Kv channel α-subunit.
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for channel expression in the oocyte membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard external solution (e.g., containing in mM: 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.4).
-
Two microelectrodes filled with 3 M KCl are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.
-
The membrane potential is held at a negative potential (e.g., -80 mV) to keep the channels in a closed state.
-
Depolarizing voltage steps are applied to activate the Kv channels and elicit outward potassium currents.
-
-
This compound Application:
-
Control currents are recorded in the absence of the toxin.
-
This compound, at various concentrations, is then perfused into the recording chamber.
-
The reduction in the peak current amplitude in the presence of the toxin is measured to determine the extent of block.
-
-
Data Analysis: Dose-response curves are generated by plotting the percentage of current inhibition against the this compound concentration. The IC50 value is calculated by fitting the data to a Hill equation.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to its receptor on the Kv channel.
Methodology:
-
Membrane Preparation: Synaptosomal membranes from rat brain, which are rich in Kv channels, are prepared by differential centrifugation.
-
Radioligand: A radiolabeled ligand that binds to the same or a nearby site as this compound is used. For instance, [¹²⁵I]Kaliotoxin, another scorpion toxin that blocks Kv channels, has been utilized.[1]
-
Binding Reaction: The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration.
-
Quantification: The radioactivity of the filters is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be converted to a binding affinity constant (Ki).
Site-Directed Mutagenesis
Objective: To identify the specific amino acid residues on both this compound and the Kv channel that are critical for their interaction.
Methodology:
-
Mutant Generation: Point mutations are introduced into the cDNA of the Kv channel or the synthetic gene for this compound using PCR-based methods. Specific amino acid residues are substituted with other residues (e.g., alanine scanning).
-
Expression and Functional Analysis: The mutant channels are expressed in a suitable system (e.g., Xenopus oocytes), and their sensitivity to this compound is assessed using electrophysiological techniques as described above.
-
Interpretation: A significant change in the IC50 value for a mutant compared to the wild-type channel or toxin indicates that the mutated residue is important for the interaction. Computational modeling is often used in conjunction with mutagenesis data to build a structural model of the toxin-channel complex.
Mechanism of Action and Signaling Pathways
This compound blocks voltage-gated potassium channels by physically occluding the external pore of the channel, thereby preventing the flow of potassium ions.[8] The interaction is highly specific and involves key electrostatic and hydrophobic interactions between the toxin and the channel's outer vestibule.
Caption: Signaling pathway of Kv channel blockade by this compound.
Studies have revealed that the blocking action of this compound is voltage-dependent, with its efficacy increasing at more hyperpolarized potentials.[2][9] This suggests that the toxin's binding is influenced by the conformational state of the channel.
The following diagram illustrates a typical experimental workflow for investigating the structure-function relationship of the this compound-Kv channel interaction.
Caption: Experimental workflow for structure-function analysis.
Key residues on this compound, particularly a lysine residue, are thought to protrude into the selectivity filter of the channel, effectively plugging the pore.[8] On the channel side, residues in the P-loop turret and the outer vestibule are crucial for determining the toxin's affinity and selectivity.[7] For instance, the difference in a single amino acid near the selectivity filter is believed to be a major determinant of the selectivity of this compound for Kv1.2 over Kv1.3.[4]
The logical relationship between the structural components of this compound and its blocking activity can be visualized as follows:
Caption: Structure-activity relationship of this compound.
Conclusion and Future Directions
This compound stands out as a highly potent and selective blocker of certain voltage-gated potassium channels, particularly Kv1.2. Its unique four-disulfide-bridged structure and specific mode of interaction make it an invaluable tool for neurobiology and pharmacology research. The detailed understanding of its mechanism of action, facilitated by the experimental approaches outlined in this guide, opens avenues for the rational design of novel, more selective, and potent Kv channel modulators.
Future research will likely focus on:
-
Developing this compound analogs with enhanced selectivity for specific Kv channel subtypes.
-
Utilizing this compound as a scaffold for the design of peptide-based therapeutics for channelopathies.
-
Further elucidating the structural basis of its interaction with different Kv channels through high-resolution structural biology techniques.
This guide provides a solid foundation for researchers and drug development professionals to understand and leverage the properties of this compound in their scientific endeavors.
References
- 1. This compound, a four disulfide bridge toxin from Scorpio maurus venom: purification, structure and action on potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of this compound action on Shaker potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Voltage-Gated K+/Na+ Channels and Scorpion Venom Toxins in Cancer [frontiersin.org]
- 4. Structural Basis of the Selective Block of Kv1.2 by this compound from Computer Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: a potent inhibitor of intermediate conductance Ca2+-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of this compound action on Shaker potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
Maurotoxin's Potent and Selective Blockade of Intermediate Conductance Ca2+-Activated K+ Channels (KCa3.1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Maurotoxin (MTX), a 34-amino acid peptide toxin isolated from the venom of the scorpion Scorpio maurus palmatus, has emerged as a potent and valuable pharmacological tool for studying the intermediate conductance Ca2+-activated K+ channel, KCa3.1 (also known as IKCa1 or the Gardos channel).[1][2] This technical guide provides an in-depth analysis of this compound's effects on KCa3.1 channels, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. Understanding the interaction between this compound and KCa3.1 is crucial for research into the physiological roles of this channel in various tissues and its potential as a therapeutic target in diseases such as sickle cell anemia, autoimmune disorders, and cancer.[3][4]
Quantitative Analysis of this compound's Interaction with KCa3.1 and Other Ion Channels
This compound exhibits a high affinity and selectivity for KCa3.1 channels. The following tables summarize the quantitative data from various studies, highlighting its potency and selectivity profile.
Table 1: Inhibitory Potency of this compound on KCa3.1 Channels
| Experimental Method | Cell Type | Parameter | Value | Reference |
| 86Rb Efflux Assay | CHO cells expressing hKCa3.1 | IC50 | 1.4 nM | [1][2] |
| Whole-Cell Patch Clamp | CHO cells expressing hKCa3.1 | IC50 | 1 nM | [1][2] |
| Low Ionic Strength Buffer | CHO cells expressing hKCa3.1 | IC50 | 14 pM | [1][2] |
Table 2: Selectivity Profile of this compound Against Other Potassium Channels
| Channel Type | Subtype | Parameter | Value | Reference |
| Small Conductance Ca2+-activated K+ (SK) | SK1, SK2, SK3 | IC50 | > 1 µM | [1][2] |
| Large Conductance Ca2+-activated K+ (BK) | Slo1 | IC50 | > 1 µM | [1][2] |
| Voltage-gated K+ (Kv) | Kv1.1 | IC50 | ~37-40 nM | [5][6] |
| Voltage-gated K+ (Kv) | Kv1.2 | IC50 | ~0.1-0.8 nM | [1][2][5][6] |
| Voltage-gated K+ (Kv) | Kv1.3 | IC50 | ~150 nM | [5][6] |
Detailed Experimental Protocols
The characterization of this compound's effect on KCa3.1 channels has been achieved through various key experimental techniques.
Cell Culture and Channel Expression
Chinese Hamster Ovary (CHO) cells are commonly used for the stable expression of cloned human KCa3.1 channels.[1][2]
-
Cell Line: CHO-K1 cells.
-
Transfection: Cells are transfected with a mammalian expression vector (e.g., pCDNA3) containing the full-length cDNA for human KCa3.1 (hIK1).
-
Selection: Stable transfectants are selected using an appropriate antibiotic (e.g., G418).
-
Culture Conditions: Cells are maintained in a suitable growth medium (e.g., Ham's F-12) supplemented with fetal bovine serum, penicillin, and streptomycin at 37°C in a humidified atmosphere of 5% CO2.
86Rb Efflux Assay
This assay is a common method to assess the activity of potassium channels by measuring the efflux of the radioactive tracer 86Rb+, which serves as a congener for K+.
-
Cell Plating: KCa3.1-expressing CHO cells are plated in 24-well plates.
-
Loading: Cells are incubated with a loading buffer containing 86RbCl for several hours to allow for cellular uptake.
-
Washing: The loading buffer is removed, and the cells are washed with a K+-free buffer to remove extracellular 86Rb+.
-
Stimulation and Inhibition: Cells are then incubated with a buffer containing a Ca2+ ionophore (e.g., ionomycin) to activate KCa3.1 channels, along with varying concentrations of this compound.
-
Efflux Measurement: After a defined period, the supernatant containing the effluxed 86Rb+ is collected.
-
Cell Lysis: The remaining intracellular 86Rb+ is released by lysing the cells.
-
Quantification: The radioactivity in the supernatant and the cell lysate is measured using a scintillation counter. The percentage of 86Rb+ efflux is calculated and plotted against the this compound concentration to determine the IC50 value.[1][2]
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ionic currents across the cell membrane, providing detailed information about channel activity.[1][2]
-
Cell Preparation: KCa3.1-expressing CHO cells are plated on glass coverslips.
-
Pipette Solution (Intracellular): The patch pipette is filled with a solution mimicking the intracellular ionic composition, containing a defined concentration of free Ca2+ to activate KCa3.1 channels.
-
Bath Solution (Extracellular): The coverslip is placed in a recording chamber and perfused with an extracellular solution.
-
Recording: A glass micropipette is sealed onto the surface of a cell to achieve a high-resistance "giga-seal." The cell membrane under the pipette is then ruptured to gain electrical access to the cell interior (whole-cell configuration).
-
Voltage Protocol: The membrane potential is held at a specific holding potential, and voltage steps or ramps are applied to elicit KCa3.1 currents.
-
Drug Application: this compound is applied to the bath solution at various concentrations.
-
Data Analysis: The inhibition of the KCa3.1 current by this compound is measured, and concentration-response curves are generated to determine the IC50.[1][7]
Visualizing Mechanisms and Workflows
Signaling Pathway: Mechanism of this compound Action
This compound blocks the KCa3.1 channel by physically occluding the ion conduction pathway.[8] Its positively charged lysine residue (Lys23) is thought to interact with the negatively charged residues in the outer vestibule of the channel pore, effectively plugging it.[8]
References
- 1. This compound: a potent inhibitor of intermediate conductance Ca2+-activated potassium channels [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic potential of KCa3.1 blockers: an overview of recent advances, and promising trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Voltage-Gated K+/Na+ Channels and Scorpion Venom Toxins in Cancer [frontiersin.org]
- 5. smartox-biotech.com [smartox-biotech.com]
- 6. Chemical synthesis and characterization of this compound, a short scorpion toxin with four disulfide bridges that acts on K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
The Isolation and Purification of Maurotoxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial isolation and purification of Maurotoxin (MTX), a 34-amino acid peptide toxin derived from the venom of the Tunisian scorpion Scorpio maurus palmatus. MTX is a potent blocker of several types of voltage-gated potassium channels, making it a valuable tool for ion channel research and a potential lead compound in drug development. This document outlines the fundamental biochemical procedures for its extraction and purification, presenting key quantitative data and experimental protocols in a clear and accessible format.
Overview of this compound
This compound is a basic, single-chain polypeptide with a molecular weight of approximately 3995 Da.[1] It is distinguished by its four disulfide bridges, an atypical feature compared to other scorpion toxins that target potassium channels, which typically have three.[1][2] This unique structure contributes to its broad specificity, as it acts on various potassium channels, including apamin-sensitive small conductance Ca2+-activated K+ channels (SK), intermediate conductance Ca2+-activated K+ channels (IK), and several types of voltage-gated potassium channels (Kv1.1, Kv1.2, and Kv1.3).[1][2]
Purification Workflow
The purification of this compound from the crude venom of Scorpio maurus palmatus is a multi-step process that primarily involves a combination of gel filtration and reverse-phase high-performance liquid chromatography (RP-HPLC). The general workflow is depicted in the diagram below.
References
Maurotoxin: A Comprehensive Structural and Pharmacological Profile
Abstract
Maurotoxin (MTX) is a potent scorpion toxin isolated from the venom of Scorpio maurus palmatus. It is a 34-amino acid peptide characterized by a unique disulfide bridge pattern that contributes to its high affinity and specific blockade of certain voltage-gated potassium (Kv) channels. This document provides an in-depth technical overview of the structural features, pharmacological properties, and key experimental methodologies used to study this compound, intended for researchers, scientists, and professionals in drug development.
Structural Characteristics
This compound's primary structure consists of a single polypeptide chain of 34 amino acids. Its three-dimensional conformation is defined by an α/β scaffold, a common motif in scorpion toxins, which is stabilized by four disulfide bridges. The specific connectivity of these bridges is Cys3-Cys24, Cys9-Cys29, Cys13-Cys18, and Cys31-Cys34.
Amino Acid Sequence
The primary amino acid sequence of this compound is:
Gly-Val-Cys-Thr-Ser-Pro-Lys-Asp-Cys-Leu-Pro-Asn-Cys-Ala-Ala-Asn-Gly-Cys-Asn-Gly-Lys-Cys-Gly-Cys-Gly-Leu-Pro-Gly-Cys-Ser-Cys-Gln-Thr-Ser
Three-Dimensional Structure
The tertiary structure of this compound is characterized by a short α-helical segment packed against a two-stranded antiparallel β-sheet. This compact structure is crucial for its interaction with the outer vestibule of potassium channels. The key functional dyad, consisting of a Lysine and an Arginine residue, is prominently exposed and plays a critical role in its binding affinity.
Pharmacological Properties
This compound is a potent blocker of several types of potassium channels, exhibiting varying affinities. Its primary targets are voltage-gated potassium channels of the Kv1 family. The toxin physically occludes the ion conduction pore, thereby inhibiting the flow of potassium ions.
Quantitative Data on Channel Blockade
The inhibitory activity of this compound on various potassium channels is summarized in the table below. The data are presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) values.
| Channel Subtype | Expression System | Electrophysiological Method | IC50 (nM) | Ki (nM) | Reference |
| Kv1.1 (rKv1.1) | Xenopus oocytes | Two-electrode voltage clamp | 25 | - | |
| Kv1.2 (rKv1.2) | Xenopus oocytes | Two-electrode voltage clamp | 0.8 | - | |
| Kv1.3 (hKv1.3) | Xenopus oocytes | Two-electrode voltage clamp | 37 | - | |
| Shaker B | Xenopus oocytes | Two-electrode voltage clamp | 30 | - | |
| IKCa1 (hIKCa1) | COS-7 cells | Patch-clamp | - | 0.05 | |
| SK | Rat brain synaptosomes | Radioligand binding | - | >1000 |
Experimental Protocols
The study of this compound involves a combination of peptide synthesis, purification, and functional characterization techniques.
Solid-Phase Peptide Synthesis (SPPS) of this compound
-
Resin Preparation: A Wang resin pre-loaded with the C-terminal amino acid (Serine) is used as the solid support.
-
Chain Assembly: The peptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus using Fmoc-protected amino acids.
-
Deprotection: The Fmoc group is removed using a solution of 20% piperidine in dimethylformamide (DMF).
-
Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/HOBt) and added to the resin.
-
Washing: The resin is washed with DMF and dichloromethane (DCM) between each deprotection and coupling step.
-
-
Cleavage and Deprotection: Once the chain is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Oxidative Folding: The linear peptide is subjected to oxidative folding conditions to facilitate the formation of the correct disulfide bridges. This is typically achieved by air oxidation in a basic buffer.
Purification by High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase C18 column is used for purification.
-
Solvents:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from 5% to 60% Solvent B over 60 minutes is typically used to elute the folded peptide.
-
Detection: The peptide is detected by absorbance at 220-280 nm.
-
Fraction Collection: Fractions corresponding to the major peak are collected, and the purity is confirmed by mass spectrometry.
Electrophysiological Recording
The functional effects of this compound on ion channels are assessed using electrophysiological techniques, such as the two-electrode voltage clamp in Xenopus oocytes.
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated. They are then injected with cRNA encoding the desired potassium channel subtype and incubated for 2-4 days to allow for channel expression.
-
Recording:
-
An oocyte is placed in a recording chamber and perfused with a recording solution (e.g., ND96).
-
Two microelectrodes, filled with 3 M KCl, are inserted into the oocyte to measure membrane potential and inject current.
-
The membrane potential is held at a holding potential (e.g., -80 mV), and depolarizing voltage steps are applied to elicit potassium currents.
-
-
Toxin Application: After recording baseline currents, this compound is applied to the bath at various concentrations. The effect of the toxin on the current amplitude is measured to determine the extent of channel block.
-
Data Analysis: The concentration-response curve is plotted to calculate the IC50 value.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound is the direct blockade of potassium channels, which alters cellular excitability.
Caption: Mechanism of this compound action on cellular excitability.
The following diagram illustrates a typical experimental workflow for the characterization of a novel scorpion toxin like this compound.
Caption: Experimental workflow for scorpion toxin characterization.
Maurotoxin: A Comprehensive Technical Guide to its Classification as a Unique Scorpion Potassium Channel Toxin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maurotoxin (MTX), a potent neurotoxin isolated from the venom of the scorpion Scorpio maurus palmatus, represents a structurally and functionally unique member of the scorpion toxin family.[1] While sharing the characteristic α/β scaffold common to many scorpion toxins, its distinctive four-disulfide bridge pattern sets it apart from the majority of potassium channel-blocking toxins, which typically possess three. This guide provides an in-depth technical overview of this compound's classification, detailing its structure, mechanism of action, and its diverse pharmacological effects on various potassium channel subtypes. Quantitative data on its binding affinities and inhibitory concentrations are presented, alongside detailed experimental protocols for its purification, and functional and structural characterization. This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic and pharmacological potential of this atypical scorpion toxin.
Classification and Structural Characteristics
This compound is classified as a short-chain scorpion toxin that potently blocks several types of potassium (K+) channels.[1] Structurally, it is a 34-amino acid peptide with the sequence VSCTGSKDCYAPCRKQTGCPNAKCINKSCKCYGC.[1] A key feature that distinguishes this compound from many other scorpion toxins targeting K+ channels is its four disulfide bridges (Cys3-Cys24, Cys9-Cys29, Cys13-Cys19, and Cys31-Cys34).[1][2] This is in contrast to the typical three disulfide bridges found in most other short-chain potassium channel toxins. This atypical disulfide bonding pattern contributes to its unique pharmacological profile.[1]
The three-dimensional structure of this compound, determined by 2D-NMR techniques, reveals a compact α/β scaffold.[3][4] This structure consists of an α-helix connected by two disulfide bridges to a two-stranded antiparallel β-sheet.[1] Despite its unusual disulfide bridge arrangement, the overall fold is similar to that of other short scorpion toxins.[3]
Mechanism of Action
This compound functions as a pore blocker for various potassium channels.[1] Its primary mechanism of action involves the physical occlusion of the ion conduction pathway. This is achieved through the insertion of a critical lysine residue (Lys23) into the external vestibule of the channel pore.[1] This lysine residue establishes strong interactions with the highly conserved glycine-tyrosine-glycine-aspartate (GYGD) motif present in the selectivity filter of many potassium channels.[1] By binding within the external pore, this compound effectively blocks the flow of potassium ions.
The interaction of this compound with the Kv1.2 channel is also guided by a dipole moment, which helps to orient the toxin towards its binding site on the channel.[3]
Pharmacological Profile: Ion Channel Targets
This compound exhibits a broad pharmacological specificity, targeting several subtypes of voltage-gated potassium (Kv) channels, as well as calcium-activated potassium (KCa) channels. Its affinity and inhibitory potency vary across different channel subtypes, highlighting its potential as a selective pharmacological tool.
Quantitative Data on this compound Activity
| Ion Channel Subtype | Dissociation Constant (Kd) | Half-maximal Inhibitory Concentration (IC50) |
| Voltage-Gated Potassium (Kv) Channels | ||
| Kv1.1 | 37 nM[3] | 45 nM[5] |
| Kv1.2 | 0.8 nM[3] | 0.8 nM[5] |
| Kv1.3 | 150 nM[3] | 180 nM[5] |
| Calcium-Activated Potassium (KCa) Channels | ||
| Apamin-sensitive small conductance (SK) | 5 nM (competes with [125I]apamin binding)[5] | |
| Intermediate conductance (IK) | Potent inhibitor | |
| Other | ||
| Competition with [125I]kaliotoxin | 30 pM[5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of this compound.
Purification of this compound from Scorpio maurus Venom
Objective: To isolate and purify this compound from the crude venom of Scorpio maurus palmatus.
Methodology:
-
Venom Extraction and Preparation:
-
Crude venom is obtained by electrical stimulation of the scorpions.
-
The venom is dissolved in deionized water and centrifuged to remove insoluble material.[6]
-
-
Size-Exclusion Chromatography:
-
The supernatant from the venom preparation is loaded onto a Sephadex G-50 column equilibrated with 0.1 M ammonium acetate buffer (pH 8.2).[6]
-
The column is eluted with the same buffer, and fractions are collected while monitoring the absorbance at 280 nm.[6]
-
Fractions are tested for toxicity, typically via intracerebroventricular injection in mice.[6]
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
The toxic fraction from the size-exclusion chromatography is further purified by RP-HPLC on a C18 column.[6]
-
A linear gradient of 5-25% acetonitrile in 0.1% trifluoroacetic acid (TFA) over 25 minutes is used for elution, with a flow rate of 1 ml/min.[6]
-
The major toxic peak is collected and can be subjected to a final polishing step on a C8 column.[6]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Chemical synthesis and characterization of this compound, a short scorpion toxin with four disulfide bridges that acts on K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solution structure of this compound, a scorpion toxin from Scorpio maurus, with high affinity for voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. This compound, a four disulfide bridge toxin from Scorpio maurus venom: purification, structure and action on potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
Methodological & Application
Determining the Optimal Concentration of Maurotoxin for IKCa1 Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maurotoxin (MTX), a 34-amino acid peptide toxin isolated from the venom of the scorpion Scorpio maurus palmatus, is a potent and selective inhibitor of the intermediate conductance calcium-activated potassium channel, IKCa1 (also known as KCa3.1 or the Gardos channel).[1][2] The IKCa1 channel plays a crucial role in regulating membrane potential in various cell types and is a therapeutic target for several autoimmune diseases, fibroproliferative disorders, and cancer.[3][4] Accurate determination of the optimal inhibitory concentration of this compound is critical for its use as a pharmacological tool and for the development of novel therapeutics targeting the IKCa1 channel. These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound for the IKCa1 channel using two common methodologies: whole-cell patch-clamp electrophysiology and rubidium (Rb+) efflux assays.
Quantitative Data Summary
The inhibitory potency of this compound on the IKCa1 channel has been determined across various studies and experimental conditions. The following table summarizes the key quantitative data.
| Parameter | Value | Cell Type | Method | Reference |
| IC50 | 1.4 nM | CHO cells expressing hIK1 | Ca2+-activated 86Rb efflux | [2] |
| IC50 | 1 nM | CHO cells expressing hIK1 | Inwardly rectifying K+ currents (Patch-clamp) | [2] |
| IC50 | 14 pM | CHO cells expressing hIK1 | 86Rb efflux (low ionic strength buffer) | [2] |
| IC50 | ~5 nM | Rat brain synaptosomes | Competition with 125I-apamin binding | [5] |
Signaling Pathway and Mechanism of Action
The IKCa1 channel is a calcium-activated potassium channel. An increase in intracellular calcium concentration leads to the opening of the channel, resulting in potassium efflux and hyperpolarization of the cell membrane. This compound exerts its inhibitory effect by physically occluding the pore of the IKCa1 channel.[1] The toxin binds to the external vestibule of the channel, with its lysine-23 residue playing a key role in interacting with the pore's signature sequence.[1]
Caption: Signaling pathway of IKCa1 channel activation and inhibition by this compound.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the determination of the IC50 of this compound on IKCa1 channels using the whole-cell patch-clamp technique. This method directly measures the ion flow through the channel.
1. Cell Culture:
-
Use a stable cell line expressing the human IKCa1 channel, such as HEK293 or CHO cells.
-
Culture cells under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solutions and Reagents:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Internal (Pipette) Solution (in mM): 145 K-Aspartate, 2 MgCl2, 10 HEPES, 10 EGTA, 2 CaCl2 (to achieve a final free Ca2+ concentration of ~1 µM to activate IKCa1 channels). Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.[4]
-
This compound Stock Solution: Prepare a 1 µM stock solution of this compound in the external solution containing 0.1% bovine serum albumin (BSA) to prevent non-specific binding. Store at -20°C. Prepare serial dilutions in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Place a coverslip with cells into the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Obtain a giga-ohm seal (>1 GΩ) on a single cell and then rupture the membrane to achieve the whole-cell configuration.[3][6]
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a series of voltage steps or a voltage ramp to elicit IKCa1 currents. A typical protocol is a voltage ramp from -120 mV to +40 mV over 200 ms.
4. Data Acquisition and Analysis:
-
Record baseline IKCa1 currents in the absence of this compound.
-
Perfuse the cell with increasing concentrations of this compound (e.g., 1 pM to 100 nM), allowing the current inhibition to reach a steady state at each concentration.
-
Measure the current amplitude at a specific voltage (e.g., 0 mV) for each concentration.
-
Normalize the current at each this compound concentration to the baseline current to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Fit the curve using a non-linear regression model (e.g., the Hill equation) to determine the IC50 value.[7][8]
Caption: Experimental workflow for determining IC50 using patch-clamp.
Protocol 2: Rubidium (Rb+) Efflux Assay
This protocol provides a higher-throughput method to assess IKCa1 channel inhibition by measuring the efflux of Rb+, a surrogate for K+.
1. Cell Culture:
-
Culture IKCa1-expressing cells in 96-well plates until they reach confluency.
2. Solutions and Reagents:
-
Loading Buffer: A physiological salt solution containing RbCl (e.g., 140 mM RbCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4).
-
Stimulation Buffer: A physiological salt solution containing a Ca2+ ionophore (e.g., 5 µM ionomycin) to activate IKCa1 channels.
-
Wash Buffer: A Rb+-free physiological salt solution.
-
This compound Solutions: Prepare serial dilutions of this compound in the stimulation buffer.
3. Assay Procedure:
-
Loading: Aspirate the culture medium and wash the cells with the wash buffer. Add the loading buffer to each well and incubate for 1-2 hours at 37°C to allow cells to load with Rb+.
-
Washing: Aspirate the loading buffer and wash the cells multiple times with the wash buffer to remove extracellular Rb+.
-
Inhibition and Stimulation: Add the stimulation buffer containing different concentrations of this compound (or vehicle control) to the wells. Incubate for a defined period (e.g., 10-30 minutes) at room temperature.
-
Sample Collection: Transfer the supernatant (containing the effluxed Rb+) to a new 96-well plate. Lyse the cells in the original plate with a lysis buffer (e.g., 1% Triton X-100) to release the intracellular Rb+.
4. Data Acquisition and Analysis:
-
Measure the Rb+ concentration in both the supernatant and the cell lysate samples using atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
-
Calculate the percentage of Rb+ efflux for each well: % Efflux = [Rb+ in supernatant / (Rb+ in supernatant + Rb+ in lysate)] * 100.
-
Normalize the efflux in the presence of this compound to the control efflux (stimulated efflux in the absence of toxin).
-
Plot the normalized efflux against the logarithm of the this compound concentration.
-
Fit the dose-response curve using non-linear regression to determine the IC50.[9]
Caption: Workflow for determining IC50 using a Rubidium efflux assay.
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for determining the optimal inhibitory concentration of this compound for the IKCa1 channel. The choice between whole-cell patch-clamp electrophysiology and the rubidium efflux assay will depend on the specific research needs, with patch-clamp offering detailed biophysical data and the efflux assay providing higher throughput for screening applications. Accurate determination of the IC50 is fundamental for utilizing this compound as a precise pharmacological tool in the study of IKCa1 channel function and for the development of new therapeutic strategies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a potent inhibitor of intermediate conductance Ca2+-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sophion.com [sophion.com]
- 5. Chemical synthesis and characterization of this compound, a short scorpion toxin with four disulfide bridges that acts on K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. graphpad.com [graphpad.com]
- 9. Star Republic: Guide for Biologists [sciencegateway.org]
Unlocking Neuronal Mysteries: Applications of Synthetic Maurotoxin in Neuroscience Research
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Synthetic Maurotoxin (MTX), a potent neurotoxin originally isolated from the venom of the Tunisian scorpion Scorpio maurus palmatus, is emerging as a powerful pharmacological tool in neuroscience research. Its high affinity and selectivity for specific potassium ion channels offer researchers a unique opportunity to dissect the complex signaling pathways that govern neuronal function and to explore novel therapeutic strategies for a range of neurological disorders. These application notes provide an overview of the utility of synthetic MTX, detailed protocols for its use, and a summary of its quantitative effects on various ion channels.
Introduction to Synthetic this compound
Synthetic this compound is a 34-amino acid peptide characterized by an unusual four-disulfide bridge pattern, which contributes to its high stability.[1][2] Unlike many other scorpion toxins that primarily target sodium channels, MTX exhibits a strong blocking effect on several types of potassium (K+) channels.[2] Its primary mechanism of action involves the physical occlusion of the ion conduction pathway.[1][3] A critical lysine residue (Lys23) on the toxin inserts into the outer vestibule of the channel pore, establishing strong interactions with the glycine-tyrosine-glycine-aspartate (GYGD) motif of the channel's selectivity filter.[2][3] This blockage prevents the flow of potassium ions, thereby modulating the electrical activity of neurons.
The ability to chemically synthesize MTX provides researchers with a consistent and high-purity source of the toxin, free from the variability of natural venom extraction.[4][5] This has been instrumental in accurately characterizing its pharmacological properties and exploring its potential as a molecular probe.
Key Applications in Neuroscience
The unique pharmacological profile of synthetic this compound makes it an invaluable tool for a variety of applications in neuroscience research, including:
-
Dissecting the role of specific potassium channel subtypes: MTX displays differential affinity for various potassium channels, allowing researchers to isolate and study the function of individual channel subtypes in neuronal processes such as action potential repolarization, neurotransmitter release, and synaptic plasticity.[4][6]
-
Investigating ion channel structure-function relationships: The well-defined interaction between MTX and its target channels provides a model system for studying the molecular determinants of toxin-channel binding and the structural basis of ion channel selectivity.[1][3]
-
Probing signaling pathways in neurological disorders: Dysfunctional potassium channels are implicated in a range of neurological conditions, including epilepsy, ataxia, and multiple sclerosis. MTX can be used to probe the role of these channels in disease models and to evaluate the therapeutic potential of channel modulation.
-
Drug discovery and development: The high affinity and selectivity of MTX for certain potassium channels make it an excellent lead compound for the development of novel drugs targeting these channels for the treatment of neurological and other disorders.[7]
Quantitative Data: this compound Activity on Potassium Channels
The following table summarizes the inhibitory concentrations (IC50) and binding affinities of synthetic this compound for various potassium channel subtypes as reported in the literature. This data highlights the potent and selective nature of MTX, particularly for Kv1.2 and IK1 channels.
| Ion Channel Subtype | IC50 / Ki | Experimental Conditions | Reference |
| Voltage-Gated Potassium Channels (Kv) | |||
| Kv1.1 | 45 nM (IC50) | Expressed in Xenopus oocytes | [6] |
| Kv1.1 | 37 nM (IC50) | Expressed in Xenopus oocytes | [4][5] |
| Kv1.1 | 6 µM (IC50) | Molecular dynamics simulation | [3] |
| Kv1.2 | 0.8 nM (IC50) | Expressed in Xenopus oocytes | [4][5][6] |
| Kv1.2 | 0.1 nM (IC50) | Expressed in CHO cells | [8] |
| Kv1.2 | 0.6 nM (IC50) | Molecular dynamics simulation | [3] |
| Kv1.3 | 180 nM (IC50) | Expressed in Xenopus oocytes | [6] |
| Kv1.3 | 150 nM (IC50) | Expressed in Xenopus oocytes | [4][5] |
| Kv1.3 | 18 µM (IC50) | Molecular dynamics simulation | [3] |
| Shaker B | 3 nM (IC50) | Expressed in Xenopus oocytes | [3] |
| Calcium-Activated Potassium Channels (KCa) | |||
| IK1 (KCa3.1) | 1.4 nM (IC50) | ⁸⁶Rb efflux from CHO cells | [8] |
| IK1 (KCa3.1) | 1 nM (IC50) | Inwardly rectifying currents in CHO cells | [8] |
| IK1 (KCa3.1) | 14 pM (IC50) | Low ionic strength buffer | [8] |
| SK1, SK2, SK3 | No inhibition up to 1 µM | Physiologically relevant ionic strength buffers | [8] |
| Slo1 (BK) | No inhibition up to 1 µM | Physiologically relevant ionic strength buffers | [8] |
| Radioligand Binding | |||
| ¹²⁵I-Apamin Binding | 5 nM (IC50) | Rat brain synaptosomes | [4][5] |
| ¹²⁵I-Apamin Binding | 10 nM (Ki) | Low ionic strength buffer | [8] |
| ¹²⁵I-Kaliotoxin Binding | 0.2 nM (IC50) | Rat brain synaptosomes | [4][5] |
Experimental Protocols
Here we provide detailed protocols for key experiments utilizing synthetic this compound to study ion channel function.
Protocol 1: Electrophysiological Recording of Kv1.2 Channel Blockade
This protocol describes the use of two-electrode voltage clamp (TEVC) electrophysiology in Xenopus laevis oocytes to characterize the blocking effect of synthetic this compound on Kv1.2 channels.
Materials:
-
Xenopus laevis oocytes expressing Kv1.2 channels
-
TEVC setup (amplifier, digitizer, electrodes)
-
Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5
-
Synthetic this compound stock solution (1 mM in water)
-
Perfusion system
Procedure:
-
Prepare a series of dilutions of synthetic this compound in ND96 solution to achieve the desired final concentrations (e.g., 0.1 nM to 100 nM).
-
Place a Kv1.2-expressing oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -80 mV.
-
Elicit potassium currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms).
-
Establish a stable baseline recording of the potassium current in the ND96 solution.
-
Perfuse the chamber with the lowest concentration of this compound and record the current until a steady-state block is achieved.
-
Wash out the toxin with ND96 solution until the current returns to the baseline level.
-
Repeat steps 6 and 7 for increasing concentrations of this compound.
-
Analyze the data by measuring the peak current amplitude at each concentration and normalize it to the control current to determine the percentage of inhibition.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
Protocol 2: ⁸⁶Rb⁺ Efflux Assay for IK1 (KCa3.1) Channel Activity
This protocol outlines a method to assess the inhibitory effect of synthetic this compound on intermediate conductance calcium-activated potassium (IK1) channels using a radioactive rubidium (⁸⁶Rb⁺) efflux assay in a stable cell line.
Materials:
-
CHO cells stably expressing human IK1 channels
-
Culture medium (e.g., DMEM/F-12 with 10% FBS)
-
Loading buffer: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Glucose, pH 7.4
-
⁸⁶RbCl (radioactive)
-
Efflux buffer: Same as loading buffer
-
Stimulation buffer: Efflux buffer containing a Ca²⁺ ionophore (e.g., 1 µM Ionomycin)
-
Synthetic this compound
-
Scintillation counter
Procedure:
-
Plate the IK1-expressing CHO cells in 24-well plates and grow to confluence.
-
Wash the cells with loading buffer.
-
Load the cells with ⁸⁶Rb⁺ by incubating them in loading buffer containing 1 µCi/mL ⁸⁶RbCl for 2-4 hours at 37°C.
-
Wash the cells thoroughly with efflux buffer to remove extracellular ⁸⁶Rb⁺.
-
Pre-incubate the cells with various concentrations of synthetic this compound in efflux buffer for 15 minutes.
-
Initiate ⁸⁶Rb⁺ efflux by replacing the buffer with stimulation buffer containing the same concentrations of this compound.
-
Collect the supernatant (containing the effluxed ⁸⁶Rb⁺) at specific time points (e.g., 0, 1, 2, 5, 10 minutes).
-
At the end of the experiment, lyse the cells with a detergent solution to determine the total intracellular ⁸⁶Rb⁺.
-
Measure the radioactivity in the collected supernatants and the cell lysate using a scintillation counter.
-
Calculate the percentage of ⁸⁶Rb⁺ efflux at each time point and for each this compound concentration.
-
Determine the IC50 value for this compound inhibition of IK1 channel activity.
Visualizing this compound's Mechanism and Application
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of this compound action on a potassium channel.
Caption: Workflow for characterizing this compound's inhibitory effects.
Future Directions
The continued application of synthetic this compound in neuroscience research holds great promise. Its use in high-throughput screening assays could accelerate the discovery of new ion channel modulators. Furthermore, the development of fluorescently labeled or photo-activatable versions of MTX could enable real-time imaging of ion channel dynamics in living neurons, providing unprecedented insights into the spatio-temporal regulation of neuronal signaling. As our understanding of the role of potassium channels in neurological diseases grows, synthetic this compound and its derivatives will undoubtedly remain at the forefront of research and drug development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical synthesis and characterization of this compound, a short scorpion toxin with four disulfide bridges that acts on K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a four disulfide bridge toxin from Scorpio maurus venom: purification, structure and action on potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. This compound: a potent inhibitor of intermediate conductance Ca2+-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Maurotoxin: A Potent Pharmacological Tool for Elucidating Ion Channel Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Maurotoxin (MTX), a 34-amino acid peptide toxin isolated from the venom of the Tunisian scorpion Scorpio maurus palmatus, has emerged as a powerful pharmacological tool for the study of potassium channel function.[1] Its unique structural motif, characterized by four disulfide bridges, distinguishes it from other scorpion toxins and contributes to its high affinity and selectivity for specific potassium channel subtypes.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the physiological and pathological roles of various potassium channels, including voltage-gated potassium (Kv) channels and calcium-activated potassium (KCa) channels.
This compound's primary mechanism of action is the physical occlusion of the ion channel pore.[1] The toxin binds to the external vestibule of the channel, with its critical lysine-23 residue interacting with the highly conserved glycine-tyrosine-glycine-aspartate (GYGD) motif present in the pore region of many potassium channels.[1] This interaction effectively blocks the flow of potassium ions, leading to a measurable inhibition of channel activity. The affinity and specificity of this interaction vary among different channel subtypes, making this compound a valuable tool for dissecting the contributions of individual channel types to cellular excitability and signaling.
Target Ion Channels and Pharmacological Profile
This compound exhibits a broad yet specific inhibitory profile against several families of potassium channels. Its high affinity for certain subtypes makes it particularly useful for their characterization.
Voltage-Gated Potassium (Kv) Channels:
This compound displays a notable selectivity for the Kv1.2 channel, a member of the Shaker family of voltage-gated potassium channels.[3][4][5] It also inhibits Kv1.1 and Kv1.3 channels, albeit with lower affinities.[2][4][5] This differential affinity allows for the pharmacological isolation of Kv1.2 currents in native tissues and heterologous expression systems.
Calcium-Activated Potassium (KCa) Channels:
This compound is a potent inhibitor of intermediate-conductance calcium-activated potassium (IKCa1 or KCa3.1) channels.[6] These channels play crucial roles in regulating cell volume, proliferation, and calcium signaling. This compound also interacts with some small-conductance calcium-activated potassium (SK) channels, though its affinity is generally lower and can be dependent on ionic strength.[4][6]
The inhibitory concentrations (IC50) and binding affinities (Kd) of this compound for various potassium channel subtypes are summarized in the tables below. These values highlight the toxin's utility in distinguishing between closely related channel isoforms.
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound on Voltage-Gated Potassium (Kv) Channels
| Channel Subtype | IC50 (nM) | Kd (nM) | Cell Type/System | Reference(s) |
| Kv1.1 | 37 - 45 | 37 | Xenopus oocytes | [2][3][4][5] |
| Kv1.2 | 0.1 - 0.8 | 0.8 | Xenopus oocytes, CHO cells | [2][3][4][5][6] |
| Kv1.3 | 150 - 180 | 150 | Xenopus oocytes | [2][3][4][5] |
| Shaker B | ~3 | - | Xenopus oocytes | [1] |
Table 2: Inhibitory Activity of this compound on Calcium-Activated Potassium (KCa) Channels
| Channel Subtype | IC50 (nM) | Ki (nM) | Assay Conditions | Reference(s) |
| IKCa1 (KCa3.1) | 1 - 1.4 | - | ⁸⁶Rb⁺ efflux and whole-cell currents in CHO cells | [6] |
| SK Channels | 45 | 10 | ⁸⁶Rb⁺ efflux and ¹²⁵I-apamin binding (low ionic strength) | [6] |
| Apamin-sensitive SKCa | 5 | - | ¹²⁵I-apamin binding to rat brain synaptosomes | [4][5] |
Experimental Protocols
The following protocols provide detailed methodologies for utilizing this compound in common experimental paradigms to study ion channel function.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the use of this compound to block potassium channel currents in either cultured cells or acutely dissociated neurons.
Materials:
-
Cells: Cultured cell line expressing the target potassium channel (e.g., CHO or HEK-293 cells) or acutely dissociated neurons.
-
External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, and 10 mM glucose. Bubble with 95% O₂ / 5% CO₂.
-
Internal Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-Na, 2 mM ATP-Mg, 10 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
-
This compound Stock Solution: Prepare a 1 µM stock solution in the external solution containing 0.1% bovine serum albumin (BSA) to prevent non-specific binding. Store at -20°C.
-
Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ.
-
Patch-Clamp Amplifier and Data Acquisition System.
Experimental Workflow:
Caption: Workflow for whole-cell patch-clamp electrophysiology using this compound.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment. For acute preparations, follow standard dissociation protocols.
-
Recording Setup: Place the coverslip in the recording chamber on the microscope stage and continuously perfuse with external solution.
-
Pipette Filling: Fill the patch pipette with the internal solution.
-
Obtaining a Recording:
-
Approach a cell with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
-
Baseline Recording:
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit potassium currents.
-
Record the baseline currents for at least 5 minutes to ensure stability.
-
-
This compound Application:
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Continue to apply the voltage-step protocol and record the currents as they become blocked.
-
-
Washout:
-
Perfuse the chamber with the external solution without this compound to observe the reversal of the block.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage step before, during, and after this compound application.
-
Calculate the percentage of current inhibition.
-
To determine the IC50, repeat the experiment with a range of this compound concentrations and fit the data to a dose-response curve.
-
Protocol 2: Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for its target channels using a radiolabeled ligand.
Materials:
-
Tissue/Cell Preparation: Synaptosomes from rat brain or membranes from cells expressing the target channel.
-
Radioligand: ¹²⁵I-labeled apamin (for SK channels) or ¹²⁵I-labeled kaliotoxin (for Kv channels).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold binding buffer.
-
This compound: Unlabeled this compound for competition.
-
Glass Fiber Filters: GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Counter.
Experimental Workflow:
Caption: Workflow for a radioligand binding assay with this compound.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final pellet in binding buffer.
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation to each well.
-
Add increasing concentrations of unlabeled this compound to the "competition" wells.
-
Add binding buffer to the "total binding" wells.
-
Add a high concentration of an appropriate unlabeled ligand to the "non-specific binding" wells.
-
-
Binding Reaction:
-
Add the radioligand to all wells at a concentration close to its Kd.
-
Incubate the plate with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the unlabeled this compound concentration.
-
Determine the IC50 from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
-
Signaling Pathways and Logical Relationships
This compound's blockade of potassium channels can have significant downstream effects on cellular signaling pathways that are dependent on membrane potential and calcium influx.
Caption: Signaling pathways affected by this compound's blockade of K+ channels.
This diagram illustrates how this compound, by blocking Kv and IKCa1 channels, can lead to membrane depolarization or a reduction in hyperpolarization. This change in membrane potential alters the driving force for calcium entry, thereby modulating intracellular calcium concentrations and affecting a wide range of calcium-dependent cellular processes.
Conclusion
This compound is a versatile and potent pharmacological tool for the investigation of potassium channel function. Its high affinity and selectivity for specific channel subtypes, particularly Kv1.2 and IKCa1, enable researchers to dissect the complex roles of these channels in cellular physiology and disease. The detailed protocols provided herein offer a starting point for utilizing this compound in electrophysiological and binding studies. By carefully selecting experimental conditions and employing appropriate analytical methods, researchers can leverage the unique properties of this compound to gain valuable insights into the intricate world of ion channel biology.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. protocols.io [protocols.io]
- 4. This compound: a potent inhibitor of intermediate conductance Ca2+-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a four disulfide bridge toxin from Scorpio maurus venom: purification, structure and action on potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Protocol [protocols.io]
Application Notes and Protocols for Utilizing Maurotoxin in a Xenopus Oocyte Expression System
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Maurotoxin (MTX), a potent scorpion-derived neurotoxin, in conjunction with the Xenopus laevis oocyte expression system. This combination serves as a powerful tool for the detailed electrophysiological and pharmacological characterization of various potassium channel subtypes.
Introduction to this compound and the Xenopus Oocyte System
This compound, isolated from the venom of the scorpion Scorpio maurus palmatus, is a 34-amino acid peptide that acts as a potent blocker of several types of potassium channels.[1][2] Structurally, it is unique as it possesses four disulfide bridges, a feature that distinguishes it from many other scorpion toxins that typically have three.[2][3] MTX has been shown to interact with a variety of potassium channels, including voltage-gated potassium (Kv) channels and calcium-activated potassium (KCa) channels.[1][4] Its high affinity and selectivity for specific channel subtypes make it an invaluable pharmacological tool for dissecting the physiological roles of these channels and for screening potential therapeutic compounds.
The Xenopus laevis oocyte is a widely used and robust heterologous expression system for studying ion channels and other membrane proteins.[5][6][7] The large size of the oocytes facilitates the microinjection of complementary RNA (cRNA) encoding the ion channel of interest and subsequent electrophysiological recordings, most notably using the two-electrode voltage clamp (TEVC) technique.[8][9][10] This system allows for the functional expression of a high density of channels in the oocyte membrane, leading to large, easily measurable ionic currents.[6][7]
Mechanism of Action of this compound
This compound physically occludes the pore of susceptible potassium channels, thereby blocking the flow of potassium ions.[1] The mechanism of action is similar to other potassium channel toxins, despite its unique four-disulfide bridge structure.[3] The toxin binds to the external vestibule of the channel, with key interactions between its own amino acid residues and the pore region of the channel.[1][3] For instance, the lysine-23 residue of MTX is thought to interact strongly with the glycine-tyrosine-glycine-aspartate (GYGD) motif present in the selectivity filter of many potassium channels.[1] The blocking action of this compound on voltage-gated potassium channels can be voltage-dependent, with its efficacy often increasing with membrane hyperpolarization.[3][11]
Applications in Research and Drug Discovery
The use of this compound in the Xenopus oocyte expression system has several key applications:
-
Pharmacological Characterization of Ion Channels: By expressing different Kv and KCa channel subtypes in oocytes, researchers can precisely determine the affinity (e.g., IC50 values) and blocking kinetics of this compound for each subtype. This helps in understanding the structure-function relationships of both the toxin and the channel.
-
Screening for Novel Ion Channel Modulators: The potent and specific blocking action of this compound can be used in competitive binding assays to screen for new small molecules or peptides that target the same or allosteric sites on the ion channel.
-
Validation of Drug Targets: For diseases where specific potassium channels are implicated, this compound can be used as a tool to validate these channels as therapeutic targets by studying the physiological consequences of their blockade in a controlled cellular environment.
-
Investigation of Channel Gating Mechanisms: The voltage-dependent nature of this compound block can be exploited to probe the conformational changes that ion channels undergo during gating.[3][11]
Data Presentation: this compound Affinity for Potassium Channels
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound for various potassium channel subtypes, as determined in different expression systems, including Xenopus oocytes.
| Ion Channel Subtype | Expression System | IC50 (nM) | Reference |
| Kv1.1 | Xenopus oocytes | 45 | [2] |
| Kv1.2 | Xenopus oocytes | 0.8 | [2] |
| Kv1.2 | Not Specified | 0.1 | [4] |
| Kv1.3 | Xenopus oocytes | 180 | [2] |
| Shaker B | Xenopus oocytes | 3 | [12] |
| IKCa1 (IK1) | CHO cells | 1 | [4] |
| Apamin-sensitive SK channels | Rat brain synaptosomes | 5 (binding) | [2] |
Experimental Protocols
Protocol 1: Preparation of cRNA for Microinjection
-
Plasmid Linearization: Linearize the plasmid DNA containing the target ion channel cDNA using a suitable restriction enzyme that cuts downstream of the coding sequence.
-
In Vitro Transcription: Synthesize capped cRNA from the linearized plasmid using an in vitro transcription kit (e.g., mMESSAGE mMACHINE™ T7 Transcription Kit).
-
cRNA Purification: Purify the cRNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.
-
Quantification and Quality Control: Determine the concentration and purity of the cRNA using a spectrophotometer (e.g., NanoDrop). Verify the integrity of the cRNA by running a sample on a denaturing agarose gel.
-
Aliquoting and Storage: Aliquot the purified cRNA and store it at -80°C until use.
Protocol 2: Xenopus Oocyte Preparation and Microinjection
-
Oocyte Harvesting: Surgically remove a lobe of the ovary from an anesthetized female Xenopus laevis.
-
Defolliculation: Incubate the ovarian lobe in a collagenase solution (e.g., 1-2 mg/mL in a calcium-free oocyte Ringer's solution) for 1-2 hours with gentle agitation to remove the follicular cell layer.
-
Oocyte Selection: Manually select healthy stage V-VI oocytes, characterized by their large size and distinct animal (dark) and vegetal (light) poles.
-
Microinjection: Using a nanoinjector, inject each oocyte with approximately 50 nL of the prepared cRNA solution (typically 0.1-1 ng/nL). Inject into the vegetal pole to minimize damage to the nucleus.
-
Incubation: Incubate the injected oocytes in a suitable medium (e.g., Barth's solution supplemented with antibiotics) at 16-18°C for 2-7 days to allow for channel expression.
Protocol 3: Two-Electrode Voltage Clamp (TEVC) Recording
-
Preparation of Electrodes: Pull microelectrodes from borosilicate glass capillaries to a resistance of 0.5-2 MΩ when filled with 3 M KCl.
-
Oocyte Placement: Place a single oocyte in the recording chamber, which is continuously perfused with an appropriate recording solution (e.g., ND96).
-
Electrode Impalement: Carefully impale the oocyte with both the voltage-sensing and current-injecting electrodes.
-
Voltage Clamping: Clamp the oocyte membrane potential to a holding potential (e.g., -80 mV).
-
Recording Protocol: Apply a series of voltage steps to elicit ionic currents through the expressed channels. Record the resulting currents using a suitable amplifier and data acquisition system.
-
This compound Application: After obtaining stable baseline recordings, perfuse the recording chamber with a solution containing the desired concentration of this compound.
-
Data Acquisition: Record the currents in the presence of this compound to determine its effect on channel activity. A dose-response curve can be generated by applying a range of toxin concentrations.
-
Data Analysis: Analyze the recorded currents to determine parameters such as the percentage of current inhibition and the IC50 value.
Visualizations
Caption: A flowchart of the experimental workflow.
Caption: this compound blocks potassium ion efflux.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a four disulfide bridge toxin from Scorpio maurus venom: purification, structure and action on potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of this compound action on Shaker potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a potent inhibitor of intermediate conductance Ca2+-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression and Analysis of Flow-regulated Ion Channels in Xenopus Oocytes [en.bio-protocol.org]
- 6. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]
- 8. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 9. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of this compound action on Shaker potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Maurotoxin Binding Assays Using Rat Brain Synaptosomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing rat brain synaptosomes to characterize the binding of Maurotoxin (MTX), a potent scorpion-derived neurotoxin, to its target potassium channels. The provided methodologies are essential for researchers investigating the pharmacology of voltage-gated potassium channels (Kv) and for professionals in drug development targeting these channels for therapeutic intervention.
Introduction
This compound, isolated from the venom of the scorpion Scorpio maurus palmatus, is a 34-amino acid peptide that acts as a potent blocker of several types of voltage-gated potassium channels, including Kv1.1, Kv1.2, and Kv1.3, as well as some calcium-activated potassium channels.[1][2] Its high affinity and differential selectivity for these channels make it a valuable pharmacological tool for studying their physiological roles and for screening potential new drug candidates. Rat brain synaptosomes, which are resealed nerve terminals, provide a rich source of these channels in a native membrane environment, making them an ideal preparation for in vitro binding studies.
These notes detail the preparation of rat brain synaptosomes and a competitive radioligand binding assay to determine the affinity of this compound for its binding sites.
Data Presentation
The following tables summarize the quantitative data for this compound's interaction with its targets, as determined from various experimental setups.
Table 1: Inhibitory Potency of this compound on Voltage-Gated Potassium (Kv) Channels
| Channel Subtype | Experimental System | Parameter | Value (nM) | Reference |
| Kv1.1 | Xenopus oocytes | IC₅₀ | 37 | |
| Kv1.2 | Xenopus oocytes | IC₅₀ | 0.8 | |
| Kv1.3 | Xenopus oocytes | IC₅₀ | 150 | |
| Kv1.2 | CHO cells | IC₅₀ | 0.1 | [2] |
Table 2: Competitive Binding Parameters of this compound on Rat Brain Synaptosomes
| Radioligand | Parameter | Value (nM) | Reference |
| ¹²⁵I-Apamin | IC₅₀ | 5 | |
| ¹²⁵I-Kaliotoxin | IC₅₀ | 0.2 | |
| ¹²⁵I-Apamin | Kᵢ | 10 | [2] |
Note: IC₅₀ is the half-maximal inhibitory concentration. Kᵢ is the inhibitory constant. Values for Kd (dissociation constant) and Bmax (maximum binding capacity) for direct this compound binding to rat brain synaptosomes were not available in the reviewed literature.
Experimental Protocols
Protocol 1: Preparation of Rat Brain Synaptosomes
This protocol describes the isolation of synaptosomes from rat brain tissue by differential and sucrose gradient centrifugation.
Materials:
-
Whole rat brains
-
Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4, supplemented with a protease inhibitor cocktail.
-
Sucrose Solutions: 0.8 M, 1.0 M, and 1.2 M sucrose in 4 mM HEPES, pH 7.4.
-
Dounce homogenizer (glass with a loose-fitting pestle)
-
Refrigerated centrifuge and ultracentrifuge with appropriate rotors
-
Bradford assay kit for protein quantification
Procedure:
-
Euthanize rats according to approved animal care protocols and immediately dissect the brains. Place them in ice-cold Homogenization Buffer.
-
Mince the brain tissue and homogenize in 10 volumes (w/v) of ice-cold Homogenization Buffer using 10-12 gentle strokes of the Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant (S1) and centrifuge it at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).
-
Resuspend the P2 pellet in Homogenization Buffer.
-
Carefully layer the resuspended P2 fraction onto a discontinuous sucrose gradient prepared by layering 1.2 M, 1.0 M, and 0.8 M sucrose solutions in an ultracentrifuge tube.
-
Centrifuge the gradient at 82,500 x g for 2 hours at 4°C.
-
Synaptosomes will be located at the interface between the 1.0 M and 1.2 M sucrose layers. Carefully collect this band using a Pasteur pipette.
-
Dilute the collected synaptosome fraction with at least 3 volumes of ice-cold Homogenization Buffer and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the purified synaptosomes.
-
Resuspend the synaptosomal pellet in an appropriate buffer for the binding assay or for storage.
-
Determine the protein concentration of the synaptosomal preparation using the Bradford assay.
-
Aliquot the synaptosomes and store them at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay
This protocol details a competition binding assay to determine the affinity of unlabeled this compound by measuring its ability to displace a radiolabeled ligand (e.g., ¹²⁵I-Kaliotoxin) from its binding sites on rat brain synaptosomes.
Materials:
-
Purified rat brain synaptosomes
-
¹²⁵I-Kaliotoxin (or another suitable radioligand such as ¹²⁵I-Apamin)
-
Unlabeled this compound
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA)
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Vacuum filtration manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Thaw the synaptosome aliquots on ice. Dilute the synaptosomes in ice-cold Binding Buffer to a final protein concentration of 50-100 µg per well.
-
In a 96-well microplate, set up the assay in triplicate as follows (total volume of 250 µL):
-
Total Binding: Add 50 µL of Binding Buffer, 50 µL of ¹²⁵I-Kaliotoxin (at a final concentration close to its Kd, e.g., 20-50 pM), and 150 µL of the synaptosome suspension.
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled Kaliotoxin (e.g., 100 nM), 50 µL of ¹²⁵I-Kaliotoxin, and 150 µL of the synaptosome suspension.
-
Competition: Add 50 µL of varying concentrations of unlabeled this compound (e.g., from 1 pM to 1 µM), 50 µL of ¹²⁵I-Kaliotoxin, and 150 µL of the synaptosome suspension.
-
-
Incubate the plate at room temperature (22-25°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a vacuum filtration manifold.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add an appropriate volume of scintillation fluid, and allow them to sit for at least 4 hours.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of unlabeled this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value of this compound.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps involved in the this compound binding assay using rat brain synaptosomes.
Caption: Workflow for this compound binding assay.
Signaling Pathway
This diagram illustrates the putative signaling pathway affected by this compound at the presynaptic terminal. Blockade of Kv1.2 channels leads to neuronal hyperexcitability and enhanced neurotransmitter release.[3][4][5][6][7]
Caption: this compound's effect on presynaptic signaling.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a potent inhibitor of intermediate conductance Ca2+-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Presynaptic rat Kv1.2 channels suppress synaptic terminal hyperexcitability following action potential invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Presynaptic rat Kv1.2 channels suppress synaptic terminal hyperexcitability following action potential invasion. [mrcbndu.ox.ac.uk]
- 5. KV1 and KV3 Potassium Channels Identified at Presynaptic Terminals of the Corticostriatal Synapses in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Kv1 Potassium Channels in Regulating Dopamine Release and Presynaptic D2 Receptor Function | PLOS One [journals.plos.org]
- 7. journals.plos.org [journals.plos.org]
Application Notes and Protocols for Radiolabeling Maurotoxin for Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maurotoxin (MTX), a 34-amino acid peptide toxin isolated from the venom of the scorpion Scorpio maurus palmatus, is a potent blocker of several types of voltage-gated potassium channels, exhibiting particularly high affinity for the Kv1.2 subtype.[1][2] This property makes this compound an invaluable molecular probe for studying the structure, function, and pharmacology of these important ion channels. Radiolabeling of this compound, typically with Iodine-125 (¹²⁵I), provides a sensitive tool for quantitative binding studies to characterize receptor-ligand interactions, determine binding affinities (Kd), and quantify receptor density (Bmax).
These application notes provide detailed protocols for the radiolabeling of this compound with ¹²⁵I and its subsequent use in saturation and competition binding assays.
Data Presentation: this compound Binding Affinities
The following table summarizes the reported binding affinities of this compound for various potassium channel subtypes.
| Channel Subtype | Apparent Affinity (IC₅₀ / Kd) | Reference(s) |
| Kv1.1 | 37 nM (IC₅₀) | [2] |
| Kv1.2 | 0.1 - 0.8 nM (IC₅₀ / K_d) | [1][2] |
| Kv1.3 | 150 nM (IC₅₀) | [2] |
| IKCa1 | 1.4 nM (IC₅₀) | [1] |
| SK channels | 10 nM (Ki, in low ionic strength buffer) | [1] |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with ¹²⁵I using the Chloramine-T Method
This protocol describes the direct radioiodination of this compound on its tyrosine residue.
Materials:
-
This compound (synthetic or purified)
-
Na¹²⁵I
-
Chloramine-T
-
Sodium metabisulfite
-
Phosphate buffer (0.5 M, pH 7.5)
-
Bovine Serum Albumin (BSA)
-
Sephadex G-25 column
-
Reaction vial (e.g., Eppendorf tube)
-
Lead shielding
Procedure:
-
Preparation: In a reaction vial behind appropriate lead shielding, add 10 µg of this compound dissolved in 20 µL of 0.5 M phosphate buffer, pH 7.5.
-
Addition of Radioisotope: Add 1 mCi (37 MBq) of Na¹²⁵I to the reaction vial.
-
Initiation of Reaction: To initiate the iodination reaction, add 10 µL of freshly prepared Chloramine-T solution (2 mg/mL in 0.05 M phosphate buffer, pH 7.5). Gently mix the contents.
-
Reaction Time: Allow the reaction to proceed for 60-90 seconds at room temperature. The reaction time may need to be optimized to achieve mono-iodination and minimize oxidation of the peptide.
-
Termination of Reaction: Stop the reaction by adding 20 µL of sodium metabisulfite solution (2.5 mg/mL in 0.05 M phosphate buffer, pH 7.5).
-
Addition of Carrier: Add 100 µL of 0.1% BSA in phosphate buffer to prevent non-specific adsorption of the radiolabeled peptide.
-
Purification: Purify the ¹²⁵I-Maurotoxin from unreacted ¹²⁵I and other reagents by gel filtration chromatography using a Sephadex G-25 column pre-equilibrated with an appropriate buffer (e.g., 0.1 M ammonium acetate containing 0.1% BSA).
-
Fraction Collection and Analysis: Collect fractions and identify the peak corresponding to ¹²⁵I-Maurotoxin using a gamma counter.
-
Specific Activity Determination: Calculate the specific activity of the radiolabeled this compound (in Ci/mmol or Bq/mol).
Protocol 2: Saturation Binding Assay with ¹²⁵I-Maurotoxin
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Materials:
-
¹²⁵I-Maurotoxin of known specific activity
-
Cell membranes or tissue homogenates expressing the target potassium channel (e.g., Kv1.2)
-
Unlabeled this compound
-
Binding Buffer: 50 mM HEPES, pH 7.4, 10 mM KCl, 120 mM NaCl, 1.2 mM MgSO₄, and 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA.
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Assay Setup: Set up triplicate tubes or wells for each concentration of ¹²⁵I-Maurotoxin.
-
Total Binding: To each tube/well, add:
-
50 µL of Binding Buffer
-
50 µL of varying concentrations of ¹²⁵I-Maurotoxin (e.g., 0.01 nM to 10 nM)
-
100 µL of cell membrane preparation (containing 20-50 µg of protein)
-
-
Non-specific Binding: In a parallel set of tubes/wells, add the same components as for total binding, but also include a high concentration of unlabeled this compound (e.g., 1 µM) to saturate the specific binding sites.
-
Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters three times with 4 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in counting vials and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each ¹²⁵I-Maurotoxin concentration.
-
Plot the specific binding (B) as a function of the free ¹²⁵I-Maurotoxin concentration ([L]).
-
Analyze the data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.
-
Protocol 3: Competition Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled test compound for the receptor.
Procedure:
-
Assay Setup: Set up triplicate tubes or wells.
-
Binding Reaction: To each tube/well, add:
-
50 µL of a fixed concentration of ¹²⁵I-Maurotoxin (typically at or below its Kd value).
-
50 µL of varying concentrations of the unlabeled competitor compound.
-
100 µL of the cell membrane preparation.
-
-
Controls: Include control wells for total binding (no unlabeled competitor) and non-specific binding (a high concentration of unlabeled this compound).
-
Incubation, Filtration, Washing, and Counting: Follow steps 4-7 of the Saturation Binding Assay Protocol.
-
Data Analysis:
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value of the competitor.
-
Calculate the inhibitor dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of ¹²⁵I-Maurotoxin and Kd is its equilibrium dissociation constant determined from the saturation binding assay.
-
Visualizations
Caption: Workflow for the radiolabeling of this compound with ¹²⁵I.
Caption: General workflow for radioligand binding assays.
Caption: Mechanism of action of this compound on Kv1.2 channels.
References
Unlocking the Secrets of Potassium Channels: A Guide to Site-Directed Mutagenesis of Maurotoxin for Structure-Function Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Maurotoxin (MTX), a 34-amino acid peptide isolated from the venom of the scorpion Scorpio maurus palmatus, is a potent blocker of several types of potassium (K+) channels.[1] Its unique structure, featuring four disulfide bridges, and its high affinity for various K+ channels, including voltage-gated (Kv) and calcium-activated (KCa) channels, make it an invaluable tool for studying ion channel structure and function.[1][2] Understanding the molecular determinants of this compound's interaction with these channels is crucial for the development of novel therapeutics targeting channelopathies.
This document provides a comprehensive guide to utilizing site-directed mutagenesis for investigating the structure-function relationship of this compound. It includes detailed protocols for mutagenesis, recombinant expression, purification, and functional characterization of MTX and its mutants.
This compound: Structure and Function
This compound is a member of the α-KTx6 subfamily of scorpion toxins and exhibits a compact fold consisting of an α-helix and an antiparallel β-sheet.[3] Its amino acid sequence is VSCTGSKDCYAPCRKQTGCPNAKCINKSCKCYGC, with four disulfide bridges (Cys3-Cys24, Cys9-Cys29, Cys13-Cys19, Cys31-Cys34).[1] MTX blocks the pore of potassium channels, with the key residue Lysine-23 (K23) playing a critical role by interacting with the glycine-tyrosine-glycine-aspartate (GYGD) motif present in the selectivity filter of many K+ channels.[1]
Quantitative Data on this compound and its Analogs
The following tables summarize the inhibitory activity of wild-type this compound and some of its mutants on various potassium channels. This data is essential for comparing the effects of specific mutations and understanding the role of individual amino acids in channel binding and selectivity.
Table 1: Inhibitory Activity of Wild-Type this compound on Various Potassium Channels
| Toxin | Target Channel | IC50 / Kd | Reference |
| This compound (MTX) | Kv1.1 | 45 nM (IC50) | [4] |
| 37 nM (Kd) | [5] | ||
| This compound (MTX) | Kv1.2 | 0.8 nM (IC50) | [4] |
| 0.1 nM (IC50) | [2] | ||
| 0.7 nM (IC50) | [3] | ||
| This compound (MTX) | Kv1.3 | 180 nM (IC50) | [4] |
| 150 nM (Kd) | [5] | ||
| This compound (MTX) | Shaker B K+ channel | 2 nM (IC50) | [6] |
| This compound (MTX) | IKCa1 (IK1) | 1.4 nM (IC50) | [2] |
| This compound (MTX) | SK channels | 5 nM (IC50) | [4] |
Table 2: Effect of Site-Directed Mutagenesis on this compound Activity
| Toxin Mutant | Target Channel | Fold Change in IC50/Affinity vs. WT | Key Finding | Reference |
| [K23A]-Maurotoxin | Shaker B K+ channel | ~1000-fold reduction in affinity | Lysine-23 is a critical residue for channel interaction.[6] | [6] |
| BuTX-MTX(Pi1) Chimera | Kv1.2 | 22-fold greater affinity than MTX(Pi1) | Increasing molecular contacts enhances toxin affinity.[7] | [7] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key experimental workflows for the site-directed mutagenesis and functional characterization of this compound.
Caption: Overall experimental workflow for structure-function studies of this compound.
Caption: Mechanism of this compound blocking potassium channel ion flow.
Detailed Experimental Protocols
Site-Directed Mutagenesis of this compound
This protocol is based on the QuikChange II Site-Directed Mutagenesis Kit methodology.
4.1.1. Primer Design:
-
Design mutagenic primers between 25 and 45 bases in length.
-
The desired mutation should be in the center of the primer, with 10-15 bases of correct sequence on both sides.
-
The melting temperature (Tm) of the primers should be ≥ 78°C. Use the following formula for Tm calculation: Tm = 81.5 + 0.41(%GC) – 675/N - %mismatch (where N is the primer length).
-
The primers should have a minimum GC content of 40% and terminate in one or more C or G bases.
4.1.2. PCR Amplification:
-
Set up the following PCR reaction in a 50 µL final volume:
-
5 µL of 10x reaction buffer
-
10-50 ng of dsDNA template (plasmid containing the this compound gene)
-
125 ng of oligonucleotide primer #1
-
125 ng of oligonucleotide primer #2
-
1 µL of dNTP mix
-
ddH2O to a final volume of 50 µL
-
1 µL of PfuUltra HF DNA polymerase (2.5 U/µL)
-
-
Perform PCR using the following cycling parameters:
-
Segment 1: 1 cycle at 95°C for 30 seconds.
-
Segment 2: 12-18 cycles of:
-
95°C for 30 seconds
-
55°C for 1 minute
-
68°C for 1 minute/kb of plasmid length
-
-
Segment 3: 1 cycle at 68°C for 7 minutes.
-
4.1.3. Dpn I Digestion and Transformation:
-
Add 1 µL of Dpn I restriction enzyme to the amplification reaction and incubate at 37°C for 1 hour to digest the parental (non-mutated) DNA.
-
Transform the Dpn I-treated DNA into competent E. coli cells (e.g., XL1-Blue).
-
Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.
-
Select individual colonies and verify the desired mutation by DNA sequencing.
Recombinant Expression and Purification of this compound Mutants
This protocol describes the expression of this compound as inclusion bodies in E. coli followed by refolding and purification.
4.2.1. Expression:
-
Transform the expression vector containing the this compound mutant gene into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-6 hours at 30-37°C.
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
4.2.2. Inclusion Body Isolation and Solubilization:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
-
Wash the inclusion bodies with a buffer containing a mild denaturant (e.g., 2 M urea) or detergent (e.g., 1% Triton X-100) to remove contaminants.
-
Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M Guanidine-HCl or 8 M Urea) and a reducing agent (e.g., 10 mM DTT).
4.2.3. Refolding and Purification:
-
Refold the solubilized protein by rapid dilution into a refolding buffer. The optimal refolding buffer composition should be determined empirically but a common starting point is:
-
100 mM Tris-HCl, pH 8.0-9.0
-
0.5 M L-Arginine (to prevent aggregation)
-
A redox shuffling system (e.g., 1 mM GSH / 0.1 mM GSSG)
-
-
Incubate the refolding mixture at 4°C for 12-24 hours with gentle stirring.
-
Concentrate the refolded protein and purify it using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column.
Functional Characterization of this compound Mutants
4.3.1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:
-
Prepare cRNA of the target potassium channel (e.g., Kv1.2) by in vitro transcription from the linearized plasmid DNA.
-
Inject 50 nL of cRNA (at a concentration of 0.1-1 µg/µL) into Stage V-VI Xenopus laevis oocytes.
-
Incubate the oocytes for 2-5 days at 18°C to allow for channel expression.
-
Perform two-electrode voltage-clamp recordings.
-
Use a holding potential of -80 mV.
-
Elicit potassium currents by depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms).
-
Apply different concentrations of the purified this compound mutant to the bath solution and record the inhibition of the potassium current.
-
-
Construct dose-response curves and calculate the IC50 values by fitting the data to the Hill equation.
4.3.2. Competitive Binding Assay:
-
Use a radiolabeled ligand known to bind to the target potassium channel (e.g., [¹²⁵I]-Apamin for SK channels or [¹²⁵I]-Kaliotoxin for some Kv channels).
-
Prepare membranes from cells expressing the target potassium channel.
-
Incubate the membranes with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of the unlabeled this compound mutant.
-
Separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the bound ligand.
-
Determine the concentration of the this compound mutant that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Conclusion
The combination of site-directed mutagenesis with robust expression, purification, and functional assay systems provides a powerful platform for dissecting the structure-function relationships of this compound. The protocols and data presented here offer a comprehensive resource for researchers aiming to understand the molecular basis of this compound's interaction with potassium channels, which can ultimately guide the design of novel and more selective ion channel modulators for therapeutic applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a potent inhibitor of intermediate conductance Ca2+-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diverse Structural Features of Potassium Channels Characterized by Scorpion Toxins as Molecular Probes | MDPI [mdpi.com]
- 4. This compound, a four disulfide bridge toxin from Scorpio maurus venom: purification, structure and action on potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Basis of the Selective Block of Kv1.2 by this compound from Computer Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound, a four disulfide-bridged toxin from the chactoid scorpion Scorpio maurus, on Shaker K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increasing the molecular contacts between this compound and Kv1.2 channel augments ligand affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Maurotoxin solubility issues in physiological saline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with maurotoxin in physiological saline and other aqueous buffers.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and dissolution of lyophilized this compound.
Q1: My synthetic this compound is not dissolving in physiological saline. What could be the cause?
A1: While this compound is generally considered soluble in aqueous solutions, several factors can contribute to dissolution problems, particularly with synthetic peptides:
-
Improper Folding and Aggregation: Synthetic this compound, a 34-amino acid peptide with four disulfide bridges, requires precise folding to achieve its native, soluble conformation.[1] Incomplete or incorrect disulfide bond formation during synthesis can lead to the exposure of hydrophobic residues, promoting aggregation and reducing solubility. Long-chain synthetic scorpion toxins, in their reduced form, are known to be prone to insolubility and aggregation.[1]
-
pH of the Solution: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. This compound is a basic peptide with a theoretical pI of approximately 9.03. If the pH of your physiological saline is close to this value, the toxin's solubility will be significantly reduced.
-
Lyophilization and Salt Content: The lyophilization process can sometimes result in a product that is more difficult to dissolve. Additionally, the presence of residual salts from synthesis and purification can affect solubility.
-
Concentration: Attempting to dissolve the peptide at a very high concentration can exceed its solubility limit in a particular buffer.
Q2: What is the recommended procedure for dissolving lyophilized this compound?
A2: To maximize the chances of successful dissolution and to obtain a biologically active solution, a step-by-step approach is recommended. Below is a detailed experimental protocol.
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
-
Pre-equilibration: Before opening, bring the vial of lyophilized this compound to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect the stability of the peptide.
-
Solvent Selection: While physiological saline can be used, starting with a slightly acidic buffer is recommended, given the basic nature of this compound. A common starting point is 10 mM Acetate buffer, pH 5.0, or 0.1% Trifluoroacetic Acid (TFA) in distilled water.
-
Initial Reconstitution: Add a small volume of the chosen solvent to the vial to create a concentrated stock solution (e.g., 1 mg/mL). Do not vortex. Instead, gently swirl or pipette the solution up and down to dissolve the peptide.
-
Sonication (Optional): If the peptide does not readily dissolve, a brief sonication in a water bath (5-10 minutes) can help to break up aggregates. Avoid prolonged or high-intensity sonication, as it can generate heat and potentially denature the peptide.
-
pH Adjustment: Once the peptide is dissolved in the initial acidic solvent, the pH can be gradually adjusted to the desired physiological range (pH 7.2-7.4) by adding a buffered solution, such as Phosphate Buffered Saline (PBS) or HEPES. It is crucial to monitor for any signs of precipitation during this step.
-
Dilution to Working Concentration: The clear, concentrated stock solution can then be diluted to the final working concentration using your physiological saline or desired experimental buffer.
-
Sterilization and Storage: For sterile applications, filter the final solution through a 0.22 µm syringe filter. For short-term storage (1-2 days), keep the solution at 4°C. For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: Are there any specific buffer conditions that are optimal for this compound activity and solubility?
A3: The choice of buffer can impact both the solubility and the activity of this compound. Low ionic strength buffers have been shown to increase the potency of this compound's inhibition of certain potassium channels.[2]
Data Presentation
Table 1: Recommended Buffer Conditions for this compound Experiments
| Buffer Component | Concentration | pH Range | Notes |
| Initial Dissolution | |||
| Acetic Acid | 10 mM | 4.5 - 5.5 | Recommended for initial reconstitution of the lyophilized peptide. |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | ~2.0 | Can also be used for initial reconstitution, but may require more significant pH adjustment for biological assays. |
| Experimental Buffers | |||
| Phosphate-Buffered Saline (PBS) | 1X | 7.2 - 7.4 | Standard physiological buffer. Ensure this compound is fully dissolved before diluting in PBS. |
| HEPES | 10-20 mM | 7.2 - 7.4 | A common buffer for electrophysiology and cell-based assays. |
| Low Ionic Strength Buffer | Varies | 7.2 - 7.4 | May enhance the potency of this compound for certain channel subtypes. A typical composition could be 18 mM NaCl, 250 mM sucrose, buffered with HEPES.[2] |
Mandatory Visualizations
Experimental Workflow for this compound Reconstitution
References
Maurotoxin Peptide Aggregation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of Maurotoxin peptide in vitro.
Troubleshooting Guide: Preventing this compound Aggregation
Problem: Precipitate is visible in the this compound solution after reconstitution.
| Potential Cause | Recommended Solution |
| Improper Solubilization Technique | This compound is a basic peptide. For initial reconstitution, use sterile, distilled water. If solubility issues persist, try a buffer with a slightly acidic pH. Sonication can also aid in dissolution. |
| Incorrect Storage of Stock Solution | Lyophilized this compound should be stored at -20°C. Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles. Long-term storage in solution is not advised.[1] |
| High Peptide Concentration | High concentrations of peptides can increase the likelihood of aggregation.[2] If possible, work with the lowest effective concentration for your experiment. |
| Inappropriate Buffer Composition | The ionic strength of the buffer can influence peptide solubility. For some applications, low ionic strength buffers have been used successfully with this compound.[2] |
Problem: Inconsistent results in functional assays.
| Potential Cause | Recommended Solution |
| Presence of Soluble Aggregates | Aggregates may not be visible but can interfere with the peptide's biological activity. It is recommended to freshly prepare solutions and centrifuge them at high speed (e.g., >10,000 x g) for 10-15 minutes before use to pellet any existing aggregates. |
| Peptide Degradation | Ensure that the stock solution has not been stored for an extended period or subjected to multiple freeze-thaw cycles. If degradation is suspected, using a fresh vial of lyophilized peptide is recommended. |
| Suboptimal Assay Conditions | The pH and ionic strength of the assay buffer can affect this compound's stability and activity. Optimize these parameters for your specific experimental setup. Studies on the folding of synthetic this compound have shown that pH and ionic strength are critical parameters. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
A1: Start by reconstituting lyophilized this compound in sterile, distilled water. Due to its basic nature, if you encounter solubility issues, a buffer with a slightly acidic pH can be used. For specific experimental conditions, low ionic strength buffers have been shown to be effective.[2]
Q2: How should I store this compound solutions?
A2: To maintain the stability and activity of this compound, it is best to prepare single-use aliquots of the reconstituted peptide and store them at -20°C. Avoid repeated freeze-thaw cycles, as this can promote aggregation and degradation. For long-term storage, it is recommended to keep the peptide in its lyophilized form at -20°C.[1]
Q3: What factors can influence this compound aggregation in my experiments?
A3: Several factors can contribute to this compound aggregation, including:
-
pH: The pH of the solution can affect the charge of the peptide and its propensity to aggregate.
-
Temperature: Higher temperatures can increase the rate of aggregation.
-
Peptide Concentration: The risk of aggregation increases with higher peptide concentrations.[2]
-
Ionic Strength: The salt concentration of the buffer can impact peptide stability.
-
Mechanical Stress: Vigorous vortexing or agitation can sometimes induce aggregation.
Q4: How can I detect this compound aggregation?
A4: Both soluble and insoluble aggregates can be present. Visual inspection can identify larger precipitates. For detecting soluble aggregates, techniques such as Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) can be employed. A Thioflavin T (ThT) fluorescence assay can also be used to monitor the formation of amyloid-like fibrils.
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Monitoring this compound Aggregation
This protocol provides a method to monitor the kinetics of this compound aggregation in vitro using Thioflavin T (ThT), a dye that fluoresces upon binding to amyloid-like fibrils.
Materials:
-
Lyophilized this compound
-
Thioflavin T (ThT)
-
Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a 1 mM ThT stock solution in sterile, double-distilled water. Filter the solution through a 0.2 µm syringe filter.
-
Prepare a working solution of this compound in the desired assay buffer at a concentration known to be prone to aggregation (e.g., 100 µM). Centrifuge the solution to remove any pre-existing aggregates.
-
In a 96-well plate, combine:
-
X µL of this compound solution
-
Y µL of ThT stock solution (to a final concentration of 20 µM)
-
Z µL of assay buffer to reach the final volume.
-
-
Include appropriate controls:
-
Buffer with ThT only (for background fluorescence).
-
This compound only (to check for intrinsic fluorescence).
-
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a fluorescence plate reader at a constant temperature (e.g., 37°C) with intermittent shaking.
-
Monitor fluorescence at regular intervals (e.g., every 15 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
Plot the fluorescence intensity against time to observe the aggregation kinetics.
Protocol 2: Preparation of this compound Solution for In Vitro Assays
This protocol describes the preparation of a this compound solution to minimize pre-existing aggregates for use in functional or biophysical assays.
Materials:
-
Lyophilized this compound
-
Sterile, distilled water or appropriate buffer (e.g., low ionic strength buffer)
-
Microcentrifuge
Procedure:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening.
-
Reconstitute the peptide in a small volume of sterile, distilled water to create a concentrated stock solution. Gently swirl the vial to dissolve the peptide. Avoid vigorous vortexing.
-
If necessary, sonicate the solution briefly in a water bath sonicator to aid dissolution.
-
Dilute the stock solution to the desired final concentration in the appropriate assay buffer.
-
Centrifuge the final solution at high speed (>10,000 x g) for 15 minutes at 4°C to pellet any insoluble aggregates.
-
Carefully collect the supernatant for use in your experiment, avoiding the pellet.
-
Use the prepared solution immediately for the best results.
Quantitative Data Summary
While specific quantitative data on this compound aggregation under varying conditions is limited in publicly available literature, the following table summarizes the expected qualitative effects based on general peptide behavior and studies on this compound folding.
| Parameter | Condition | Expected Effect on Aggregation | Rationale |
| pH | Deviating from the isoelectric point (pI) | Decrease | Increased net charge leads to electrostatic repulsion between peptide molecules. |
| Near the isoelectric point (pI) | Increase | Reduced net charge minimizes electrostatic repulsion, favoring aggregation. | |
| Temperature | Increased | Increase | Higher kinetic energy can promote intermolecular interactions and unfolding, leading to aggregation. |
| Decreased | Decrease | Lower kinetic energy reduces the likelihood of aggregation-prone conformations. | |
| Ionic Strength | Low | May Decrease | In some cases, low salt concentrations can enhance the solubility of charged peptides. This compound's potency can be affected by ionic strength.[2] |
| High | May Increase or Decrease | The effect is peptide-dependent; high salt can either screen charges and promote aggregation or stabilize the native state. | |
| Peptide Concentration | High | Increase | Increased probability of intermolecular collisions and interactions.[2] |
| Low | Decrease | Reduced probability of intermolecular interactions. |
Visualizations
Caption: Workflow for Thioflavin T Aggregation Assay.
Caption: Troubleshooting Decision Tree.
References
- 1. This compound, a four disulfide bridge toxin from<i>Scorpio maurus</i>venom: purification, structure and action on potassium channels | CiNii Research [cir.nii.ac.jp]
- 2. This compound: a potent inhibitor of intermediate conductance Ca2+-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Maurotoxin Technical Support Center: Optimizing Kv1.2 Block
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Maurotoxin (MTX) for achieving maximum Kv1.2 channel block in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to achieve maximum block of Kv1.2 channels?
A1: The optimal concentration of this compound for blocking Kv1.2 channels is typically in the low nanomolar to picomolar range. The half-maximal inhibitory concentration (IC50) for this compound on Kv1.2 channels has been reported to be as low as 0.1 nM to 0.8 nM.[1][2][3] A newer variant, MTX1, has an even lower IC50 of 0.26 nM.[4][5] For initial experiments, a concentration range of 1-10 nM is recommended to achieve significant and near-maximal block.
Q2: How selective is this compound for Kv1.2 over other potassium channels?
A2: this compound exhibits high selectivity for Kv1.2 channels over other closely related Kv channels. For instance, the IC50 for Kv1.1 is approximately 45-56 times higher than for Kv1.2, and for Kv1.3, it is about 180-225 times higher.[2][4] This selectivity makes it a valuable tool for isolating and studying Kv1.2 channel function.
Q3: What is the mechanism of action for this compound on Kv1.2 channels?
A3: this compound acts as a pore blocker.[6][7] It physically occludes the ion conduction pathway of the Kv1.2 channel by binding to the outer vestibule of the pore.[6][8] A key interaction involves the lysine-23 residue of this compound and the glycine-tyrosine-glycine-aspartate (GYGD) motif within the channel's selectivity filter.[6]
Q4: How should I prepare and handle this compound for my experiments?
A4: this compound is a peptide toxin and should be handled with care. It is recommended to prepare stock solutions in a buffer containing a carrier protein like 0.1% Bovine Serum Albumin (BSA) to prevent non-specific binding to labware.[9] For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or below to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem 1: No or minimal block of Kv1.2 current observed.
| Possible Cause | Troubleshooting Step |
| Incorrect Toxin Concentration | Verify the final concentration of this compound in your experimental setup. Prepare fresh dilutions from your stock solution. |
| Toxin Degradation | Ensure the toxin has been stored properly. Avoid multiple freeze-thaw cycles. If degradation is suspected, use a fresh aliquot or a new vial of the toxin. |
| Non-specific Binding | Include 0.1% BSA or a similar carrier protein in your extracellular solution to prevent the toxin from adhering to the perfusion system or recording chamber.[9] |
| Incorrect Cell Type or Channel Expression | Confirm that the cells you are using express functional Kv1.2 channels at the plasma membrane. Verify expression using techniques like Western blotting or immunofluorescence. |
| Incorrect Recording Conditions | Ensure your electrophysiological recording solutions and voltage protocols are appropriate for isolating Kv1.2 currents. |
Problem 2: Inconsistent or variable levels of Kv1.2 block.
| Possible Cause | Troubleshooting Step |
| Incomplete Solution Exchange | Ensure your perfusion system allows for complete and rapid exchange of the extracellular solution containing this compound. |
| Toxin Washout is Slow or Incomplete | The block by this compound is reversible, but washout can be slow.[10] Extend the washout period to ensure complete recovery before applying the next concentration. |
| pH or Ionic Strength of Buffer | The potency of some toxins can be sensitive to the pH and ionic strength of the buffer.[1] Maintain consistent buffer conditions across experiments. |
| Cell Health and Viability | Ensure the cells are healthy and have a stable resting membrane potential before and during the experiment. |
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound on Various Potassium Channels
| Toxin | Channel | IC50 Value | Reference |
| This compound (MTX) | Kv1.2 | 0.1 nM - 0.8 nM | [1][2][3] |
| This compound (MTX) | Kv1.1 | ~45 nM | [2] |
| This compound (MTX) | Kv1.3 | ~180 nM | [2][4] |
| MTX1 (variant) | Kv1.2 | 0.26 nM | [4][5] |
| BuTX-MTXPi1 (chimera) | Kv1.2 | ~0.13 nM | [11] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Kv1.2 Block Assessment
This protocol outlines the key steps for measuring Kv1.2 currents and assessing their block by this compound using the whole-cell patch-clamp technique.
1. Cell Preparation:
-
Culture cells expressing Kv1.2 channels on glass coverslips.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.
2. Solutions:
-
Extracellular (Bath) Solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH. Add 0.1% BSA to prevent non-specific toxin binding.[9]
-
Intracellular (Pipette) Solution (in mM): 155 KF, 2 MgCl2, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH.[9]
3. Electrophysiological Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2.5–5 MΩ when filled with the intracellular solution.
-
Obtain a giga-ohm seal on a cell and establish the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Elicit Kv1.2 currents by applying depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 200-1000 ms).[12]
4. This compound Application:
-
After establishing a stable baseline recording of Kv1.2 currents, perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
Allow sufficient time for the toxin to equilibrate and the block to reach a steady state.
-
Record Kv1.2 currents in the presence of the toxin using the same voltage protocol.
5. Data Analysis:
-
Measure the peak current amplitude at a specific depolarizing step (e.g., +40 mV) before and after toxin application.
-
Calculate the percentage of current block as: (1 - (I_toxin / I_control)) * 100.
-
To determine the IC50, apply a range of this compound concentrations and fit the concentration-response data to a Hill equation.
Mandatory Visualizations
Caption: Mechanism of Kv1.2 channel block by this compound.
Caption: Workflow for optimizing this compound concentration.
References
- 1. This compound: a potent inhibitor of intermediate conductance Ca2+-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a four disulfide bridge toxin from Scorpio maurus venom: purification, structure and action on potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Basis of the Selective Block of Kv1.2 by this compound from Computer Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Function Relationship of a Novel MTX-like Peptide (MTX1) Isolated and Characterized from the Venom of the Scorpion Maurus palmatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. uni-ulm.de [uni-ulm.de]
- 10. Effect of this compound, a four disulfide-bridged toxin from the chactoid scorpion Scorpio maurus, on Shaker K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Increasing the molecular contacts between this compound and Kv1.2 channel augments ligand affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol to study human Kv1.2 potassium channel pathogenic sequence variants using two-electrode voltage-clamp technique - PMC [pmc.ncbi.nlm.nih.gov]
Maurotoxin stability and proper storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and proper storage of maurotoxin, a potent potassium channel blocker isolated from the venom of the scorpion Scorpio maurus palmatus. Adherence to these guidelines is critical for ensuring the integrity and activity of the toxin in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and potential issues researchers may encounter when working with this compound.
Q1: What are the recommended storage conditions for lyophilized this compound?
A1: For long-term stability, lyophilized this compound should be stored at -20°C in a dry environment.[1][2] For short-term storage (up to a few weeks), it can be kept at 4°C. Some suppliers indicate that the lyophilized powder is stable at room temperature for short periods, for example, during shipping. To prevent degradation from moisture, it is crucial to allow the vial to reach room temperature in a desiccator before opening.
Q2: How should I reconstitute lyophilized this compound?
A2: this compound is soluble in water and saline buffers. For reconstitution, use a high-purity solvent such as sterile, deionized water or a buffer appropriate for your experimental setup. To ensure complete dissolution, gently vortex the vial. Avoid vigorous shaking, which can cause aggregation of the peptide.
Q3: What is the recommended storage condition for this compound in solution?
A3: Once reconstituted, it is highly recommended to aliquot the this compound solution into single-use volumes and store them at -20°C. This practice minimizes waste and, crucially, avoids repeated freeze-thaw cycles, which can lead to a significant loss of activity. For maximal stability in solution, a buffer with a slightly acidic to neutral pH (pH 5-7) is advisable.
Q4: My this compound solution appears to have lost activity. What could be the cause?
A4: Several factors can contribute to a loss of this compound activity:
-
Improper Storage: Storing the solution at 4°C for extended periods or at room temperature will lead to degradation.
-
Repeated Freeze-Thaw Cycles: Each cycle of freezing and thawing can denature the peptide, reducing its biological activity. It is strongly advised to aliquot the stock solution after the first reconstitution.
-
Adsorption to Plastics: Peptides, including this compound, can adsorb to the surface of standard plastic vials, leading to a decrease in the effective concentration. Using low-protein-binding microcentrifuge tubes can help mitigate this issue.
-
Bacterial Contamination: If the solution was not prepared and stored under sterile conditions, bacterial growth can lead to the degradation of the peptide.
Q5: I observe precipitation or cloudiness in my this compound solution after thawing. What should I do?
A5: The reduced form of synthetic scorpion toxins can be prone to insolubility and aggregation.[3] If you observe precipitation, it may indicate aggregation. You can try to gently warm the solution and vortex it to redissolve the peptide. However, if the precipitate persists, it is likely aggregated and may have lost its biological activity. To prevent this, ensure the toxin is fully dissolved upon reconstitution and consider using a buffer that is known to maintain peptide stability.
Data on this compound Stability
While specific quantitative long-term stability data for this compound is limited in publicly available literature, general principles for peptide stability can be applied. The four disulfide bridges in this compound's structure contribute to its compact and stable conformation.[4][5]
| Condition | Form | Recommended Temperature | Duration | Expected Stability |
| Long-term Storage | Lyophilized Powder | -20°C | Months to Years | High |
| Short-term Storage | Lyophilized Powder | 4°C | Weeks | Moderate to High |
| Working Solution | Reconstituted in Buffer (pH 5-7) | -20°C (in aliquots) | Weeks to Months | High (with proper handling) |
| Benchtop Use | Reconstituted in Buffer | Room Temperature | Hours | Low (use immediately) |
Experimental Protocols
Protocol for Reconstitution and Aliquoting of Lyophilized this compound
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture, which can degrade the peptide.
-
Reconstitution: Add the desired volume of sterile, high-purity water or a suitable buffer (e.g., physiological saline) to the vial to achieve the desired stock concentration. A common stock concentration range for peptide toxins is 1-10 µM.
-
Dissolution: Gently vortex the vial until the lyophilized powder is completely dissolved. Avoid vigorous shaking.
-
Aliquoting: Immediately after reconstitution, divide the stock solution into smaller, single-use aliquots in low-protein-binding tubes. The volume of the aliquots should be based on the typical amount needed for a single experiment to avoid multiple freeze-thaw cycles of the same aliquot.
-
Storage: Store the aliquots at -20°C.
Protocol for Assessing this compound Activity (General Guideline)
This protocol provides a general framework for an electrophysiology-based activity assay. Specific parameters will need to be optimized for your experimental system.
-
Cell Preparation: Prepare cells expressing the target potassium channel (e.g., Kv1.2) for electrophysiological recording (e.g., patch-clamp).
-
Control Recording: Obtain a stable baseline recording of the potassium channel currents in the absence of this compound.
-
This compound Application: Prepare a fresh dilution of your this compound stock solution in the extracellular recording buffer to the desired final concentration. Apply the this compound-containing solution to the cells.
-
Effect Measurement: Record the potassium channel currents in the presence of this compound. A reduction in current amplitude indicates blockage of the channel by the toxin.
-
Data Analysis: Compare the current amplitudes before and after this compound application to quantify the percentage of inhibition. An IC50 value can be determined by testing a range of concentrations.
Visualizing Experimental Workflows
Troubleshooting Loss of this compound Activity
Caption: A logical workflow for troubleshooting common issues leading to a loss of this compound activity.
References
- 1. Differential involvement of disulfide bridges on the folding of a scorpion toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a potent inhibitor of intermediate conductance Ca2+-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scorpion Toxins Specific for Potassium (K+) Channels: A Historical Overview of Peptide Bioengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptides with Diverse Functions from Scorpion Venom: A Great Opportunity for the Treatment of a Wide Variety of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scorpion venom components that affect ion-channels function - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing non-specific binding of Maurotoxin in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) of Maurotoxin in various assays.
Understanding Non-Specific Binding of this compound
This compound is a 34-amino acid basic peptide toxin isolated from the venom of the scorpion Scorpio maurus palmatus.[1] Its basic nature is a key factor to consider when developing assays, as it can lead to electrostatic interactions with negatively charged surfaces, a common cause of non-specific binding.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Amino Acid Sequence | VSCTGSKDCYAPCRKQTGCPNAKCINKSCKCYGC | [2] |
| Calculated Isoelectric Point (pI) | ~8.7 | (Calculated using online pI calculation tools) |
| Molecular Weight | 3735.4 Da | [1] |
The calculated isoelectric point (pI) of approximately 8.7 indicates that this compound will carry a net positive charge at neutral or acidic pH, which can contribute to its non-specific binding to negatively charged surfaces like glass, some plastics, and sensor chips.
Troubleshooting Guide: Minimizing Non-Specific Binding
This guide addresses common issues encountered during experiments with this compound and provides step-by-step solutions.
Problem 1: High background signal in your assay.
High background is a primary indicator of non-specific binding. The following workflow can help you diagnose and mitigate this issue.
Caption: Troubleshooting workflow for high background signal.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer pH for minimizing this compound non-specific binding?
A1: Since this compound is a basic peptide with a calculated pI of ~8.7, using a buffer with a pH close to this value will minimize its net charge, thereby reducing electrostatic interactions with negatively charged surfaces. For example, a buffer with a pH between 8.5 and 9.0 could be a good starting point. However, the optimal pH should be determined empirically for your specific assay system, ensuring it does not compromise the activity of your target protein.
Q2: How does salt concentration affect non-specific binding of this compound?
A2: Increasing the ionic strength of your buffers by adding salt (e.g., NaCl) can effectively reduce charge-based non-specific binding. The salt ions create a charged shield around the this compound and the assay surface, masking their electrostatic attraction. A common starting point is 150 mM NaCl, but concentrations up to 500 mM can be tested.
Q3: What are the recommended blocking agents for assays with this compound?
A3: The choice of blocking agent can significantly impact non-specific binding. Here is a comparison of commonly used blocking agents:
| Blocking Agent | Recommended Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, effective for many applications. | Can sometimes cross-react with antibodies. Not ideal for assays detecting phosphoproteins. |
| Casein or Non-fat dry milk | 1-5% (w/v) | Inexpensive and effective. | Contains phosphoproteins and biotin, which can interfere with certain assays. |
| Polyethylene glycol (PEG) | 0.1-1% (w/v) | Can be very effective at reducing NSB to plastic surfaces. | May interfere with some biological interactions. |
Q4: Should I use a detergent in my assay buffer?
A4: Yes, including a non-ionic detergent is highly recommended to minimize hydrophobic interactions, which are another source of non-specific binding.
| Detergent | Recommended Concentration |
| Tween-20 | 0.05 - 0.1% (v/v) |
| Triton X-100 | 0.05 - 0.1% (v/v) |
Q5: How can I test for non-specific binding in my assay?
A5: To confirm that the binding you are observing is specific to your target, you should always include a negative control. The type of negative control will depend on your assay:
-
For binding assays: Use a reaction with no target protein or a cell line that does not express the target receptor.
-
For immunoassays: Include a sample with an isotype control antibody instead of the specific primary antibody.
-
Competition assays: Perform the assay in the presence of a large excess of unlabeled this compound. A significant decrease in the signal from labeled this compound indicates specific binding.
Experimental Protocols
Protocol 1: General Blocking Procedure for ELISA
This protocol provides a starting point for optimizing the blocking step in an ELISA experiment involving this compound.
Caption: General ELISA blocking protocol workflow.
Materials:
-
Wash Buffer: Phosphate-Buffered Saline (PBS) with 0.05% Tween-20.
-
Blocking Buffer: PBS, 1% (w/v) BSA, 0.05% (v/v) Tween-20, adjusted to pH 8.5.
Procedure:
-
After coating the ELISA plate with your capture antibody or antigen, wash the wells three times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate the plate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the wells three times with Wash Buffer before proceeding with the addition of this compound and subsequent detection steps.
Protocol 2: Radioligand Binding Assay Buffer
Based on published studies, the following buffer composition can be used as a starting point for radioligand binding assays with this compound.
Binding Buffer Composition:
-
25 mM Tris-HCl, pH 7.2
-
10 mM KCl
-
0.1% (w/v) Bovine Serum Albumin (BSA)
To determine non-specific binding:
-
Add a high concentration (e.g., 1 µM) of unlabeled this compound to a set of control reactions.
This technical support guide provides a foundation for troubleshooting and optimizing your assays involving this compound. Remember that the ideal conditions may vary depending on the specific assay format and reagents used, so empirical optimization is always recommended.
References
Troubleshooting slow onset of Maurotoxin block in patch clamp
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a slow onset of Maurotoxin block in patch clamp experiments.
Troubleshooting Guide: Slow Onset of this compound Block
Question: I am observing a much slower block than expected with this compound in my patch clamp recordings. What are the potential causes and how can I troubleshoot this issue?
Answer: A slow onset of this compound block can be attributed to several factors, ranging from the toxin itself to the experimental conditions and the specific ion channel being studied. Below is a step-by-step guide to help you identify and resolve the issue.
1. Toxin Concentration and Integrity
-
Is the this compound concentration adequate? The effective concentration of this compound is highly dependent on the target ion channel. Ensure you are using a concentration that is appropriate for the channel you are studying. A concentration that is too low will result in a slower apparent onset of the block.
-
Has the toxin degraded? this compound is a peptide and can be susceptible to degradation. Repeated freeze-thaw cycles or improper storage can reduce its potency.
-
Recommendation: Prepare fresh dilutions of this compound for each experiment from a properly stored stock. Aliquot the stock solution to minimize freeze-thaw cycles.
-
-
Was the toxin properly reconstituted? Ensure the toxin was reconstituted in a suitable buffer as recommended by the supplier. The presence of carrier proteins like Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.1%) in the solution can help prevent the peptide from sticking to plasticware.
2. Perfusion System and Drug Application
-
Is your perfusion system working efficiently? A slow solution exchange in the recording chamber is a common reason for a delayed drug effect.
-
Troubleshooting Steps:
-
Verify the flow rate of your perfusion system.
-
Check for any blockages or leaks in the tubing.
-
Ensure the perfusion inlet is positioned close to the cell being recorded to facilitate rapid solution exchange.
-
You can test the exchange time by applying a solution with a different ionic composition that elicits a rapid and easily measurable change in current.
-
-
-
Is the dead volume of your perfusion system too large? A large dead volume will increase the time it takes for the toxin to reach the cell.
-
Recommendation: Minimize the length and diameter of the tubing between the solution reservoir and the recording chamber.
-
3. Experimental Conditions
-
Is the pH and ionic strength of your external solution optimal? The binding of some toxins can be sensitive to pH and ionic strength. For instance, the potency of this compound inhibition of IK1 channels has been shown to increase significantly in low ionic strength buffers[1].
-
Recommendation: Maintain a consistent and physiological pH and ionic strength in your recording solutions unless the experimental design requires otherwise.
-
-
Is the temperature consistent? Temperature can affect the binding kinetics of the toxin to the ion channel.
-
Recommendation: Perform your experiments at a consistent and controlled temperature.
-
4. Ion Channel State and Toxin Mechanism
-
Is the channel in a state that is accessible to the toxin? The binding of this compound can be voltage-dependent, with its efficacy increasing with hyperpolarization for some channels like Shaker K+ channels[2][3][4]. If the channel is predominantly in a state that has a lower affinity for the toxin, the onset of the block will be slower. This compound acts as a pore blocker, interacting with the external mouth of the channel[2][3][4].
-
Recommendation: Review the voltage protocol you are using. Consider holding the cell at a more hyperpolarized potential to favor the resting state of the channel, which may increase the binding rate of the toxin.
-
-
Does the toxin get "trapped"? Some pore blockers can be "trapped" in the channel pore when the channel closes. While this typically leads to a slow recovery from the block, it's a factor to consider in the overall kinetics.
Frequently Asked Questions (FAQs)
Q1: What are the known targets of this compound and their typical IC50 values?
A1: this compound is known to block several types of voltage-gated and calcium-activated potassium channels. The half-maximal inhibitory concentration (IC50) values can vary depending on the experimental conditions and the expression system used.
| Ion Channel | Reported IC50 | Reference |
| Kv1.1 | ~40 nM | [5] |
| Kv1.2 | ~0.1 nM - 0.8 nM | [1][5] |
| Kv1.3 | ~150 nM | [5] |
| IK1 (Intermediate-conductance Ca2+-activated K+ channel) | ~1.4 nM | [1] |
| SK channels (Small-conductance Ca2+-activated K+ channels) | Inhibition observed at 45 nM in low ionic strength buffers | [1] |
Q2: What is the mechanism of action for this compound?
A2: this compound is a 34-amino acid peptide toxin originally isolated from the venom of the scorpion Scorpio maurus palmatus[6]. It functions as a pore blocker of potassium channels. It physically occludes the ion conduction pathway by binding to the external vestibule of the channel[6]. The toxin's unique structure, featuring four disulfide bridges, is crucial for its activity[5][7].
Q3: Are there any specific experimental protocols I should follow when using this compound?
A3: While specific protocols will vary depending on the cell type and recording configuration, here is a general protocol for whole-cell patch clamp experiments to assess this compound block.
Experimental Protocols
General Whole-Cell Patch Clamp Protocol for Assessing this compound Block
-
Cell Preparation:
-
Culture cells expressing the ion channel of interest on glass coverslips.
-
Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.
-
-
Solutions:
-
External Solution (Example): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (Example): 140 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP. Adjust pH to 7.2 with KOH.
-
This compound Solution: Prepare fresh dilutions of this compound in the external solution at the desired concentration. It is advisable to include 0.1% BSA to prevent the toxin from adhering to surfaces.
-
-
Patch Clamp Recording:
-
Pull glass micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a cell and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the experiment.
-
-
Data Acquisition:
-
Apply a voltage protocol appropriate for activating the target channel. For voltage-gated potassium channels, this typically involves a series of depolarizing voltage steps from a hyperpolarized holding potential (e.g., -80 mV).
-
Record baseline currents in the external solution until a stable response is observed.
-
-
This compound Application:
-
Switch the perfusion to the external solution containing this compound.
-
Continuously apply the voltage protocol and record the currents as the block develops.
-
Continue perfusion until a steady-state block is achieved.
-
-
Washout:
-
Switch the perfusion back to the control external solution to observe the reversibility of the block.
-
Visualizations
Caption: Troubleshooting workflow for a slow onset of this compound block.
Caption: Mechanism of this compound as a potassium channel pore blocker.
References
- 1. This compound: a potent inhibitor of intermediate conductance Ca2+-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of this compound action on Shaker potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of this compound action on Shaker potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a four disulfide bridges scorpion toxin acting on K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Scorpion Toxins Specific for Potassium (K+) Channels: A Historical Overview of Peptide Bioengineering - PMC [pmc.ncbi.nlm.nih.gov]
Maurotoxin off-target effects and how to control for them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of maurotoxin (MTX), focusing on its off-target effects and the necessary experimental controls.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (MTX) is a 34-amino acid peptide toxin originally isolated from the venom of the scorpion Scorpio maurus palmatus. It is a potent blocker of several types of potassium (K+) channels. Its primary targets are intermediate-conductance calcium-activated potassium (IKCa1 or KCa3.1) channels and the voltage-gated potassium channel Kv1.2.[1][2]
Q2: What are the known off-target effects of this compound?
This compound exhibits varying degrees of affinity for other potassium channels, which are considered its off-target effects. These include other members of the voltage-gated potassium channel family, such as Kv1.1 and Kv1.3, and small-conductance calcium-activated potassium (SK) channels.[1][2] The affinity for these off-targets is generally lower than for its primary targets.
Q3: Why is it crucial to control for off-target effects in my experiments?
The off-target binding of this compound can lead to misinterpretation of experimental results. For example, an observed physiological effect might be incorrectly attributed to the inhibition of the intended primary target (e.g., Kv1.2) when it is actually caused by the modulation of an off-target channel (e.g., Kv1.3 or SK channels). This is particularly important in drug development, where target specificity is paramount.
Q4: What are the general categories of experimental controls I should consider?
To ensure the validity of your results, a multi-faceted approach to controls is recommended:
-
Positive and Negative Controls: To validate the experimental setup and the effect of the toxin.
-
Pharmacological Controls: To dissect the specific contribution of the target channel versus off-target channels.
-
Genetic Controls: To confirm the identity of the channel responsible for the observed effect.
-
Cellular and Functional Controls: To link channel activity to a specific cellular outcome.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected or inconsistent cellular response to this compound. | The observed effect may be due to an off-target interaction. The expression profile of this compound-sensitive channels in your cell model may be unknown or variable. | 1. Characterize Channel Expression: Perform qPCR or Western blotting to determine the expression levels of known this compound targets (Kv1.1, Kv1.2, Kv1.3, IKCa1, SK1, SK2, SK3) in your cell line or tissue. 2. Pharmacological Dissection: Use specific blockers for potential off-target channels in conjunction with this compound (see Table 2 for examples). If the effect of this compound is altered by a specific off-target blocker, it suggests that the off-target channel contributes to the response. 3. Genetic Knockdown/Knockout: If available, use cell lines or animal models where the suspected off-target channel has been knocked down (siRNA) or knocked out to confirm its role. |
| Difficulty in achieving a complete block of the target channel current in electrophysiology. | The concentration of this compound may be insufficient, or the experimental conditions may be affecting toxin potency. The presence of multiple channel subtypes with varying affinities for this compound. | 1. Concentration-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. 2. Optimize Recording Conditions: Be aware that the potency of this compound can be influenced by the ionic strength of the recording solution.[2] Maintain consistent and physiologically relevant ionic conditions. 3. Sequential Blockade: Apply specific blockers for other potassium channels present in the cell to isolate the current of interest before applying this compound. |
| This compound appears to affect cell viability or proliferation in an unexpected way. | The observed effect could be a downstream consequence of blocking either the on-target or an off-target channel, which can influence signaling pathways controlling cell cycle and apoptosis. | 1. Control for Apoptosis/Necrosis: Use standard cell viability assays (e.g., MTT, trypan blue exclusion) to distinguish between cytotoxic effects and effects on proliferation.[3] 2. Investigate Downstream Signaling: Analyze key signaling molecules downstream of the suspected channels (e.g., calcium signaling pathways for KCa channels, cAMP pathways for Kv1.2) to understand the mechanism of action.[4] |
| Inconsistent results between different batches of this compound. | The purity and activity of the toxin can vary between suppliers or synthesis batches. | 1. Validate Toxin Activity: Before starting a new series of experiments with a new batch of this compound, validate its activity on a known target channel (e.g., cells expressing recombinant Kv1.2) and compare the IC50 to published values. 2. Proper Storage and Handling: Follow the manufacturer's instructions for storage to prevent degradation of the peptide toxin. |
Data Presentation
Table 1: Potency of this compound on Various Potassium Channels
This table summarizes the inhibitory concentrations (IC50) of this compound on its primary and off-target channels, providing a quantitative basis for understanding its selectivity.
| Channel Subtype | Channel Family | IC50 (nM) | Reference(s) |
| Kv1.2 | Voltage-gated K+ | 0.1 - 0.8 | [2][5] |
| IKCa1 (KCa3.1) | Ca2+-activated K+ | 1.0 - 1.4 | [2] |
| Kv1.1 | Voltage-gated K+ | 37 - 45 | [5] |
| Kv1.3 | Voltage-gated K+ | 150 - 180 | [5] |
| SK Channels | Ca2+-activated K+ | 45 (in low ionic strength) | [2] |
Table 2: Pharmacological Tools for Dissecting this compound's Off-Target Effects
To isolate the effects of this compound on its primary targets, it is essential to use specific blockers for its off-target channels.
| Off-Target Channel | Recommended Specific Blocker(s) | Rationale for Use | Reference(s) |
| Kv1.1 | Dendrotoxin-K (DTX-K) | Highly selective for Kv1.1. | |
| Kv1.3 | ShK-186, Margatoxin | Potent and selective blockers of Kv1.3. | [6][7][8][9] |
| SK Channels | Apamin | Highly specific blocker for SK channels. | [9] |
| IKCa1 (KCa3.1) | TRAM-34 | A potent and selective blocker of IKCa1 channels. | [10] |
Experimental Protocols
Protocol 1: Electrophysiological Recording to Validate this compound Target Specificity
This protocol describes how to use patch-clamp electrophysiology to confirm the specific channel target of this compound.
Objective: To isolate and confirm the effect of this compound on a specific potassium channel current (e.g., Kv1.2) in a cell line expressing multiple this compound-sensitive channels.
Materials:
-
Whole-cell patch-clamp setup
-
Cell line of interest (e.g., a neuronal cell line)
-
Extracellular and intracellular recording solutions
-
This compound
-
Specific blockers for off-target channels (from Table 2)
Procedure:
-
Establish a stable whole-cell recording from the cell of interest.
-
Apply a voltage protocol appropriate for activating the potassium channels of interest.
-
Record baseline currents for a stable period.
-
Sequential Blockade of Off-Targets: a. Perfuse the cell with a solution containing a specific blocker for a suspected off-target channel (e.g., apamin for SK channels). b. Record the current until a steady-state block is achieved. c. Repeat this step for other potential off-target channels (e.g., ShK-186 for Kv1.3).
-
After blocking the off-target currents, perfuse the cell with a solution containing this compound.
-
Record the remaining current to determine the effect of this compound on the target of interest (e.g., Kv1.2).
-
Analysis: Compare the magnitude of the this compound-sensitive current in the presence and absence of the off-target blockers. A significant reduction in the off-target blocker-sensitive currents will confirm their presence, and the remaining this compound-sensitive current can be more confidently attributed to the intended target.
Protocol 2: Calcium Flux Assay to Assess KCa Channel Inhibition
This protocol outlines a method to measure the effect of this compound on IKCa1 or SK channels by monitoring changes in intracellular calcium.
Objective: To determine if this compound inhibits calcium-activated potassium channels, leading to a change in calcium influx.
Materials:
-
Fluorescence plate reader or flow cytometer
-
Cells expressing the KCa channel of interest
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
This compound
-
Positive Control: A known activator of calcium influx (e.g., ionomycin or a specific agonist for a calcium channel in your cells).
-
Negative Control: A calcium chelator (e.g., EGTA) or a specific blocker of the KCa channel being studied (e.g., TRAM-34 for IKCa1).
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Add this compound to the wells at the desired concentration.
-
Stimulate the cells to induce calcium entry (e.g., by adding a depolarizing agent or a specific agonist).
-
Record the change in fluorescence over time.
-
Controls:
-
In separate wells, add the positive control to confirm that the cells are responsive to a calcium stimulus.
-
In other wells, pre-incubate with the negative control (e.g., TRAM-34) before adding this compound and the stimulus to demonstrate the specificity of the KCa channel's contribution to the calcium signal.
-
-
Analysis: A reduction in the stimulus-induced calcium signal in the presence of this compound suggests inhibition of KCa channels, which would normally contribute to hyperpolarization and sustained calcium influx.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a potent inhibitor of intermediate conductance Ca2+-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Homeostatic regulation of Kv1.2 potassium channel trafficking by cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. smartox-biotech.com [smartox-biotech.com]
- 8. Engineering a Stable and Selective Peptide Blocker of the Kv1.3 Channel in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. smartox-biotech.com [smartox-biotech.com]
- 10. THE Ca2+-ACTIVATED K CHANNEL KCa3.1 COMPARTMENTALIZES IN THE IMMUNOLOGICAL SYNAPSE OF HUMAN T LYMPHOCYTES - PMC [pmc.ncbi.nlm.nih.gov]
Reconstitution protocol for lyophilized synthetic Maurotoxin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the reconstitution, use, and troubleshooting of lyophilized synthetic Maurotoxin.
Frequently Asked Questions (FAQs)
Q1: What is synthetic this compound and what is its mechanism of action?
A1: Synthetic this compound (MTX) is a 34-amino acid peptide toxin, originally isolated from the venom of the scorpion Scorpio maurus palmatus.[1] It is a potent blocker of several types of potassium channels.[1] MTX occludes the pore of various potassium channels, including Kv1.2, IKCa1, and Kv1.3, by interacting with the glycine-tyrosine-glycine-aspartate (GYGD) motif of the channel.[1] This binding action in the external vestibule of the pore physically blocks the ion conduction pathway.[1]
Q2: What is the purity and form of the supplied synthetic this compound?
A2: Synthetic this compound is typically supplied as a white, lyophilized powder with a purity of greater than 95%. It is a recombinant protein expressed in E. coli.[2]
Q3: How should lyophilized this compound be stored?
A3: Lyophilized this compound powder should be stored at -20°C or below.[2]
Q4: What are the primary targets of this compound?
A4: this compound blocks a variety of potassium channels, including voltage-gated potassium channels (Kv1.1, Kv1.2, Kv1.3) and intermediate conductance Ca2+-activated potassium channels (IKCa1 or KCa3.1).[1][2]
Reconstitution Protocol
Proper reconstitution of lyophilized this compound is critical for its biological activity. Follow these steps carefully to ensure optimal performance.
Materials:
-
Vial of lyophilized synthetic this compound
-
Sterile, high-purity water, phosphate-buffered saline (PBS), or another appropriate buffer
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes with sterile, low-retention tips
Procedure:
-
Equilibrate: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes to prevent condensation.
-
Centrifuge: Briefly centrifuge the vial at a low speed (e.g., 2000 x g for 1 minute) to ensure that all the lyophilized powder is at the bottom of the vial.
-
Solvent Addition: Carefully open the vial and add the recommended volume of sterile, cold (4°C) solvent. For a 1µM stock solution, add 0.277 ml of your chosen buffer for every 1 µg of this compound.[2]
-
Dissolution: Gently swirl the vial or pipette the solution up and down slowly to dissolve the powder. Do not vortex or shake vigorously , as this can cause aggregation and denaturation of the peptide.
-
Incubate: Allow the vial to sit at room temperature for 10-15 minutes to ensure complete dissolution.
-
Aliquot and Store: For long-term storage, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.[2] Dispense the reconstituted this compound into sterile, low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C or below.[2] Reconstituted solutions should be used within 12 hours if not frozen.[2]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Peptide will not dissolve / Solution is cloudy | The peptide has aggregated due to improper reconstitution or storage. | - Use a bath sonicator for brief periods (10-20 seconds) to aid dissolution.[3]- If the peptide is highly hydrophobic, consider dissolving it in a small amount of an organic solvent like DMSO before diluting with an aqueous buffer.[3] |
| The buffer pH is close to the isoelectric point (pI) of the peptide, reducing solubility. | Adjust the pH of the buffer to be at least one unit away from the pI.[4] | |
| Reduced or no biological activity | The peptide has degraded due to improper storage or handling. | - Ensure the lyophilized powder and reconstituted aliquots are stored at -20°C or below.[2]- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2] |
| The peptide has been oxidized. | For peptides containing cysteine, methionine, or tryptophan, use oxygen-free solvents for reconstitution.[5] | |
| Inconsistent experimental results | Inaccurate peptide concentration due to improper reconstitution or loss of peptide due to adsorption to surfaces. | - Ensure the peptide is fully dissolved before use.- Use low-protein-binding tubes and pipette tips. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound on various potassium channels.
| Channel | IC50 / Kd | Reference |
| Kv1.1 | 45 nM (IC50) | [6] |
| Kv1.2 | 0.1 nM - 0.8 nM (IC50) | [6][7] |
| Kv1.3 | 150 nM - 180 nM (IC50) | [6][8] |
| IKCa1 (KCa3.1) | 1.4 nM (IC50) | [7] |
| Shaker B K+ channels | 2 nM (IC50) | [9] |
| Apamin-sensitive SK channels | 5 nM (IC50 for binding inhibition) | [6] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the basic steps for assessing the effect of this compound on ion channel currents.
Methodology:
-
Cell Preparation: Culture cells expressing the potassium channel of interest (e.g., CHO or HEK293 cells) on glass coverslips.
-
Solutions:
-
External Solution (aCSF): Prepare an appropriate artificial cerebrospinal fluid containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.
-
Internal Solution: Prepare a pipette solution containing (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with KOH.
-
-
Recording:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Record baseline channel currents using appropriate voltage-clamp protocols.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record the channel currents in the presence of this compound to determine the extent of inhibition.[10][11]
-
Radioligand Binding Assay
This protocol can be used to determine the binding affinity of this compound to its target channels.
Methodology:
-
Membrane Preparation: Prepare synaptosomal membrane fractions from rat brain or from cells expressing the target channel.
-
Assay Buffer: Prepare a binding buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4).
-
Incubation:
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Detection: Wash the filters with ice-cold assay buffer and measure the radioactivity retained on the filters using a gamma counter.
-
Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
Visualizations
This compound Reconstitution Workflow
Caption: A step-by-step workflow for the proper reconstitution of lyophilized this compound.
Troubleshooting Logic for this compound Solubility Issues
Caption: A decision tree for troubleshooting common solubility problems with this compound.
Signaling Pathway of this compound Action
Caption: The mechanism of action of this compound on potassium channels and downstream cellular effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. This compound, a four disulfide bridge toxin from Scorpio maurus venom: purification, structure and action on potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a potent inhibitor of intermediate conductance Ca2+-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of this compound, a four disulfide-bridged toxin from the chactoid scorpion Scorpio maurus, on Shaker K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of this compound action on Shaker potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Maurotoxin Binding: A Technical Guide
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of ionic strength on Maurotoxin (MTX) binding affinity. Our resources are designed to address specific experimental challenges and provide in-depth procedural guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which ion channels does it target?
This compound (MTX) is a 34-amino acid peptide toxin originally isolated from the venom of the Tunisian scorpion Scorpio maurus palmatus.[1] It is a potent blocker of several types of potassium (K+) channels, including voltage-gated potassium channels such as Kv1.1, Kv1.2, and Kv1.3, as well as intermediate conductance calcium-activated potassium (IKCa1 or KCa3.1) channels.[1][2][3]
Q2: How does this compound block potassium channels?
MTX functions as a pore blocker. Its mechanism of action involves the insertion of a critical lysine residue (Lys23) into the outer vestibule of the potassium channel pore.[4] This interaction physically occludes the ion conduction pathway, thereby preventing the passage of potassium ions.[1][4] The toxin establishes strong interactions with the glycine-tyrosine-glycine-aspartate (GYGD) motif, a signature sequence of the selectivity filter in many potassium channels.[1]
Q3: How does ionic strength affect the binding affinity of this compound?
The binding affinity of this compound to its target channels is significantly influenced by the ionic strength of the experimental buffer. Lowering the ionic strength can dramatically increase the potency of MTX. For instance, the inhibitory potency of this compound on IK1 channels was observed to increase by approximately 100-fold when experiments were conducted in a low ionic strength buffer.[3] This effect is likely due to the electrostatic nature of the interaction between the positively charged toxin and the negatively charged vestibule of the ion channel. High salt concentrations can shield these electrostatic interactions, leading to a decrease in binding affinity.[5]
Q4: What are the typical binding affinities (IC50) of this compound for its target channels?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the specific potassium channel subtype and the experimental conditions, particularly the ionic strength of the buffer. The table below summarizes reported IC50 values for various channels.
Quantitative Data Summary: this compound IC50 Values
| Ion Channel | Experimental Conditions | IC50 (nM) | Reference |
| Kv1.1 | Physiologically relevant ionic strength | 45 | [2] |
| Kv1.2 | Physiologically relevant ionic strength | 0.8 | [2][6] |
| Kv1.3 | Physiologically relevant ionic strength | 180 | [2] |
| IK1 (KCa3.1) | Physiologically relevant ionic strength | 1.4 | [3] |
| IK1 (KCa3.1) | Low ionic strength buffer | 0.014 (14 pM) | [3] |
| SK Channels | Low ionic strength buffer (86Rb efflux) | 45 | [3] |
Troubleshooting Guide
Issue 1: High variability in IC50 values for this compound.
-
Possible Cause 1: Inconsistent Ionic Strength of Buffers.
-
Troubleshooting Step: Ensure that the ionic strength of all experimental buffers is consistent across all assays. Prepare a large batch of stock buffer to minimize variability between experiments. Even small variations in salt concentration can significantly impact the binding affinity of MTX.[3]
-
-
Possible Cause 2: Presence of Divalent Cations.
-
Troubleshooting Step: The presence of divalent cations (e.g., Ca2+, Mg2+) can also influence toxin-channel interactions. Standardize the concentration of these ions in your buffers.
-
-
Possible Cause 3: Purity and Integrity of this compound.
-
Troubleshooting Step: Verify the purity and integrity of your this compound sample. Degradation or aggregation of the peptide can lead to inconsistent results. Consider running a quality control check using mass spectrometry or HPLC.
-
Issue 2: No observable blocking effect of this compound.
-
Possible Cause 1: Incorrect Ion Channel Expression.
-
Troubleshooting Step: Confirm the expression of the target ion channel in your experimental system (e.g., Xenopus oocytes, mammalian cell lines) using techniques like Western blotting, immunofluorescence, or electrophysiological recordings of baseline currents.
-
-
Possible Cause 2: High Ionic Strength of the Extracellular Solution.
-
Troubleshooting Step: As previously mentioned, high salt concentrations can mask the effect of this compound.[3] Try performing the experiment in a low ionic strength buffer to enhance the binding affinity.
-
-
Possible Cause 3: Inappropriate Voltage Protocol (for voltage-gated channels).
-
Troubleshooting Step: The blocking action of this compound on voltage-gated potassium channels can be voltage-dependent.[7] Experiment with different voltage protocols to find the optimal conditions for observing the blocking effect.
-
Experimental Protocols
Radioligand Binding Assay (Competition Assay)
This protocol is adapted from studies investigating the competition of this compound with radiolabeled ligands like [125I]apamin for binding to SK channels or [125I]kaliotoxin for Kv channels.[2][8]
Materials:
-
Synaptosomal membranes (or cell membranes expressing the target channel)
-
Binding Buffer (Low Ionic Strength): 20 mM Tris-HCl (pH 7.4), 0.1% Bovine Serum Albumin (BSA)
-
Binding Buffer (Physiological Ionic Strength): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM KCl, 1 mM MgCl2, 0.1% BSA
-
Radioligand (e.g., [125I]apamin)
-
Unlabeled this compound (as competitor)
-
Glass fiber filters
-
Scintillation fluid
-
Gamma counter
Procedure:
-
Prepare serial dilutions of unlabeled this compound in the binding buffer.
-
In a microcentrifuge tube, add the synaptosomal membranes (typically 10-50 µg of protein).
-
Add a fixed concentration of the radioligand (e.g., 10-50 pM [125I]apamin).
-
Add the varying concentrations of unlabeled this compound.
-
Incubate the mixture for a specified time (e.g., 60-90 minutes) at room temperature or 4°C.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (binding buffer without BSA) to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is a generalized procedure for assessing the effect of this compound on ion channels expressed in Xenopus oocytes.[2]
Materials:
-
Xenopus laevis oocytes injected with cRNA of the target potassium channel
-
TEVC setup (amplifier, digitizer, electrodes)
-
Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES (pH 7.5)
-
This compound stock solution
Procedure:
-
Place a cRNA-injected oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (voltage and current electrodes, filled with 3 M KCl).
-
Clamp the oocyte at a holding potential (e.g., -80 mV).
-
Apply a voltage protocol to elicit ionic currents through the expressed channels (e.g., depolarizing steps from -80 mV to +60 mV in 10 mV increments).
-
Record the baseline currents.
-
Perfuse the oocyte with the recording solution containing a known concentration of this compound.
-
After a stable effect is observed (typically within 2-5 minutes), record the currents again using the same voltage protocol.
-
Wash out the toxin by perfusing with the recording solution until the currents return to baseline.
-
Repeat steps 6-8 with different concentrations of this compound to generate a dose-response curve and determine the IC50.
Visualizations
Caption: Mechanism of this compound action on a potassium channel.
Caption: General workflow for a this compound binding experiment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a four disulfide bridge toxin from Scorpio maurus venom: purification, structure and action on potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a potent inhibitor of intermediate conductance Ca2+-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of monovalent salt concentration and peptide secondary structure in peptide-micelle binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solution structure of this compound, a scorpion toxin from Scorpio maurus, with high affinity for voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of this compound action on Shaker potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Reducing Maurotoxin Peptide Degradation in Experimental Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Maurotoxin peptide in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in experiments?
This compound (MTX) is a 34-amino acid peptide toxin originally isolated from the venom of the scorpion Scorpio maurus palmatus. It is a potent blocker of several types of voltage-gated potassium channels, including Kv1.1, Kv1.2, and Kv1.3, making it a valuable tool in neuroscience and drug discovery.[1][2] Like many peptides, this compound is susceptible to degradation in experimental solutions, which can lead to a loss of biological activity and variability in experimental results. Key factors contributing to its degradation include proteolytic cleavage, oxidation, and adsorption to surfaces.
Q2: What are the primary pathways of this compound degradation in solution?
The primary degradation pathways for this compound in experimental solutions are:
-
Proteolytic Degradation: Proteases present in cell lysates or other biological samples can cleave the peptide bonds of this compound, rendering it inactive.
-
Oxidation: this compound contains eight cysteine residues that form four disulfide bridges, which are crucial for its three-dimensional structure and biological activity.[3] Oxidation of these disulfide bonds or other sensitive amino acid residues can lead to loss of function. The formation of these disulfide bridges is a key step in the proper folding of the peptide.[3][4][5][6][7]
-
Adsorption: Peptides, particularly those with hydrophobic or charged residues, can adsorb to the surfaces of laboratory plastics (e.g., polypropylene tubes) and glassware. This non-specific binding can significantly reduce the effective concentration of this compound in your solution, leading to inaccurate results.[8][9]
-
pH and Temperature Instability: Extreme pH values and high temperatures can denature the peptide, leading to aggregation and loss of activity. While specific data on the optimal pH range for this compound is limited, a study on its in vitro folding and oxidation was effectively conducted at a pH of 7.5.[4][5][6]
Q3: How should I reconstitute lyophilized this compound to ensure its stability?
Proper reconstitution of lyophilized this compound is critical to preserving its activity. Follow this general protocol:
-
Equilibration: Allow the vial of lyophilized this compound and the reconstitution buffer to equilibrate to room temperature before opening.
-
Centrifugation: Briefly centrifuge the vial to ensure all the peptide is at the bottom.
-
Solvent Addition: Use a high-quality, sterile buffer for reconstitution. The choice of buffer can impact stability; a common choice is a buffer at or near physiological pH, such as Tris-HCl or phosphate-buffered saline (PBS). For studies on its folding and oxidation, a buffer of 50 mM Tris/HCl with 1.4 mM EDTA at pH 7.5 has been used successfully.[4][5][6]
-
Gentle Mixing: Gently swirl or pipette the solution to dissolve the peptide. Avoid vigorous vortexing or shaking, which can cause aggregation and denaturation.
-
Aliquot and Store: Aliquot the reconstituted this compound into low-protein-binding tubes for storage. This minimizes freeze-thaw cycles, which can degrade the peptide. For short-term storage (days), 4°C is often suitable. For long-term storage (weeks to months), -20°C or -80°C is recommended.
Troubleshooting Guides
Issue 1: Loss of this compound Activity Over Time
| Possible Cause | Troubleshooting Step |
| Proteolytic Degradation | Add a broad-spectrum protease inhibitor cocktail to your experimental solutions, especially when working with cell lysates or tissue extracts. Commercial cocktails are available that inhibit a wide range of proteases including serine, cysteine, and metalloproteases.[10][11][12][13][14] |
| Oxidation | Prepare solutions fresh and use them promptly. Consider degassing buffers to remove dissolved oxygen. While not always necessary, the addition of a reducing agent like DTT or TCEP is generally not recommended as it will disrupt the essential disulfide bridges of this compound. The in vitro folding and oxidation of this compound is a time-dependent process, with stable secondary structures forming over several hours.[3] |
| Incorrect Storage | Ensure reconstituted this compound is aliquoted and stored at the appropriate temperature (-20°C or -80°C for long-term storage) in low-protein-binding tubes. Avoid repeated freeze-thaw cycles. |
Issue 2: High Variability in Experimental Results
| Possible Cause | Troubleshooting Step |
| Adsorption to Labware | Use low-protein-binding polypropylene tubes and pipette tips. Consider pre-treating labware by incubating it with a solution of a blocking protein like Bovine Serum Albumin (BSA) (e.g., 0.1% w/v) to saturate non-specific binding sites.[8][9][15] Perform a recovery test to quantify the extent of peptide loss in your specific experimental setup (see Experimental Protocols section). |
| Inaccurate Pipetting of Small Volumes | When preparing serial dilutions, use larger volumes where possible to minimize pipetting errors. Ensure pipettes are properly calibrated. |
| Peptide Aggregation | Visually inspect solutions for any precipitation. If aggregation is suspected, try different buffer conditions (e.g., altering ionic strength or pH within a stable range). |
Data Presentation
Table 1: this compound Affinity for Various Potassium Channels
| Channel Subtype | IC₅₀ (nM) | Reference |
| Kv1.1 | 37 - 45 | [1][2] |
| Kv1.2 | 0.8 | [1][2][16][17][18][19][20] |
| Kv1.3 | 150 - 180 | [1][2] |
| IKCa1 (IK1) | 1.4 | [17] |
| SK channels (in low ionic strength buffer) | 45 | [17] |
Table 2: Components of a Typical Broad-Spectrum Protease Inhibitor Cocktail
| Inhibitor | Target Protease Class |
| AEBSF | Serine proteases |
| Aprotinin | Serine proteases |
| Bestatin | Aminopeptidases |
| E-64 | Cysteine proteases |
| Leupeptin | Serine and Cysteine proteases |
| Pepstatin A | Aspartic proteases |
| EDTA (optional) | Metalloproteases |
Note: The exact composition and concentration can vary between commercial products.[12]
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Materials:
-
Vial of lyophilized this compound
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Sterile, calibrated pipettes and low-retention tips
-
Reconstitution buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 150 mM NaCl)
-
-
Procedure:
-
Allow the lyophilized this compound vial and reconstitution buffer to reach room temperature.
-
Briefly centrifuge the vial to pellet the lyophilized powder.
-
Carefully open the vial and add the calculated volume of reconstitution buffer to achieve the desired stock concentration (e.g., 100 µM).
-
Gently mix by pipetting up and down a few times or by flicking the tube. Avoid vortexing.
-
Allow the solution to sit at room temperature for 10-15 minutes to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in low-protein-binding tubes to avoid multiple freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
Protocol 2: Assessing this compound Recovery to Quantify Adsorption
-
Materials:
-
Reconstituted this compound stock solution
-
Experimental buffer
-
The same type of tubes/plates used in your experiments (e.g., standard polypropylene tubes)
-
Low-protein-binding tubes (as a control)
-
Method for quantifying this compound (e.g., HPLC, ELISA)
-
-
Procedure:
-
Prepare a working solution of this compound at the concentration used in your experiments in your experimental buffer.
-
Aliquot the working solution into both the standard labware you are testing and the low-protein-binding tubes (control).
-
Incubate the tubes under the same conditions as your experiment (time and temperature).
-
At various time points (e.g., 0, 1, 4, and 24 hours), take a sample from each tube type.
-
Quantify the concentration of this compound remaining in the solution using your chosen analytical method.
-
Calculate the percentage recovery for the standard labware compared to the low-protein-binding tubes (assumed to have 100% recovery at time 0).
-
Mandatory Visualizations
Caption: Workflow of this compound preparation and potential degradation pathways.
Caption: Simplified signaling pathway of this compound blocking Kv1.2 channels.
References
- 1. This compound, a four disulfide bridge toxin from Scorpio maurus venom: purification, structure and action on potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a four disulfide bridges scorpion toxin acting on K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evolution of this compound conformation and blocking efficacy towards Shaker B channels during the course of folding and oxidation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parameters affecting in vitro oxidation/folding of this compound, a four-disulphide-bridged scorpion toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parameters affecting in vitro oxidation/folding of this compound, a four-disulphide-bridged scorpion toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Effect of Cu2+ on the oxidative folding of synthetic this compound in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. Protease Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 12. bosterbio.com [bosterbio.com]
- 13. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. This compound: a potent inhibitor of intermediate conductance Ca2+-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Increasing the molecular contacts between this compound and Kv1.2 channel augments ligand affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. uni-ulm.de [uni-ulm.de]
Validation & Comparative
A Comparative Analysis of Maurotoxin and Charybdotoxin: Selectivity and Potency at Voltage-Gated Potassium Channels
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between toxins and their ion channel targets is paramount for advancing neuroscience and therapeutic development. This guide provides a detailed comparison of two potent scorpion-derived neurotoxins, Maurotoxin (MTX) and Charybdotoxin (ChTX), with a specific focus on their selectivity for voltage-gated potassium (Kv) channels.
This document summarizes key quantitative data on the inhibitory activities of MTX and ChTX, outlines detailed experimental methodologies for their characterization, and provides visual representations of their mechanism of action and a typical experimental workflow.
Quantitative Comparison of Toxin Potency
The inhibitory potency of this compound and Charybdotoxin varies significantly across different Kv channel subtypes. The following table summarizes the available quantitative data, primarily as half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd), for a range of Kv channels. These values are critical for assessing the selectivity of each toxin.
| Toxin | Kv Channel Subtype | Test System | IC50 / Kd (nM) | Reference(s) |
| This compound (MTX) | Kv1.1 | Xenopus oocytes | 40 - 45 | [1][2] |
| Kv1.2 | Xenopus oocytes | 0.1 - 0.8 | [1][2][3][4] | |
| Kv1.3 | Xenopus oocytes | 150 - 180 | [1][2][3] | |
| Shaker B | Xenopus oocytes | Not specified | [5] | |
| Charybdotoxin (ChTX) | Kv1.2 | Xenopus oocytes | 5.6 | [6] |
| Kv1.3 | Human T lymphocytes | Not specified | [7] | |
| Shaker H4 | Xenopus oocytes | 3.6 (Kd) | [8] | |
| "type n" Kv channel | Jurkat cells | 0.5 - 1.5 (Kd) | [9] | |
| "type n" Kv channel | Murine thymocytes | Nanomolar range | [9] | |
| "type n'" Kv channel | Murine thymocytes | Nanomolar range | [9] | |
| Ca2+-activated K+ channel | Rat brain synaptosomes | ~15 | [10] | |
| Voltage-gated K+ channel | Rat brain synaptosomes | ~40 | [10] |
Mechanism of Action: Pore Occlusion
Both this compound and Charybdotoxin act as pore blockers of Kv channels. They physically occlude the outer vestibule of the channel's ion conduction pathway, thereby preventing the flow of potassium ions.[5][11] The critical interaction for this blockade involves specific amino acid residues on the toxin and within the pore region of the Kv channel. For this compound, the lysine-23 residue plays a crucial role by interacting with the glycine-tyrosine-glycine-aspartate (GYGD) motif of the channel pore.[5] Similarly, Charybdotoxin's lysine-27 residue projects into the pore, effectively plugging it.[11]
Experimental Protocols
The characterization of this compound and Charybdotoxin's effects on Kv channels predominantly relies on electrophysiological techniques, particularly the whole-cell patch-clamp method using heterologous expression systems like Xenopus laevis oocytes or mammalian cell lines (e.g., CHO, HEK293).
Whole-Cell Patch-Clamp Recording in Xenopus Oocytes
This protocol outlines the key steps for assessing the inhibitory effects of MTX or ChTX on a specific Kv channel subtype expressed in Xenopus oocytes.
1. Oocyte Preparation and mRNA Injection:
-
Harvest stage V-VI oocytes from a female Xenopus laevis.
-
Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
Inject oocytes with cRNA encoding the desired Kv channel subunit.
-
Incubate the injected oocytes for 2-7 days at 16-18°C to allow for channel expression.
2. Electrophysiological Recording:
-
Place an oocyte in the recording chamber perfused with an external solution.
-
External Solution (Example): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH adjusted to 7.4 with NaOH.
-
Pull glass micropipettes to a resistance of 1-3 MΩ when filled with the internal solution.
-
Internal Solution (Example): 100 mM KCl, 10 mM HEPES, 10 mM EGTA, pH adjusted to 7.2 with KOH.
-
Establish a giga-ohm seal between the micropipette and the oocyte membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
3. Voltage-Clamp Protocol and Data Acquisition:
-
Clamp the membrane potential at a holding potential of -80 mV.
-
Elicit Kv channel currents by applying depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200-500 ms).
-
Record baseline currents in the absence of the toxin.
-
Perfuse the recording chamber with the external solution containing varying concentrations of this compound or Charybdotoxin.
-
Record currents at each toxin concentration until a steady-state block is achieved.
4. Data Analysis:
-
Measure the peak current amplitude at a specific depolarizing voltage in the absence and presence of the toxin.
-
Calculate the percentage of current inhibition for each toxin concentration.
-
Plot the percentage of inhibition against the logarithm of the toxin concentration and fit the data with the Hill equation to determine the IC50 value.
Experimental Workflow for Toxin Selectivity Screening
The following diagram illustrates a typical workflow for screening and characterizing the selectivity of a toxin like this compound or Charybdotoxin against a panel of Kv channel subtypes.
Conclusion
Both this compound and Charybdotoxin are invaluable tools for probing the structure and function of Kv channels. While both act as pore blockers, their selectivity profiles differ significantly. This compound exhibits a particularly high affinity for the Kv1.2 channel, making it a highly selective probe for this subtype.[1][2][3][4] Charybdotoxin, on the other hand, displays a broader spectrum of activity, potently blocking several Kv channel subtypes as well as calcium-activated potassium channels.[6][9][10] The choice between these toxins will, therefore, depend on the specific research question and the Kv channel subtype of interest. The experimental protocols and workflows described herein provide a foundation for the continued investigation of these and other venom-derived peptides as modulators of ion channel function.
References
- 1. Contributions of Intracellular Ions to Kv Channel Voltage Sensor Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lornajane.net [lornajane.net]
- 3. Solution structure of this compound, a scorpion toxin from Scorpio maurus, with high affinity for voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Charybdotoxin unbinding from the mKv1.3 potassium channel: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Patch Clamp Recording of Ion Channels Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combining mKate2-Kv1.3 Channel and Atto488-Hongotoxin for the Studies of Peptide Pore Blockers on Living Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. devtoolsdaily.com [devtoolsdaily.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Structure of a pore-blocking toxin in complex with a eukaryotic voltage-dependent K+ channel | eLife [elifesciences.org]
A Comparative Guide: Maurotoxin vs. Agitoxin for Selective Kv Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent scorpion venom-derived peptides, Maurotoxin and Agitoxin, as tools for the selective blockade of voltage-gated potassium (Kv) channel subtypes. Understanding the distinct pharmacological profiles of these toxins is crucial for their application in neuroscience, immunology, and drug discovery.
At a Glance: Toxin Specificity
| Toxin | Primary Target(s) | Notable Characteristics |
| This compound (MTX) | Kv1.2 | Exhibits high affinity and selectivity for the Kv1.2 channel. Also blocks intermediate-conductance Ca2+-activated K+ (IKCa1) channels. |
| Agitoxin-2 (AgTx-2) | Kv1.1, Kv1.3, Kv1.6 | Potent blocker of multiple Kv1 subtypes, with particularly high affinity for Kv1.1 and Kv1.3. |
Quantitative Comparison of Toxin Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) and inhibitory constants (Ki) of this compound and Agitoxin-2 for various Kv channel subtypes. This data has been compiled from multiple electrophysiological and binding studies.
Table 1: this compound (MTX) Inhibitory Activity
| Kv Channel Subtype | IC50 / Ki | Experimental System |
| Kv1.1 | 40 - 45 nM[1] | Xenopus oocytes |
| Kv1.2 | 0.1 - 0.8 nM[1][2] | Xenopus oocytes, CHO cells |
| Kv1.3 | 150 - 180 nM[1] | Xenopus oocytes |
| IKCa1 (KCa3.1) | 1.4 nM | CHO cells |
Table 2: Agitoxin-2 (AgTx-2) Inhibitory Activity
| Kv Channel Subtype | IC50 / Ki | Experimental System |
| Kv1.1 | ~140 pM (IC50)[3], 44 pM (Ki) | Mammalian cells |
| Kv1.2 | 26.8 nM (IC50) | Not specified |
| Kv1.3 | ~200 pM (IC50)[3][4], 4 pM (Ki) | Mammalian cells |
| Kv1.6 | 37 pM (Ki) | Not specified |
| KCa3.1 | 1152 nM (IC50) | Not specified |
Experimental Methodologies
The data presented in this guide are primarily derived from two key experimental techniques: whole-cell patch-clamp electrophysiology and competitive radioligand binding assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the effects of ion channel blockers. It allows for the direct measurement of ionic currents through specific channels in living cells.
Objective: To determine the concentration-dependent inhibition of Kv channel currents by this compound or Agitoxin and calculate the IC50 value.
Cell Preparation:
-
Use a stable cell line (e.g., HEK293, CHO) heterologously expressing a single Kv channel subtype of interest. This ensures that the measured currents are specific to the channel being studied.
-
Alternatively, Xenopus laevis oocytes can be injected with cRNA encoding the desired Kv channel subunit.
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.
Procedure:
-
A glass micropipette filled with the internal solution is brought into contact with a cell.
-
A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.
-
The membrane patch is ruptured by applying suction, establishing a whole-cell configuration.
-
The cell's membrane potential is clamped at a holding potential (e.g., -80 mV).
-
Depolarizing voltage steps are applied to elicit outward K+ currents through the expressed Kv channels.
-
Baseline currents are recorded.
-
The toxin (this compound or Agitoxin) is perfused into the bath solution at various concentrations.
-
Currents are recorded in the presence of the toxin.
-
The percentage of current inhibition is calculated for each toxin concentration.
-
The data is plotted on a concentration-response curve, and the IC50 value is determined.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a non-radiolabeled ligand (the "competitor," e.g., this compound or Agitoxin) to a receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the Ki of this compound or Agitoxin for a specific Kv channel subtype.
Materials:
-
Membrane Preparation: Homogenized membranes from cells or tissues expressing the Kv channel of interest.
-
Radioligand: A high-affinity ligand for the target Kv channel that is labeled with a radioisotope (e.g., ¹²⁵I-Kaliotoxin).
-
Competitor: Unlabeled this compound or Agitoxin.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA.
-
Filtration System: Glass fiber filters and a vacuum manifold.
Procedure:
-
In a multi-well plate, a fixed concentration of the radioligand is added to each well.
-
Increasing concentrations of the unlabeled competitor (this compound or Agitoxin) are added to the wells.
-
Control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-specific blocker) are included.
-
The membrane preparation is added to each well.
-
The plate is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through the glass fiber filters, separating bound from free radioligand.
-
The filters are washed with ice-cold buffer.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The data is analyzed using a competition binding curve to determine the IC50 of the competitor, from which the Ki can be calculated using the Cheng-Prusoff equation.
Visualizing Toxin Selectivity and Experimental Workflow
Caption: Comparative affinity of this compound and Agitoxin-2 for Kv channel subtypes.
Caption: Workflow for determining toxin potency using whole-cell patch-clamp.
Signaling Pathways and Functional Consequences
The selective blockade of different Kv channel subtypes by this compound and Agitoxin has distinct physiological consequences due to the diverse roles of these channels in cellular signaling.
Agitoxin and Kv1.3: Modulation of T-Cell Activation
Kv1.3 channels play a critical role in the activation and proliferation of T-lymphocytes.[5] By maintaining the membrane potential, they provide the electrochemical gradient necessary for sustained Ca²+ influx, a key second messenger in T-cell activation.
Blockade of Kv1.3 channels by Agitoxin-2 disrupts this process, leading to immunosuppression. This makes Agitoxin-2 and other selective Kv1.3 blockers valuable tools for studying autoimmune diseases and potential therapeutic leads.
Caption: Role of Kv1.3 in T-cell activation and its inhibition by Agitoxin-2.
This compound and Kv1.2: Regulation of Neuronal Excitability
Kv1.2 channels are predominantly expressed in neurons and are key regulators of neuronal excitability. They contribute to setting the resting membrane potential and shaping the action potential waveform.[6][7] The trafficking and surface expression of Kv1.2 channels, and thus their influence on neuronal function, can be modulated by intracellular signaling pathways, such as the cAMP/PKA pathway.[8]
This compound, by selectively blocking Kv1.2 channels, can be used to investigate the specific contribution of this channel to neuronal firing patterns and synaptic transmission. This is particularly relevant for studying neurological disorders associated with channelopathies.
Caption: Role of Kv1.2 in neuronal excitability and its modulation.
References
- 1. This compound, a four disulfide bridge toxin from Scorpio maurus venom: purification, structure and action on potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Patch Clamp Recording of Ion Channels Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. smartox-biotech.com [smartox-biotech.com]
- 4. Agitoxin-2 - Smartox Biotechnology [mayflowerbio.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. VOLTAGE-GATED POTASSIUM CHANNELS AT THE CROSSROADS OF NEURONAL FUNCTION, ISCHEMIC TOLERANCE, AND NEURODEGENERATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controlling potassium channel activities: Interplay between the membrane and intracellular factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Homeostatic regulation of Kv1.2 potassium channel trafficking by cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Maurotoxin: A Potent and Selective Blocker of the Kv1.2 Potassium Channel
A Comparative Guide to its Specificity over Kv1.3 and Kv1.1
For researchers and drug development professionals investigating voltage-gated potassium channels, the scorpion toxin Maurotoxin (MTx) presents a highly selective tool for probing the function of Kv1.2. Derived from the venom of Scorpio maurus palmatus, this 34-amino acid peptide demonstrates a marked preference for Kv1.2 over the closely related Kv1.1 and Kv1.3 channels. This guide provides a comprehensive comparison of this compound's activity, supported by experimental data and detailed methodologies, to validate its use as a specific Kv1.2 inhibitor.
Unparalleled Selectivity Profile of this compound
Experimental evidence consistently demonstrates this compound's high affinity and potent blockade of the Kv1.2 channel, while exhibiting significantly lower affinity for Kv1.1 and Kv1.3. This selectivity is crucial for isolating the physiological and pathological roles of Kv1.2 in various cellular processes.
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating a stronger binding affinity. As the following data illustrates, there is a stark contrast in the IC50 values of this compound for Kv1.2 compared to Kv1.1 and Kv1.3, although the precise values can vary depending on the experimental system employed.
Comparative Inhibitory Activity of this compound
| Channel Subtype | Reported IC50 Values | Experimental System |
| Kv1.2 | 0.1 nM[1] | CHO cells |
| 0.6 nM (calculated)[2][3] | Molecular Dynamics Simulation | |
| 0.8 nM[3] | Not specified | |
| Kv1.1 | No inhibition up to 1 µM[1] | CHO cells |
| 37 nM[3] | Xenopus oocytes | |
| 6 µM (calculated)[2][3] | Molecular Dynamics Simulation | |
| Kv1.3 | No inhibition up to 1 µM[1] | CHO cells |
| 150 nM[3] | Xenopus oocytes | |
| 3 µM[3] | Not specified | |
| 18 µM (calculated)[2][3] | Molecular Dynamics Simulation |
Note: The variability in reported IC50 values can be attributed to differences in experimental conditions, such as the expression system used (Xenopus oocytes vs. mammalian cell lines like CHO), the composition of recording solutions, and the specific electrophysiological techniques employed.
The data clearly indicates that this compound is a potent blocker of Kv1.2 at nanomolar concentrations.[1][3] In contrast, its affinity for Kv1.1 and Kv1.3 is significantly lower, often requiring micromolar concentrations to achieve a similar level of inhibition.[2][3] In some experimental setups, no significant block of Kv1.1 and Kv1.3 is observed even at high concentrations.[1]
Deciphering the Molecular Basis of Specificity
The remarkable selectivity of this compound for Kv1.2 is attributed to specific amino acid residues within the outer vestibule of the channel.[3] Molecular dynamics simulations and mutagenesis studies have revealed that this compound forms more favorable electrostatic interactions with the pore region of Kv1.2 compared to Kv1.1 and Kv1.3.[2][3] These subtle differences in the channel's architecture create a high-affinity binding site for this compound on Kv1.2, which is absent in the other subtypes.
Experimental Protocols for Validating Specificity
The following outlines a generalized workflow for assessing the specificity of this compound for Kv1.2 over Kv1.1 and Kv1.3 using electrophysiological techniques.
Key Experimental Methodologies
1. Heterologous Expression of Potassium Channels:
-
Objective: To express the individual potassium channel subtypes (Kv1.1, Kv1.2, and Kv1.3) in a controlled cellular environment that lacks endogenous potassium channel activity.
-
Procedure:
-
The cDNAs encoding the alpha-subunits of human or rat Kv1.1, Kv1.2, and Kv1.3 are subcloned into an appropriate expression vector.
-
For expression in Xenopus laevis oocytes, the vectors are linearized, and cRNA is synthesized in vitro. The cRNA is then injected into prepared oocytes.
-
For expression in mammalian cells (e.g., Chinese Hamster Ovary - CHO, or Human Embryonic Kidney - HEK293 cells), the expression vectors are transfected into the cells using standard lipid-based or electroporation methods.
-
Transfected cells or injected oocytes are incubated for 24-72 hours to allow for channel protein expression and insertion into the cell membrane.
-
2. Electrophysiological Recording:
-
Objective: To measure the ionic currents flowing through the expressed potassium channels in the presence and absence of this compound.
-
Techniques:
-
Two-Electrode Voltage Clamp (TEVC) for Xenopus Oocytes:
-
An oocyte expressing a specific Kv channel subtype is placed in a recording chamber and perfused with a standard external solution.
-
Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
The membrane potential is held at a negative potential (e.g., -80 mV) to keep the channels in a closed state.
-
Depolarizing voltage steps are applied to activate the channels and elicit outward potassium currents.
-
-
Patch-Clamp for Mammalian Cells:
-
A glass micropipette with a fire-polished tip is brought into contact with the membrane of a cell expressing the target Kv channel.
-
A high-resistance seal (giga-seal) is formed between the pipette and the membrane.
-
The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular solution and measurement of the total current from the entire cell.
-
Similar voltage protocols as in TEVC are applied to elicit potassium currents.
-
-
3. Data Acquisition and Analysis:
-
Objective: To determine the concentration-dependent inhibitory effect of this compound on each channel subtype and calculate the IC50 values.
-
Procedure:
-
Control currents are recorded in the absence of the toxin.
-
This compound is then perfused into the recording chamber at increasing concentrations.
-
The peak current amplitude at each toxin concentration is measured and normalized to the control current.
-
The normalized current values are plotted against the logarithm of the toxin concentration, and the data is fitted with a Hill equation to determine the IC50 value.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in validating the specificity of this compound.
Caption: Workflow for validating this compound's specificity.
References
A Comparative Guide to the Cross-Reactivity of Maurotoxin with Ion Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Maurotoxin's binding affinity and inhibitory effects across various ion channels, supported by experimental data. Detailed methodologies for the key experimental techniques used to ascertain these interactions are also presented.
This compound (MTX), a 34-amino acid peptide toxin isolated from the venom of the scorpion Scorpio maurus palmatus, is a potent blocker of several types of potassium channels. Its cross-reactivity profile makes it a valuable pharmacological tool for dissecting the physiological roles of these channels. Understanding its interaction with various channel subtypes is crucial for its application in research and potential therapeutic development.
Quantitative Analysis of this compound Cross-Reactivity
The following table summarizes the inhibitory potency of this compound against a range of voltage-gated potassium (Kv) channels and calcium-activated potassium (KCa) channels. The data, presented as half-maximal inhibitory concentrations (IC50), have been compiled from various electrophysiological and binding studies. It is important to note that experimental conditions, such as the expression system and ionic strength of recording solutions, can influence the observed potency.
| Ion Channel Family | Ion Channel Subtype | IC50 (nM) | Notes |
| Voltage-Gated K+ (Kv) | Kv1.1 | 37 - 6000 | Inconsistent values reported across studies. |
| Kv1.2 | 0.1 - 0.8 | Potent blocker.[1] | |
| Kv1.3 | 150 - 18000 | Significantly lower affinity compared to Kv1.2. | |
| Ca2+-Activated K+ (KCa) | IK1 (KCa3.1) | 1 - 1.4 | Potent blocker under physiological ionic strength.[1] |
| 0.014 | Potency increases significantly in low ionic strength buffer.[1] | ||
| SK1, SK2, SK3 (KCa2.x) | > 1000 | No significant inhibition at physiological ionic strength.[1] | |
| 45 | Inhibition observed in low ionic strength buffer.[1] | ||
| BK (KCa1.1, Slo1) | > 1000 | No significant inhibition.[1] |
Signaling Pathway of this compound Interaction
The following diagram illustrates the known interactions of this compound with various ion channel families and their specific subtypes.
Caption: Logical diagram of this compound's cross-reactivity with ion channels.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the cross-reactivity of this compound.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is designed to measure the inhibitory effect of this compound on ion channel currents in a heterologous expression system (e.g., Xenopus oocytes or mammalian cell lines like CHO or HEK293).
Experimental Workflow
Caption: Workflow for whole-cell patch-clamp electrophysiology.
1. Cell Preparation and Solutions:
-
Cell Culture: Cells stably or transiently expressing the ion channel of interest are cultured under standard conditions.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with KOH.
2. Recording Procedure:
-
Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.
-
A giga-ohm seal (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -80 mV.
-
Currents are elicited by applying voltage steps appropriate for the channel being studied (e.g., depolarizing steps from -80 mV to +60 mV for Kv channels).
3. Toxin Application and Data Analysis:
-
Control currents are recorded in the external solution.
-
Various concentrations of this compound are applied via a perfusion system.
-
The steady-state block is measured for each concentration.
-
A dose-response curve is generated by plotting the percentage of current inhibition against the logarithm of the this compound concentration.
-
The IC50 value is determined by fitting the data to the Hill equation.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for a specific ion channel, typically using membranes prepared from cells expressing the channel of interest and a radiolabeled ligand that also binds to the channel (e.g., ¹²⁵I-labeled Apamin for SK channels or a radiolabeled version of a known Kv channel blocker).
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
1. Membrane Preparation and Reagents:
-
Membrane Preparation: Cells expressing the target ion channel are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the binding buffer.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, with 0.1% Bovine Serum Albumin (BSA). For studying KCa channels, the buffer may be supplemented with a specific concentration of free Ca²⁺.
-
Radioligand: A suitable radiolabeled ligand (e.g., ¹²⁵I-Apamin) is used at a concentration close to its Kd.
-
Unlabeled Ligand: A stock solution of unlabeled this compound is prepared for competition experiments.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
Total Binding: Cell membranes are incubated with the radioligand.
-
Non-specific Binding: Cell membranes are incubated with the radioligand in the presence of a high concentration of a non-radiolabeled ligand to saturate the specific binding sites.
-
Competitive Binding: Cell membranes are incubated with the radioligand and varying concentrations of unlabeled this compound.
-
The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Filtration and Data Analysis:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the this compound concentration.
-
The IC50 value is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.
References
Unmasking the Molecular Embrace: A Comparative Guide to Mutagenesis Studies of Maurotoxin's Binding Site on Kv1.2
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of mutagenesis studies aimed at elucidating the binding site of Maurotoxin (MTx) on the voltage-gated potassium channel Kv1.2. By presenting key experimental data, detailed protocols, and visual representations of the molecular interactions, this guide serves as a valuable resource for understanding the structure-function relationship of this potent toxin-channel interaction and for the rational design of novel therapeutics targeting Kv1.2.
This compound, a 34-residue peptide toxin isolated from the venom of the scorpion Scorpio maurus palmatus, is a highly potent and selective blocker of the Kv1.2 channel, a key player in neuronal excitability.[1] Understanding the precise molecular determinants of this interaction is crucial for developing selective Kv1.2 modulators for therapeutic purposes. Mutagenesis studies, coupled with electrophysiological analysis, have been instrumental in identifying the critical amino acid residues on both the toxin and the channel that govern this high-affinity binding.
Quantitative Analysis of this compound-Kv1.2 Interaction
Mutagenesis studies have systematically replaced specific amino acid residues in the Kv1.2 channel and this compound to assess their impact on the binding affinity, typically measured as the half-maximal inhibitory concentration (IC50). The data presented below summarizes the findings from key studies, highlighting the dramatic changes in IC50 values upon mutation and thus pinpointing the residues crucial for the interaction.
| Kv1.2 Mutant | This compound Analog | Fold Change in IC50 vs. Wild-Type | Reference |
| D355A | Wild-Type MTx | ~10-fold increase | [1] |
| D363A | Wild-Type MTx | ~3-fold increase | [1] |
| Y377A | Wild-Type MTx | >1000-fold increase | [1] |
| V381H | Wild-Type MTx | Significant decrease in affinity | [1][2] |
| Kv1.3 Mutant | This compound Analog | Fold Change in IC50 vs. Wild-Type Kv1.3 | Reference |
| H to T (in GYGDMH motif) | Wild-Type MTx | ~5500-fold increase in potency (IC50 from 3.3 µM to 0.6 nM) | [2] |
| This compound Mutant | Kv1.2 Channel | Fold Change in IC50 vs. Wild-Type MTx | Reference |
| K23A | Wild-Type Kv1.2 | >1000-fold increase | [1] |
| R14A | Wild-Type Kv1.2 | ~15-fold increase | [1] |
| K7A | Wild-Type Kv1.2 | ~5-fold increase | [1] |
Table 1: Comparative analysis of IC50 values from mutagenesis studies of the this compound-Kv1.2 interaction. This table quantifies the impact of specific amino acid substitutions on the binding affinity between this compound and the Kv1.2 channel. A significant increase in the IC50 value indicates a reduction in binding affinity, signifying the importance of the mutated residue in the interaction.
Experimental Protocols
The identification of these critical residues relies on a combination of molecular biology and electrophysiology techniques. Below are detailed methodologies for the key experiments cited in the studies.
Site-Directed Mutagenesis of Kv1.2 Channels
This protocol describes the process of introducing specific point mutations into the DNA sequence of the Kv1.2 channel.
-
Template Preparation: A plasmid containing the cDNA of the wild-type Kv1.2 channel is isolated and purified.
-
Primer Design: Two complementary oligonucleotide primers are designed. These primers contain the desired mutation and are flanked by sequences that are complementary to the template plasmid.
-
PCR Amplification: A polymerase chain reaction (PCR) is performed using the template plasmid, the mutagenic primers, and a high-fidelity DNA polymerase. This reaction creates mutated plasmids.
-
Template Digestion: The parental, non-mutated DNA template is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (the parental plasmid). The newly synthesized, mutated plasmids remain intact as they are unmethylated.
-
Transformation: The mutated plasmids are then transformed into competent E. coli bacteria for amplification.
-
Verification: The amplified plasmids are isolated, and the presence of the desired mutation is confirmed by DNA sequencing.
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is used to measure the ion currents flowing through the Kv1.2 channels expressed on the membrane of Xenopus laevis oocytes and to determine the inhibitory effect of this compound.[3]
-
cRNA Preparation: The plasmids containing the wild-type or mutant Kv1.2 channel DNA are linearized, and capped complementary RNA (cRNA) is synthesized in vitro using an RNA polymerase.[3]
-
Oocyte Preparation and Injection: Oocytes are harvested from a female Xenopus laevis frog and defolliculated. A known amount of the prepared cRNA is then injected into each oocyte.[3]
-
Channel Expression: The injected oocytes are incubated for 2-5 days to allow for the expression and insertion of the Kv1.2 channels into the oocyte membrane.[3]
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a specific extracellular solution.
-
Two microelectrodes are inserted into the oocyte: one to measure the membrane potential (voltage electrode) and the other to inject current (current electrode).
-
The membrane potential is clamped to a holding potential (e.g., -80 mV). Depolarizing voltage steps are then applied to activate the Kv1.2 channels, and the resulting potassium currents are recorded.[3]
-
-
Toxin Application and Data Analysis:
-
After recording baseline currents, this compound at various concentrations is applied to the oocyte.
-
The inhibitory effect of the toxin is measured as the percentage of current reduction.
-
The IC50 value is determined by fitting the concentration-response data to a Hill equation.
-
Visualizing the Molecular Interactions
The following diagrams illustrate the experimental workflow and the key molecular interactions between this compound and the Kv1.2 channel as determined by mutagenesis studies.
Figure 1: Experimental workflow for mutagenesis studies of the this compound-Kv1.2 interaction.
Figure 2: Key interacting residues between this compound and the Kv1.2 channel pore.
Conclusion
The collective evidence from mutagenesis studies provides a detailed map of the this compound-Kv1.2 binding interface. The pore-blocking lysine residue (Lys23) on this compound and the tyrosine residue (Tyr377) in the selectivity filter of Kv1.2 are unequivocally the most critical determinants of the high-affinity interaction.[1] Additionally, electrostatic interactions between charged residues on the toxin and the channel's outer vestibule, such as Arg14-Asp355 and Lys7-Asp363, further stabilize the complex.[1] This comprehensive understanding, built upon the systematic dissection of the molecular interactions, not only illuminates the mechanism of action of this potent neurotoxin but also provides a solid foundation for the structure-based design of novel and selective Kv1.2 channel modulators.
References
- 1. Structural Basis of the Selective Block of Kv1.2 by this compound from Computer Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse Structural Features of Potassium Channels Characterized by Scorpion Toxins as Molecular Probes [mdpi.com]
- 3. Protocol to study human Kv1.2 potassium channel pathogenic sequence variants using two-electrode voltage-clamp technique - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Natural and Synthetic Maurotoxin
A comprehensive guide for researchers on the indistinguishable effects and practical advantages of synthetic Maurotoxin.
Introduction
This compound (MTX), a potent potassium channel blocker, was originally isolated from the venom of the Tunisian scorpion Scorpio maurus palmatus.[1][2][3] This 34-amino acid peptide, characterized by four disulfide bridges, has garnered significant interest in the scientific community for its ability to modulate the activity of various potassium channels, making it a valuable tool in neuroscience and drug discovery.[1][2][3] However, the natural abundance of this compound is exceedingly low, constituting only 0.6% of the venom's protein content, which presents a significant hurdle for its extraction and research application.[1][2] The advent of solid-phase peptide synthesis has enabled the production of a synthetic counterpart, raising questions about its comparative efficacy and characteristics versus the native molecule. This guide provides a detailed comparison of natural and synthetic this compound, supported by experimental data, to inform researchers and drug development professionals.
Physicochemical and Pharmacological Equivalence
Multiple studies have concluded that the physicochemical and pharmacological properties of synthetic this compound are indistinguishable from those of its natural counterpart.[1][2][4] This equivalence is attributed to the successful replication of the peptide's primary sequence and its complex three-dimensional structure, including the correct formation of its four disulfide bridges (Cys3-Cys24, Cys9-Cys29, Cys13-Cys19, and Cys31-Cys34).[1][2]
Comparative Biological Activity
The biological activity of natural and synthetic this compound has been found to be virtually identical across a range of assays. This includes their in vivo toxicity and their in vitro effects on various potassium channel subtypes.
| Parameter | Natural this compound | Synthetic this compound | Reference |
| LD50 (intracerebroventricular injection in mice) | 80 ng/mouse | 80 ng/mouse | [1][2][4] |
| IC50 for Kv1.1 Channel Block | ~40-45 nM | ~37-45 nM | [1][4][5] |
| IC50 for Kv1.2 Channel Block | 0.8 nM | 0.1 - 0.8 nM | [1][4][5][6] |
| IC50 for Kv1.3 Channel Block | ~150-180 nM | ~150-180 nM | [1][4][5] |
| IC50 for Shaker B K+ Channel Block | Not Reported | 2 nM | [7] |
| IC50 for IK1 (KCa) Channel Block | Not Reported | 1 - 1.4 nM | [6] |
| IC50 for binding competition with 125I-apamin | ~5 nM | ~5 nM | [1][4] |
| IC50 for binding competition with 125I-kaliotoxin | ~0.03 nM | 0.03 - 0.2 nM | [1][4] |
Mechanism of Action: Potassium Channel Blockade
Both natural and synthetic this compound exert their effects by physically occluding the pore of target potassium channels.[3] This mechanism is highly dependent on the interaction between specific amino acid residues of the toxin and the channel's outer vestibule. A key residue in this compound for this interaction is Lysine-23, which forms a strong interaction with the glycine-tyrosine-glycine-aspartate (GYGD) motif present in the pore of many potassium channels.[3] Mutation of this lysine to alanine results in a 1000-fold reduction in the toxin's blocking potency, highlighting its critical role.[7]
Experimental Protocols
The data presented in this guide were generated using a variety of established experimental techniques. Below are the methodologies for the key experiments cited.
Solid-Phase Peptide Synthesis of this compound
Synthetic this compound is produced using an optimized solid-phase technique.[1][2] This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. Following the assembly of the 34-amino acid chain, the peptide is cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purified linear peptide is then subjected to oxidative folding to form the four characteristic disulfide bridges. The final product is characterized by mass spectrometry and amino acid analysis to confirm its identity and purity.
Electrophysiological Recording in Xenopus Oocytes
The effects of this compound on specific potassium channel subtypes are assessed using two-electrode voltage-clamp recordings in Xenopus laevis oocytes.[4][5][7] Oocytes are injected with cRNA encoding the desired potassium channel (e.g., Kv1.1, Kv1.2, Kv1.3). After a period of protein expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes to measure the ionic currents across the cell membrane. The baseline channel activity is recorded, and then various concentrations of this compound are added to the external solution to determine the dose-dependent inhibition of the potassium current. The IC50 value is then calculated from the resulting concentration-response curve.
Radioligand Binding Assays
Competitive binding assays are performed using rat brain synaptosomes to assess the affinity of this compound for specific binding sites.[1][2][4] Synaptosomes, which are preparations of nerve terminals rich in ion channels, are incubated with a radiolabeled ligand that is known to bind to a specific channel type (e.g., 125I-apamin for SKCa channels or 125I-kaliotoxin for Kv channels). Unlabeled this compound is added in increasing concentrations to compete with the radiolabeled ligand for binding. The amount of bound radioactivity is measured, and the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
Conclusion
The available scientific evidence unequivocally demonstrates that synthetic this compound is a reliable and equivalent substitute for its natural counterpart. The ability to produce large quantities of highly pure and well-characterized synthetic this compound overcomes the significant limitations of its low natural abundance.[8] For researchers, scientists, and drug development professionals, synthetic this compound offers a consistent and accessible tool for investigating the structure, function, and therapeutic potential of potassium channels. The indistinguishable biological effects ensure that experimental results obtained with the synthetic peptide are directly comparable to those that would be seen with the native toxin.
References
- 1. Chemical synthesis and characterization of this compound, a short scorpion toxin with four disulfide bridges that acts on K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, a four disulfide bridges scorpion toxin acting on K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a four disulfide bridge toxin from Scorpio maurus venom: purification, structure and action on potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a potent inhibitor of intermediate conductance Ca2+-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound, a four disulfide-bridged toxin from the chactoid scorpion Scorpio maurus, on Shaker K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Voltage-gated sodium channel modulation by scorpion α-toxins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Maurotoxin and Its Analogs as Potassium Channel Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Maurotoxin (MTX) and its analogs, focusing on their structure-activity relationships as potent blockers of potassium channels. By presenting key experimental data, detailed methodologies, and visual representations of molecular interactions and experimental workflows, this document aims to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug discovery.
Introduction to this compound
This compound (MTX) is a 34-amino acid peptide toxin originally isolated from the venom of the scorpion Scorpio maurus palmatus.[1] It belongs to the α-KTx family of potassium channel blockers and is distinguished by its unusual four-disulfide bridge structure (Cys3-Cys24, Cys9-Cys29, Cys13-C19, and Cys31-Cys34).[2][3] This unique structural feature contributes to its high affinity and selectivity for various potassium channel subtypes, making it a valuable pharmacological tool for studying channel function and a promising scaffold for the development of novel therapeutics. MTX is known to block several types of voltage-gated potassium channels (Kv), including Kv1.1, Kv1.2, and Kv1.3, as well as intermediate conductance Ca2+-activated (IKCa) and apamin-sensitive small conductance Ca2+-activated (SK) potassium channels.[1]
Comparative Analysis of this compound and its Analogs
The following tables summarize the quantitative data on the inhibitory activity of this compound and its notable analog, MTX1.
Table 1: Inhibitory Activity (IC50) of this compound and MTX1 on Voltage-Gated Potassium Channels (Kv)
| Toxin | Kv1.1 (nM) | Kv1.2 (nM) | Kv1.3 (nM) | Reference |
| This compound (MTX) | 37 - 45 | 0.1 - 0.8 | 150 - 180 | [2][3][4][5][6] |
| MTX1 | Not Reported | 0.26 | 180 | [7][8] |
Table 2: Inhibitory Activity of this compound and MTX1 on Other Potassium Channels
| Toxin | Channel | Assay Type | IC50/Ki | Reference |
| This compound (MTX) | IKCa1 | 86Rb+ efflux | 1.4 nM (IC50) | [6] |
| IKCa1 | Electrophysiology | 1 nM (IC50) | [6] | |
| SK | 125I-apamin binding | 10 nM (Ki) | [6] | |
| SK | 125I-apamin binding | 5 nM (IC50) | [5] | |
| MTX1 | SKCa channels | 125I-apamin binding | 1.7 nM (IC50) | [7][8] |
| Kv channels | 125I-charybdotoxin binding | 5 nM (IC50) | [7][8] |
Structure-Activity Relationship
The remarkable affinity and selectivity of this compound for the Kv1.2 channel are attributed to specific structural features. The interaction is primarily mediated by the insertion of a critical lysine residue (Lys23) into the channel's selectivity filter, effectively occluding the ion conduction pathway.[1] This interaction is further stabilized by other residues within the toxin.
A notable analog of this compound, MTX1 , shares a high degree of sequence identity (85%) with MTX but exhibits a significantly higher affinity for the Kv1.2 channel (IC50 of 0.26 nM for MTX1 versus 0.8 nM for MTX).[7][8] The amino acid sequence of MTX1 differs from MTX at five positions.[7] Computational analyses suggest that a key substitution in the β-sheet region of MTX1 is responsible for its enhanced binding affinity for both Kv1.2 and SKCa channels.[7]
Another synthetic analog, [Abu19,Abu34]MTX , was designed to investigate the role of the unique four-disulfide bridge arrangement. In this analog, two cysteine residues were replaced with isosteric α-aminobutyrate (Abu), resulting in a three-disulfide-bridged structure. This modification led to a reorientation of the α-helix relative to the β-sheet. Despite this significant structural change, the analog retained its lethality in mice, demonstrating the robust nature of the core α/β scaffold for toxic activity.[9][10]
Experimental Protocols
Solid-Phase Peptide Synthesis of this compound and Analogs
This compound and its analogs are often chemically synthesized due to their low abundance in natural venom.[2][11] The standard method employed is solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The linear peptide is assembled on a solid resin, followed by cleavage from the resin and deprotection of the side chains. The crucial step of oxidative folding is then performed to form the correct disulfide bridges. Purification of the final product is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).[11][12]
Electrophysiological Recordings in Xenopus laevis Oocytes
The functional activity of this compound and its analogs on specific potassium channel subtypes is commonly assessed using the two-electrode voltage-clamp (TEVC) technique in Xenopus laevis oocytes.[13][14]
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the specific potassium channel subunit(s) of interest.
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression on the oocyte membrane.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with KCl. The TEVC amplifier is used to clamp the membrane potential at a holding potential (e.g., -80 mV) and to apply depolarizing voltage steps to elicit potassium currents.
-
Toxin Application: After recording baseline currents, a known concentration of the toxin is applied to the bath solution, and the resulting inhibition of the potassium current is measured.
-
Data Analysis: The concentration-response curve is generated by applying a range of toxin concentrations, and the IC50 value is calculated by fitting the data to the Hill equation.[15]
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of this compound and its analogs for their target receptors, often using rat brain synaptosomes.[16][17]
-
Synaptosome Preparation: Rat brains are homogenized, and synaptosomes (sealed nerve terminals) are prepared by differential centrifugation.[18]
-
Binding Reaction: A fixed concentration of a radiolabeled ligand that binds to the target channel (e.g., 125I-apamin for SK channels or 125I-kaliotoxin for Kv channels) is incubated with the synaptosome preparation in the presence of varying concentrations of the unlabeled competitor toxin (this compound or its analog).[5]
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the synaptosomes with the bound radioligand. Unbound radioligand is washed away.
-
Quantification: The amount of radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor toxin that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[19]
Visualizations
Experimental Workflow for Comparative Analysis
Caption: Workflow for the synthesis, purification, and comparative functional analysis of this compound and its analogs.
This compound Interaction with the Kv1.2 Channel Pore
Caption: Schematic of this compound's pore-blocking mechanism on the Kv1.2 channel, highlighting the key role of the Lys23 residue.
Signaling Pathways Modulated by Potassium Channel Blockade
While this compound and its analogs are primarily known for their direct pore-blocking activity, the modulation of potassium channel function can have downstream effects on cellular signaling. For instance, the regulation of Kv1.2 channels is linked to the cyclic AMP (cAMP) and protein kinase A (PKA) signaling pathways, which can influence channel trafficking and surface expression.[20] Furthermore, the blockade of Kv1.1 and Kv1.2 channels at nerve terminals can impact neurotransmitter release, such as GABA.[21]
Caption: Potential downstream effects of Kv1.2 channel blockade by this compound on neuronal signaling and channel regulation.
Conclusion
This compound and its analogs represent a fascinating class of potassium channel modulators with significant potential for both basic research and therapeutic development. Their unique four-disulfide bridge structure provides a stable scaffold for engineering novel peptides with enhanced affinity and selectivity. The comparative data presented in this guide highlight the subtle yet crucial role of specific amino acid residues in determining the pharmacological profile of these toxins. Further research into the structure-activity relationships of this compound analogs will undoubtedly pave the way for the design of next-generation ion channel-targeted drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. genecards.org [genecards.org]
- 4. This compound, a four disulfide bridge toxin from Scorpio maurus venom: purification, structure and action on potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical synthesis and characterization of this compound, a short scorpion toxin with four disulfide bridges that acts on K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a potent inhibitor of intermediate conductance Ca2+-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Function Relationship of a Novel MTX-like Peptide (MTX1) Isolated and Characterized from the Venom of the Scorpion Maurus palmatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Scorpion Toxins Specific for Potassium (K+) Channels: A Historical Overview of Peptide Bioengineering [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Binding of scorpion toxins to rat brain synaptosomal fraction. Effects of membrane potential, ions, and other neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Scorpion neurotoxin. Mode of action on neuromuscular junctions and synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Homeostatic regulation of Kv1.2 potassium channel trafficking by cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchexperts.utmb.edu [researchexperts.utmb.edu]
Differentiating Maurotoxin's Blockade of IKCa1 versus SK Channels: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise inhibitory profile of pharmacological tools is paramount. This guide provides a detailed comparison of Maurotoxin's blocking effects on intermediate-conductance (IKCa1, KCa3.1) versus small-conductance (SK, KCa2.x) calcium-activated potassium channels, supported by key experimental data and protocols.
This compound (MTX), a 34-amino acid peptide derived from the venom of the scorpion Scorpio maurus, is a potent and widely used potassium channel blocker. However, its selectivity is highly dependent on experimental conditions. Under physiologically normal ionic conditions, this compound is a highly potent and selective inhibitor of the IKCa1 channel, with virtually no activity against SK channels. This distinction is crucial for accurately interpreting experimental results and for the development of selective channel modulators.
Data Presentation: this compound Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound for IKCa1 and SK channels under different experimental conditions. The data clearly illustrates that the ionic strength of the buffer is a critical determinant of this compound's activity and selectivity.
| Channel Subtype | Assay Method | Buffer Condition | Inhibitory Potency (IC₅₀/Kᵢ) | Citation |
| hIKCa1 (KCa3.1) | Whole-Cell Patch Clamp | Physiological Ionic Strength | 1 nM | [1] |
| hIKCa1 (KCa3.1) | ⁸⁶Rb⁺ Efflux | Physiological Ionic Strength | 1.4 nM | [1][2] |
| hIKCa1 (KCa3.1) | ⁸⁶Rb⁺ Efflux | Low Ionic Strength | 14 pM | [1][2] |
| hSK1, hSK2, hSK3 | ⁸⁶Rb⁺ Efflux / Patch Clamp | Physiological Ionic Strength | > 1,000 nM (No inhibition) | [1][2] |
| SK Channels | ⁸⁶Rb⁺ Efflux | Low Ionic Strength | 45 nM | [1][2] |
| SK Channels | ¹²⁵I-apamin Binding | Low Ionic Strength | 10 nM (Kᵢ) | [1][2] |
Key Finding: In standard physiological buffers, this compound potently blocks IKCa1 channels at low nanomolar concentrations while showing no effect on any of the three SK channel subtypes (SK1, SK2, SK3) at concentrations up to 1 micromolar[1][2]. The inhibitory activity against SK channels only becomes apparent in non-physiological, low ionic strength buffers[1][2].
Experimental Protocols
The differentiation of this compound's activity was primarily established using electrophysiological and ion flux assays on mammalian cell lines stably expressing specific human potassium channel subtypes.
Whole-Cell Patch Clamp Electrophysiology
This technique was used to directly measure the inhibitory effect of this compound on ion currents flowing through the channels.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human IKCa1 (hIKCa1) channel.
-
External (Bath) Solution (Physiological Ionic Strength): Comprised (in mM): 150 Choline-Cl, 1 CaCl₂, 2 MgCl₂, 10 HEPES, pH 7.4.
-
Internal (Pipette) Solution: Comprised (in mM): 150 KCl, 5 HEPES, 5 HEDTA, 1 MgCl₂. Free Ca²⁺ was buffered to the desired concentration (e.g., 1 µM) to activate the channels.
-
Procedure:
-
Establish a stable whole-cell recording from a CHO cell expressing the target channel.
-
Apply voltage steps to elicit potassium currents. In the case of IKCa1, inwardly rectifying currents were measured during a 500-ms step depolarization to 0 mV[5].
-
Perfuse the cell with the external solution containing varying concentrations of this compound.
-
Measure the reduction in current amplitude at each toxin concentration to determine the dose-response relationship and calculate the IC₅₀ value.
-
⁸⁶Rb⁺ Efflux Assay
This method provides a functional measure of channel activity by tracking the movement of a radioactive potassium surrogate (⁸⁶Rb⁺) out of the cells.
-
Cell Lines: CHO cells stably expressing either human IKCa1, SK1, SK2, or SK3 channels.
-
Assay Buffers:
-
Physiological Ionic Strength Buffer: A standard buffered salt solution (e.g., Hanks' Balanced Salt Solution) containing physiological concentrations of ions.
-
Low Ionic Strength Buffer: Comprised (in mM): 18 NaCl, 250 Sucrose, 5 KCl, 1 MgCl₂, 0.1 CaCl₂, 10 HEPES, pH 7.4.
-
-
Procedure:
-
Cells are pre-loaded with ⁸⁶Rb⁺ for several hours.
-
After washing, the cells are incubated with various concentrations of this compound in either the physiological or low ionic strength buffer.
-
Channel activation is initiated by adding a Ca²⁺ ionophore (e.g., ionomycin) to raise intracellular Ca²⁺ levels.
-
The amount of ⁸⁶Rb⁺ released into the supernatant is measured using a scintillation counter.
-
The inhibition of ⁸⁶Rb⁺ efflux by this compound is used to calculate IC₅₀ values.
-
Visualizing the Experimental Logic and Pathways
The following diagrams illustrate the experimental workflow and the fundamental difference in this compound's selectivity under varying buffer conditions.
References
- 1. This compound: a potent inhibitor of intermediate conductance Ca2+-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patch-clamp recording of voltage-sensitive Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Maurotoxin and Other α-KTx Scorpion Toxins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Maurotoxin (MTX) with other α-KTx scorpion toxins, supported by experimental data. We delve into their structural nuances, functional specificities, and the methodologies used for their characterization.
This compound, a 34-residue peptide isolated from the venom of the Tunisian scorpion Scorpio maurus palmatus, stands out within the α-KTx family of potassium channel blockers due to its unique structural and pharmacological properties. Unlike the majority of α-KTx toxins which possess three disulfide bridges, this compound is cross-linked by four, giving it a distinct three-dimensional conformation.[1][2][3] This structural feature contributes to its broad specificity, enabling it to potently block a variety of potassium channels, including several voltage-gated potassium channels (Kv1.1, Kv1.2, Kv1.3), intermediate-conductance calcium-activated potassium channels (IKCa1), and apamin-sensitive small-conductance calcium-activated potassium channels (SK).[1][2][4]
Structural and Functional Comparison
The α-KTx family, the largest group of potassium channel toxins, is characterized by a conserved cysteine-stabilized α/β scaffold.[5] However, variations in the number and pairing of disulfide bridges, as well as in key amino acid residues, lead to a wide range of affinities and selectivities for different potassium channel subtypes.
This compound's four disulfide bridges (Cys3-Cys24, Cys9-Cys29, Cys13-Cys19, Cys31-Cys34) are arranged in an atypical pattern compared to other four-disulfide-bridged toxins like HsTx1 and Pi1.[1][3] This unique arrangement is believed to influence the spatial presentation of critical residues involved in channel recognition and binding.[5] The primary mechanism of action for this compound, similar to many other α-KTx toxins, is the physical occlusion of the ion conduction pathway.[1] This is achieved by the insertion of a key lysine residue (Lys23) into the pore's selectivity filter, specifically interacting with the glycine-tyrosine-glycine-aspartate (GYGD) motif present in many potassium channels.[1]
Quantitative Analysis of Toxin Activity
The following table summarizes the inhibitory activities of this compound and other selected α-KTx toxins on various potassium channel subtypes, presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values. Lower values indicate higher potency.
| Toxin | α-KTx Subfamily | Target Channel | IC50 / Kd (nM) | Reference |
| This compound (MTX) | α-KTx 6.2 | Kv1.1 | 45 / 37 | [2][6] |
| Kv1.2 | 0.8 | [2][3][4] | ||
| Kv1.3 | 180 / 150 | [2][3][4] | ||
| IKCa1 | 1.4 | [7] | ||
| SK channels (apamin binding) | 5 | [2] | ||
| This compound-1 (MTX1) | α-KTx 6 | Kv1.2 | 0.26 | [5] |
| Kv1.3 | 180 | [5] | ||
| SKCa channels | 1.7 | [5] | ||
| Charybdotoxin (ChTx) | α-KTx 1.1 | Kv1.3 | ~1 | [8] |
| BK (Maxi-K) | ~1-10 | [9] | ||
| Agitoxin-2 (AgTx2) | α-KTx 3.2 | Shaker K+ | ~1 | [10] |
| HsTx1 | α-KTx 6 | Kv1.3 | ~1-10 | [3] |
| Pi1 | α-KTx 6 | Kv1.1, Kv1.2, Kv1.3 | Potent blocker | [3] |
| Vm24 | α-KTx 23.1 | Kv1.3 | Picomolar affinity | [8] |
Signaling Pathways and Experimental Workflows
The interaction of α-KTx toxins with potassium channels directly impacts cellular signaling by altering membrane potential. This is particularly crucial in excitable cells like neurons and lymphocytes. The following diagrams illustrate the mechanism of action and a typical experimental workflow for characterizing these toxins.
Caption: Mechanism of Potassium Channel Blocking by α-KTx Toxins
References
- 1. Item - Fractionation of scorpion venom peptides and their opioid activities. - Public Library of Science - Figshare [plos.figshare.com]
- 2. Purification and characterization of a novel type of neurotoxic peptides from the venom of the Iranian scorpion Hemiscorpius lepturus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Scorpion Venom as a Source of Antimicrobial Peptides: Overview of Biomolecule Separation, Analysis and Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. Scorpion Toxins Specific for Potassium (K+) Channels: A Historical Overview of Peptide Bioengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.axolbio.com [docs.axolbio.com]
Unraveling the Pore-Blocking Efficacy of Maurotoxin on Shaker K+ Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Maurotoxin's (MTX) interaction with Shaker family voltage-gated potassium (K+) channels. We delve into the well-established pore-blocking mechanism, presenting comparative data on its potency against various K+ channels and other toxins. Detailed experimental protocols and visual workflows are included to support researchers in this field.
Executive Summary
This compound, a 34-amino acid peptide toxin isolated from the scorpion Scorpio maurus palmatus, is a potent blocker of several types of potassium channels. Its primary mechanism of action on Shaker K+ channels is the physical occlusion of the ion conduction pathway. This is achieved by binding to the external vestibule of the channel pore, a mechanism shared with other well-characterized scorpion toxins like Charybdotoxin (CTX). Despite an unusual disulfide bridge pattern, MTX adopts a conserved α/β scaffold crucial for its inhibitory activity. The interaction is highly dependent on specific amino acid residues on both the toxin and the channel, with Lys23 on MTX playing a pivotal role by inserting into the selectivity filter. This guide presents quantitative data to compare the efficacy and selectivity of MTX, offering insights for its use as a pharmacological tool and as a basis for drug design.
Comparative Analysis of this compound's Inhibitory Activity
The potency of this compound varies across different potassium channel subtypes. The following tables summarize its inhibitory constants (IC50) on Shaker K+ channels and other related voltage-gated (Kv) and calcium-activated (KCa) potassium channels, providing a comparative perspective with other toxins.
Table 1: Inhibitory Potency (IC50) of this compound on Various Potassium Channels
| Channel Type | Subtype | Species | Expression System | IC50 (nM) | Reference(s) |
| Shaker K+ Channel | Shaker B | Drosophila | Xenopus oocytes | 2 - 3 | [Carlier et al., 2000; Fajloun et al., 2000][1] |
| Voltage-gated K+ | Kv1.1 | Rat | Xenopus oocytes | No effect | [Castle et al., 2003][2] |
| Voltage-gated K+ | Kv1.2 | Rat | Xenopus oocytes | 0.1 - 0.7 | [Castle et al., 2003; Chen et al., 2008][2][3] |
| Voltage-gated K+ | Kv1.3 | Rat | Xenopus oocytes | No effect | [Castle et al., 2003][2] |
| Intermediate KCa | IKCa1 | Human | CHO cells | 1.4 | [Castle et al., 2003][2] |
| Small KCa | SKCa | Rat Brain | Synaptosomes | 45 (low ionic strength) | [Castle et al., 2003][2] |
Table 2: Comparative IC50 Values of this compound and Charybdotoxin on Shaker K+ Channels
| Toxin | Channel | Expression System | IC50 (nM) | Key Interacting Residue(s) | Reference(s) |
| This compound | Shaker B | Xenopus oocytes | 2 - 3 | Lys23, Tyr32 | [Carlier et al., 2000; Fajloun et al., 2000][1] |
| Charybdotoxin | Shaker | Xenopus oocytes | ~10 | Lys27 | [Goldstein & Miller, 1992] |
The Pore-Blocking Mechanism: A Deeper Look
The prevailing model for this compound's action on Shaker K+ channels is a direct "plugging" of the external pore. This interaction is voltage-dependent, with hyperpolarization favoring the block.[4][5] The mechanism is analogous to that of other scorpion toxins targeting K+ channels.[4][5]
Key features of this mechanism include:
-
Key-in-the-Lock Interaction: MTX binds to the outer vestibule of the channel with high affinity.[5] The critical residue, Lys23, on MTX inserts into the selectivity filter of the channel, effectively blocking the passage of K+ ions.[1] Mutation of this single lysine to alanine results in a dramatic 1000-fold decrease in blocking potency.[1]
-
Role of the Channel Vestibule: Specific amino acid residues in the P-loop region (the extracellular loop between transmembrane segments S5 and S6) of the Shaker channel form the binding site for MTX.[4]
-
No Alteration of Unitary Conductance: At the single-channel level, MTX does not change the conductance of the channel but rather decreases the probability of the channel being open by inducing long closed states.[1]
No significant alternative mechanisms for MTX's action on Shaker K+ channels have been proposed or experimentally validated, solidifying the pore-blocking model as the definitive mechanism.
Experimental Validation: Protocols and Workflows
The validation of this compound's pore-blocking mechanism relies on a combination of electrophysiology, molecular biology, and computational modeling. Below are detailed protocols for the key experiments involved.
Experimental Workflow
Detailed Experimental Protocols
1. cRNA Preparation for Oocyte Expression
-
Template Preparation: Linearize the plasmid DNA containing the Shaker K+ channel cDNA downstream of a T7 or SP6 RNA polymerase promoter using a suitable restriction enzyme.
-
In Vitro Transcription: Use a commercially available mMESSAGE mMACHINE kit (e.g., from Ambion) for in vitro transcription. The reaction typically includes the linearized DNA template, RNA polymerase, NTPs, and an RNA cap analog.
-
Purification: Purify the resulting cRNA using a method such as phenol-chloroform extraction followed by ethanol precipitation, or a column-based purification kit.
-
Quantification and Storage: Determine the cRNA concentration using a spectrophotometer and assess its integrity via gel electrophoresis. Store the cRNA in RNase-free water at -80°C.
2. Xenopus laevis Oocyte Preparation and Injection
-
Oocyte Harvesting: Surgically remove a lobe of the ovary from an anesthetized female Xenopus laevis frog.
-
Defolliculation: Treat the oocytes with collagenase to remove the follicular layer.
-
Injection: Using a micropipette and a microinjector, inject approximately 50 nl of the cRNA solution (at a concentration of about 1 ng/nl) into the cytoplasm of stage V-VI oocytes.
-
Incubation: Incubate the injected oocytes in ND96 solution at 16-18°C for 2-4 days to allow for channel expression.
3. Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Setup: Place a single oocyte in a recording chamber continuously perfused with recording solution. Impale the oocyte with two microelectrodes (filled with 3 M KCl), one for voltage sensing and the other for current injection.
-
Recording: Clamp the oocyte membrane potential at a holding potential (e.g., -80 mV). Apply voltage steps to elicit K+ currents through the expressed Shaker channels.
-
Toxin Application: After recording stable baseline currents, perfuse the chamber with the recording solution containing the desired concentration of this compound.
-
Data Acquisition: Record the currents in the presence of the toxin until a steady-state block is achieved.
4. Site-Directed Mutagenesis
-
Primer Design: Design complementary oligonucleotide primers containing the desired mutation (e.g., K23A in this compound or a mutation in the Shaker channel pore region).
-
PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the gene of interest with the mutagenic primers.
-
Template Removal: Digest the parental, non-mutated DNA template with the restriction enzyme DpnI, which specifically cleaves methylated DNA.
-
Transformation: Transform the mutated plasmids into competent E. coli for amplification.
-
Verification: Sequence the mutated plasmid to confirm the presence of the desired mutation and the absence of any secondary mutations.
Molecular Interaction and Signaling Pathway
The interaction between this compound and the Shaker K+ channel is a direct molecular event and does not involve a complex signaling cascade. The "pathway" is the direct binding and subsequent pore block.
Conclusion
The validation of this compound's pore-blocking mechanism on Shaker K+ channels is well-supported by extensive experimental data. Its high affinity and the critical role of specific residues, particularly Lys23, make it an invaluable tool for studying the structure and function of potassium channels. The comparative data presented in this guide highlights its selectivity profile, which is essential for its application in pharmacological studies. The detailed protocols provided herein offer a practical resource for researchers aiming to investigate the effects of MTX and other toxins on ion channels, ultimately contributing to a deeper understanding of channel physiology and the development of novel therapeutics.
References
- 1. labs.mcdb.ucsb.edu [labs.mcdb.ucsb.edu]
- 2. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 3. researchgate.net [researchgate.net]
- 4. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 5. Mechanisms of this compound action on Shaker potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of Maurotoxin
For researchers, scientists, and drug development professionals, the meticulous management and disposal of potent biomolecules like maurotoxin are paramount for ensuring laboratory safety and environmental protection. This compound, a 34-residue peptide toxin isolated from the scorpion Scorpio maurus palmatus, is a potent blocker of several types of voltage-gated potassium channels.[1][2] Due to its biological activity, all materials contaminated with this compound must be treated as hazardous waste. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including chemical safety glasses, gloves, and a laboratory coat. All handling of this compound, particularly in its lyophilized powder form, should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation.
Core Principles of Toxin Waste Management
Given the lack of specific disposal data for this compound, it must be treated as a potentially hazardous material.[3] This precautionary principle dictates that all waste contaminated with this compound—including solid waste, liquid waste, and consumables—must be segregated and disposed of as hazardous chemical waste.[4][5][6]
Inactivation and Disposal Protocols
The following protocols outline the necessary steps for the safe inactivation and disposal of waste contaminated with this compound. These procedures are based on best practices for handling potent peptide toxins and general laboratory waste.[6]
Waste Segregation
Proper segregation at the point of generation is a critical first step.[7][4] Establish three distinct waste streams for this compound-contaminated materials:
-
Solid Waste: Includes contaminated consumables such as pipette tips, microfuge tubes, gloves, and absorbent paper.
-
Liquid Waste: Comprises unused or expired this compound solutions, contaminated buffers, and HPLC waste.
-
Sharps Waste: Encompasses needles, syringes, and any other contaminated items that could puncture the skin.
Chemical Inactivation of Liquid Waste
Recommended Inactivation Protocol:
-
Collection: Collect all liquid waste containing this compound in a designated, clearly labeled, and chemically resistant container (e.g., a high-density polyethylene carboy).
-
Inactivation: Working in a chemical fume hood, add a sufficient volume of fresh 6% sodium hypochlorite (household bleach) solution to the liquid waste to achieve a final concentration of at least 1% sodium hypochlorite.
-
Contact Time: Gently swirl the container to ensure thorough mixing and allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation of the toxin.
-
Neutralization (if required): Depending on local regulations, it may be necessary to neutralize the pH of the solution before final disposal.
-
Disposal: Dispose of the inactivated liquid waste through your institution's hazardous chemical waste disposal service.[4] Never pour this compound waste, treated or untreated, down the drain. [7]
Disposal of Solid and Sharps Waste
-
Solid Waste: Place all contaminated solid waste into a dedicated, clearly labeled, leak-proof hazardous waste container. Keep the container sealed when not in use.
-
Sharps Waste: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container labeled as "Hazardous Waste - Toxin Contaminated Sharps."[9]
Once the solid and sharps waste containers are full, they should be collected by a licensed hazardous waste disposal service for incineration.[5]
Quantitative Data for Inactivation
The following table summarizes the recommended conditions for the chemical inactivation of peptide toxins, based on data from a study on α-conotoxin. These are recommended starting points for the inactivation of this compound, and validation for your specific application may be advisable.
| Inactivating Agent | Concentration in Waste | Minimum Contact Time | Efficacy (on α-conotoxin) | Reference |
| Sodium Hypochlorite | 6% (v/v) | Not specified | Complete digestion of the peptide | [8] |
| Enzymatic Detergent | 1% (w/v) | 15 minutes | Partial peptide digestion and 76.8% decrease in α-helicity | [8] |
Experimental Workflow for this compound Disposal
The logical flow for the proper disposal of this compound-contaminated waste is depicted below. This process ensures safety and compliance at each step, from generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can effectively mitigate the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all local and national regulations.
References
- 1. latoxan.com [latoxan.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. anentawaste.com [anentawaste.com]
- 6. danielshealth.com [danielshealth.com]
- 7. benchchem.com [benchchem.com]
- 8. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn’t - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Safeguarding Your Research: Essential Protocols for Handling Maurotoxin
For researchers, scientists, and drug development professionals, the safe handling of potent biomolecules like Maurotoxin is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research. Adherence to these procedural guidelines is critical when working with this scorpion venom-derived peptide.
Immediate Safety and Handling
This compound, a 34-amino acid peptide isolated from the venom of the scorpion Scorpio maurus palmatus, is a potent blocker of several types of voltage-gated potassium channels.[1][2] While specific toxicity data in humans is not available, its lethal dose (LD50) in mice has been established, underscoring the need for careful handling.[3]
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving this compound to ensure appropriate PPE is used.[4] The following table summarizes the recommended PPE for handling this compound in a laboratory setting.[4][5][6]
| PPE Category | Minimum Requirement | Recommended for Higher Concentrations or Aerosol Generation |
| Body Protection | Laboratory coat | Chemical-resistant or disposable coveralls |
| Hand Protection | Disposable nitrile gloves (double gloving recommended) | Silver Shield® gloves under disposable nitrile gloves for enhanced protection |
| Eye & Face Protection | Safety glasses with side-shields (marked with "Z87") | Full-face shield or safety goggles for splash hazards |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | N95 respirator or higher (e.g., full-face air-purifying respirator) if there is a risk of aerosolization (e.g., handling powdered peptide) or working outside of a certified chemical fume hood.[5][7] |
| Foot Protection | Closed-toe shoes | Chemical-resistant boots |
Operational Plan: From Receipt to Disposal
A structured workflow is essential to minimize the risk of exposure and contamination. The following diagram outlines the key steps for safely handling this compound in the laboratory.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a four disulfide bridge toxin from Scorpio maurus venom: purification, structure and action on potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 7. peptide24.store [peptide24.store]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
